Sophoraflavanone H
Description
Properties
IUPAC Name |
2-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30O9/c1-16(2)3-8-22-25(38)13-27(40)32-28(41)15-29(43-34(22)32)23-12-24-30(14-26(23)39)42-33(17-4-6-19(35)7-5-17)31(24)18-9-20(36)11-21(37)10-18/h3-7,9-14,29,31,33,35-40H,8,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERWTIGGXDMTNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC4=C(C=C3O)OC(C4C5=CC(=CC(=C5)O)O)C6=CC=C(C=C6)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biosynthesis of Sophoraflavanone H: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the putative biosynthetic pathway of Sophoraflavanone H, a complex flavonostilbene found in Sophora species. This compound is a molecule of significant interest to the pharmaceutical and scientific communities due to its hybrid structure, which combines a flavanone (B1672756) and a stilbene (B7821643) moiety to form a 2,3-diaryl-2,3-dihydrobenzofuran core[1]. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the proposed enzymatic steps, relevant quantitative data from related pathways, and detailed experimental protocols.
Introduction to this compound
This compound is a natural product with a unique chemical architecture that has prompted investigations into its biological activities. Its biosynthesis is not fully elucidated, but based on its structure and the known metabolic pathways in plants, a putative pathway can be proposed. This pathway involves the convergence of the well-established flavonoid and stilbenoid biosynthetic routes, culminating in a stereospecific oxidative coupling.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the general phenylpropanoid pathway, which provides the common precursor, p-coumaroyl-CoA. From this central intermediate, the pathway diverges to produce a flavanone and a stilbene, which then undergo a crucial coupling reaction.
Flavanone Moiety Biosynthesis (Naringenin)
The formation of the flavanone backbone, likely naringenin (B18129), is a well-characterized pathway in plants[2][3][4].
-
Step 1: Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .
-
Step 2: Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated to p-coumaric acid by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase[5][6][7].
-
Step 3: p-Coumaric Acid to p-Coumaroyl-CoA: The activated thioester, p-coumaroyl-CoA, is formed from p-coumaric acid by 4-Coumarate:CoA Ligase (4CL) .
-
Step 4: Formation of Naringenin Chalcone (B49325): Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone[8][9].
-
Step 5: Isomerization to Naringenin: Chalcone Isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, the flavanone precursor[2].
Stilbene Moiety Biosynthesis (Resveratrol)
The stilbene component, likely resveratrol, is also synthesized from p-coumaroyl-CoA and malonyl-CoA[8][9][10][11]. Sophora species are known to produce stilbenes and their derivatives[12][13][14].
-
Step 1: Condensation Reaction: Stilbene Synthase (STS) , an enzyme evolutionarily related to CHS, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, but through a different cyclization mechanism, to produce resveratrol[10][15].
Proposed Oxidative Coupling and Formation of this compound
The final and most speculative step in the biosynthesis of this compound is the coupling of the flavanone (naringenin) and stilbene (resveratrol) moieties to form the characteristic 2,3-diaryl-2,3-dihydrobenzofuran structure.
-
Hypothetical Mechanism: This is proposed to be an oxidative coupling reaction. Enzymes such as laccases or peroxidases could generate radical intermediates from both naringenin and resveratrol.
-
Stereochemical Control: The high stereospecificity of natural products like this compound suggests the involvement of Dirigent Proteins (DIRs) . These proteins are known to guide the stereoselective coupling of radical intermediates in the biosynthesis of lignans (B1203133) and could play a similar role here, ensuring the correct regio- and stereochemistry of the final product[16][17][18][19][20].
Visualizing the Putative Pathway
The following diagrams illustrate the proposed biosynthetic pathway for this compound.
Quantitative Data from Related Pathways
While specific quantitative data for the biosynthesis of this compound is not available, the following table summarizes typical enzyme kinetic parameters and metabolite concentrations from related flavonoid and stilbene biosynthetic pathways in various plant species. This information can serve as a valuable reference for experimental design.
| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | Metabolite | Plant Tissue | Concentration |
| PAL | Petroselinum crispum | L-Phenylalanine | 32 | 265 | L-Phenylalanine | Various | 50-1000 µM |
| C4H | Helianthus tuberosus | trans-Cinnamic acid | 1.3 | - | p-Coumaric acid | Various | 1-50 µM |
| 4CL | Arabidopsis thaliana | p-Coumaric acid | 11 | 0.8 | p-Coumaroyl-CoA | Various | < 1 µM |
| CHS | Petunia hybrida | p-Coumaroyl-CoA | 1.6 | 1.7 | Naringenin | Grape skin | ~20 µg/g FW |
| CHI | Medicago sativa | Naringenin Chalcone | 30 | 1100 | |||
| STS | Vitis vinifera | p-Coumaroyl-CoA | 20 | 0.02 | Resveratrol | Grape skin | ~5 µg/g FW |
Note: The data presented are compiled from various literature sources and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
The following are generalized protocols for key experiments used in the study of flavonoid and stilbene biosynthesis. These should be optimized for the specific Sophora species and target enzymes.
Plant Material and Protein Extraction
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Harvesting: Collect fresh plant material (e.g., roots, stems, or leaves of Sophora species) and immediately freeze in liquid nitrogen. Store at -80°C.
-
Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Extraction Buffer: Resuspend the powder in an appropriate extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 10 mM DTT, and 1% (w/v) polyvinylpyrrolidone).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method such as the Bradford assay.
In Vitro Enzyme Assays
-
Reaction Mixture: Prepare a reaction mixture containing the protein extract, the starter substrate (p-coumaroyl-CoA), the extender substrate (malonyl-CoA), and a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding an acidic solution (e.g., 2 M HCl) and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol) for analysis by HPLC or LC-MS.
Product Identification and Quantification
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High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid) to separate the reaction products. Monitor the elution profile using a diode array detector (DAD) at characteristic wavelengths for chalcones, flavanones, and stilbenes (e.g., 280-370 nm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous identification and sensitive quantification, couple the HPLC system to a mass spectrometer. Use techniques like electrospray ionization (ESI) in negative ion mode and multiple reaction monitoring (MRM) for targeted analysis[21][22][23][24].
Conclusion and Future Perspectives
The biosynthesis of this compound in Sophora species represents a fascinating example of the metabolic diversity in plants. While the proposed pathway provides a solid framework for further investigation, several key questions remain. The identification and characterization of the specific laccase/peroxidase and dirigent protein responsible for the stereoselective coupling of the flavanone and stilbene moieties are critical next steps. The elucidation of this pathway will not only advance our understanding of plant secondary metabolism but may also open up new avenues for the biotechnological production of this and other complex, bioactive natural products.
References
- 1. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of a Novel Cytochrome P450 Promotes Flavonoid Biosynthesis and Osmotic Stress Tolerance in Transgenic Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stilbene and chalcone synthases: related enzymes with key functions in plant-specific pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evidence that stilbene synthases have developed from chalcone synthases several times in the course of evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genus Sophora: a comprehensive review on secondary chemical metabolites and their biological aspects from past achievements to future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. Dirigent proteins: molecular characteristics and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Dirigent protein - Wikipedia [en.wikipedia.org]
- 21. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Qualitative and quantitative analysis of flavonoids in <i>Sophora tonkinensis</i> by LC/MS and HPLC [cjnmcpu.com]
- 23. Qualitative and quantitative analysis of flavonoids in Sophora tonkinensis by LC/MS and HPLC [agris.fao.org]
- 24. researchgate.net [researchgate.net]
Sophoraflavanone H: An Overview of Currently Known Biological Activities
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the currently documented biological activities of Sophoraflavanone H. It is important to note that, based on a comprehensive review of publicly available scientific literature, research on the specific biological functions of this compound is limited. The information presented herein is based on the available data.
Antioxidant Activity: Inhibition of Protein Oxidative Modification
The primary biological activity reported for this compound is its ability to inhibit protein oxidative modification. A study conducted in 2000 investigated the in vitro effects of this compound on copper-ion-induced oxidative damage to proteins in mouse brain homogenates.[1]
Key Findings
This compound was found to inhibit the oxidative modification of proteins induced by copper ions.[1] The study reported that the inhibitory effect of this compound was more potent than that of naringenin (B18129), a related flavanone, and mannitol (B672), a known hydroxyl radical scavenger.[1] These findings suggest that this compound possesses antioxidant properties and may have potential applications in conditions associated with oxidative stress.[1]
Quantitative Data
The available literature does not provide specific quantitative data, such as IC50 values, for the inhibitory effect of this compound on protein oxidative modification.
Experimental Protocol: Inhibition of Copper-Ion-Induced Protein Oxidative Modification
The following is a generalized experimental protocol based on the description in the available literature.[1]
Objective: To assess the inhibitory effect of this compound on copper-ion-induced protein oxidative modification in vitro.
Materials:
-
This compound
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Mouse brain homogenate
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Copper ions (source not specified)
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Naringenin (as a comparative flavanone)
-
Mannitol (as a hydroxyl radical scavenger)
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Method for inducing and measuring protein oxidative modification (details not specified in the abstract)
Procedure:
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Prepare a mouse brain homogenate to serve as a source of proteins.
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Induce protein oxidative modification in the brain homogenate using copper ions.
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In parallel experiments, treat the brain homogenate with this compound, naringenin, or mannitol prior to or concurrently with the copper ion induction.
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Measure the extent of protein oxidative modification in the presence and absence of the test compounds.
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Compare the inhibitory effects of this compound with those of naringenin and mannitol.
Logical Experimental Workflow
The following diagram illustrates the logical workflow of the experiment described above.
Signaling Pathways
Currently, there is no information available in the scientific literature describing any signaling pathways that are modulated by this compound.
Conclusion
The available scientific data on the biological activities of this compound are sparse. The only reported activity is its in vitro inhibition of copper-ion-induced protein oxidative modification, suggesting it has antioxidant potential. However, there is a lack of quantitative data and detailed mechanistic studies, including the identification of modulated signaling pathways. Further research is required to fully elucidate the biological activities of this compound and to explore its potential as a therapeutic agent. Drug development professionals and researchers are encouraged to conduct further studies to expand the knowledge base for this compound.
References
Sophoraflavanone H: A Literature Review and Summary
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Initial literature searches for Sophoraflavanone H yielded limited publicly available data. To provide a comprehensive technical guide as requested, this document summarizes the available information on this compound and presents a detailed review of the closely related and extensively studied compound, Sophoraflavanone G , as a comparative analogue. The distinction between the two compounds is clearly noted throughout this guide.
Introduction to this compound and G
Sophoraflavanones are a class of prenylated flavonoids, primarily isolated from plants of the Sophora genus, which have garnered significant interest for their diverse pharmacological activities.
This compound is a polyphenol with a unique hybrid structure, combining a flavanone (B1672756) moiety with a resveratrol (B1683913) (stilbene) residue. It is considered a promising lead compound for antimicrobial and antitumor drug development. However, detailed studies on its biological activities and mechanisms of action are currently scarce in publicly accessible literature.
Sophoraflavanone G , also known as Kushenin, is a lavandulyl flavanone that has been the subject of numerous studies. It exhibits a broad range of biological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities. Its mechanisms of action often involve the modulation of key cellular signaling pathways.
Quantitative Data Summary for Sophoraflavanone G
The following tables summarize the quantitative data reported for the biological activities of Sophoraflavanone G.
Table 1: Antimicrobial Activity of Sophoraflavanone G
| Organism | Strain | Activity | Concentration (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-resistant (21 strains) | MIC | 3.13-6.25 | [1] |
| Staphylococcus aureus | Clinical isolate | MIC of Gentamicin | 32 | [2] |
| Staphylococcus aureus | Clinical isolate | MIC of Gentamicin with SFG (0.03 µg/mL) | 8 | [2] |
| Staphylococcus aureus | Clinical isolate | MIC | 0.05 | [3] |
| mutans streptococci | 16 strains | MBC | 0.5 - 4 | [4] |
| Listeria monocytogenes | - | MIC | 0.98 | [5] |
| Pseudomonas aeruginosa | PAO1 | MIC | > 1000 | [5] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; SFG: Sophoraflavanone G
Table 2: Anti-inflammatory Activity of Sophoraflavanone G
| Cell Line / Animal Model | Stimulant | Parameter Measured | Effect of Sophoraflavanone G | Concentration / Dose | Reference |
| RAW 264.7 macrophages | LPS | PGE2 production | Inhibition | 1-50 µM | [6] |
| RAW 264.7 macrophages | LPS | Pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | Decreased production | 2.5-20 µM | [7] |
| Mouse | Croton oil-induced ear edema | Edema | Anti-inflammatory activity | 10-250 µ g/ear (topical) | [6] |
| Rat | Carrageenan paw edema | Edema | Anti-inflammatory activity | 2-250 mg/kg (oral) | [6] |
| Murine Asthma Model | Ovalbumin | Airway hyper-responsiveness, eosinophil infiltration, goblet cell hyperplasia | Reduction | Not specified | [8][9][10][11] |
| BEAS-2B cells | TNF-α/IL-4 | Inflammatory cytokines and chemokines (IL-6, IL-8, MCP-1, CCL5, CCL11, CCL24) | Decreased production | Not specified | [8] |
LPS: Lipopolysaccharide; PGE2: Prostaglandin E2; IL: Interleukin; TNF-α: Tumor Necrosis Factor-alpha; MCP-1: Monocyte Chemoattractant Protein-1; CCL: Chemokine (C-C motif) ligand
Table 3: Anticancer Activity of Sophoraflavanone G
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| KG-1a | Acute Myeloid Leukemia | Strong cytotoxicity | IC50: 29.52 ± 3.36 µg/mL (for EtOAc extract containing SFG) | [12] |
| EoL-1 | Acute Myeloid Leukemia | Strong cytotoxicity | IC50: 25.35 ± 1.55 µg/mL (for EtOAc extract containing SFG) | [12] |
| MDA-MB-231 | Triple-negative breast cancer | Induction of apoptosis, suppression of migration and invasion | Not specified | [13][14] |
IC50: Half-maximal inhibitory concentration; EtOAc: Ethyl acetate; SFG: Sophoraflavanone G
Experimental Protocols for Sophoraflavanone G Studies
This section details the methodologies for key experiments cited in the literature for Sophoraflavanone G.
Cell Culture
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RAW 264.7 Macrophages: Cells were cultured in a suitable medium and pretreated with various concentrations of Sophoraflavanone G (2.5-20 µM) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response[7].
-
Mouse Brain Microvascular Endothelial Cells (bMECs): Cells were grown in DMEM/F-12 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere. For experiments, cells were plated in 6-well plates or 10 cm dishes. When inhibitors were used, cells were pretreated for 1 hour before stimulation with TNF-α (30 ng/mL)[15].
-
Acute Myeloid Leukemia (AML) Cell Lines (KG-1a, EoL-1): KG-1a cells were cultured in IMDM medium with 20% FBS. EoL-1 cells were cultured in RPMI-1640 medium with 10% FBS. Both were maintained at 37°C in a 5% CO2 atmosphere[12].
-
Human Bronchial Epithelial BEAS-2B Cells: Cells were treated with different concentrations of Sophoraflavanone G to evaluate its effects on inflammatory cytokine levels[9].
Western Blotting
A general protocol for Western blotting used in the cited studies is as follows:
-
Sample Preparation: Prepare cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay[16].
-
SDS-PAGE: Load equal amounts of protein (typically 20-50 µg) per well of an SDS-polyacrylamide gel. Run the gel at a constant voltage (e.g., 100 V) until the dye front reaches the bottom[17].
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet, semi-dry, or dry transfer system[18][19].
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding[17].
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation[16].
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[16].
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system[16][17].
Murine Asthma Model
-
Sensitization and Challenge: Female BALB/c mice were sensitized with ovalbumin (i.p.) on days 0 and 14. Subsequently, they were challenged with aerosolized ovalbumin (1%) on days 24, 26, and 28[20].
-
Treatment: Asthmatic mice were treated with Sophoraflavanone G by intraperitoneal injection[9].
-
Assessment: Airway hyper-responsiveness (AHR), eosinophil infiltration, goblet cell hyperplasia, and airway inflammation in the lungs were assessed. Levels of Th2 cytokines and chemokines in lung and bronchoalveolar lavage fluid (BALF) were also measured[8][9].
Apoptosis Assay
-
Flow Cytometry: Apoptosis in AML cell lines was analyzed using an FITC Annexin V apoptosis detection kit with propidium (B1200493) iodide (PI) according to the manufacturer's protocol. Briefly, treated cells were harvested, washed, and resuspended in Annexin V binding buffer. Cells were then incubated with FITC Annexin V and PI before analysis by flow cytometry[12].
Signaling Pathways Modulated by Sophoraflavanone G
Sophoraflavanone G has been shown to exert its biological effects by modulating several key signaling pathways.
NF-κB Signaling Pathway
Sophoraflavanone G inhibits the activation of the NF-κB pathway, a critical regulator of inflammation. It prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes[7][21].
Caption: Sophoraflavanone G inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
Sophoraflavanone G has been shown to suppress the activation of Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2, p38, and JNK. This inhibition contributes to its anti-inflammatory and anticancer effects[7][14][22][23].
Caption: Sophoraflavanone G inhibits the MAPK signaling pathway.
JAK/STAT Signaling Pathway
Sophoraflavanone G can also attenuate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. By inhibiting the phosphorylation of JAK and STAT proteins, it suppresses the expression of target genes involved in inflammation and cell survival[24][25][26][27].
References
- 1. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 2. Sophoraflavanone G from sophora pachycarpa enhanced the antibacterial activity of gentamycin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sophoraflavanone G from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Sophoraflavanone G from Phit-Sanat (Sophora Exigua Craib) inhibits WT1 protein expression and induces cell cycle arrest and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Tumor Activities of Bioactive Phytochemicals in Sophora flavescens for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. origene.com [origene.com]
- 17. cdn.bcm.edu [cdn.bcm.edu]
- 18. nacalai.com [nacalai.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Flavonone treatment reverses airway inflammation and remodelling in an asthma murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 27. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Sophoraflavanone H: A Technical Guide
Executive Summary
Sophoraflavanone H is a prenylated flavanone (B1672756) isolated from species of the Sophora genus, noted for its unique hybrid chemical structure.[1][2] While direct research into its therapeutic targets is in its nascent stages, preliminary studies highlight its potential as an antioxidant, antimicrobial, and antitumor agent.[1][2][3] This technical guide summarizes the current, limited knowledge on this compound and provides an in-depth comparative analysis of its closely related and extensively studied analogue, Sophoraflavanone G. By examining the established mechanisms of Sophoraflavanone G, we can extrapolate potential therapeutic targets and pathways for this compound, offering a foundational roadmap for future research and drug development. This guide details key signaling pathways, presents quantitative data from relevant studies, and provides standardized experimental protocols for investigating the bioactivity of these compounds.
Confirmed Therapeutic Activities of this compound
Direct experimental evidence for the therapeutic targets of this compound is currently limited. However, one key study has demonstrated its potent antioxidant capabilities.
Antioxidant Activity
This compound has been shown to be a powerful inhibitor of copper-ion-induced protein oxidative modification in vitro.[3] In comparative assays, its inhibitory effect was more potent than that of naringenin, a related flavanone, and mannitol, a known hydroxyl radical scavenger.[3] This suggests that this compound may play a significant role in mitigating cellular damage caused by oxidative stress, a pathological component of numerous diseases including neurodegenerative disorders, cardiovascular disease, and cancer.
-
Target: Reactive Oxygen Species (ROS) and metal-ion-induced protein oxidation.
-
Mechanism: Direct scavenging of free radicals and/or chelation of metal ions to prevent oxidative damage to proteins.[3]
Potential Therapeutic Targets Based on Sophoraflavanone G Analogue
Given the structural similarity and shared origin, the well-documented therapeutic targets of Sophoraflavanone G serve as highly probable targets for this compound. The following sections detail these targets, organized by therapeutic area.
Potential Anti-Cancer Targets
Sophoraflavanone G exhibits multi-faceted anticancer activity by modulating key signaling pathways that control cell proliferation, survival, and apoptosis.[4]
Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, are often persistently activated in many cancers, promoting cell survival and proliferation. Sophoraflavanone G acts as a novel small-molecule inhibitor of this pathway.
-
Primary Targets: Janus Kinases (JAKs), Src Family Tyrosine Kinases (e.g., Lyn, Src), Akt, and ERK1/2.[5]
-
Mechanism: Sophoraflavanone G inhibits the phosphorylation of upstream kinases (JAKs, Src, Akt, ERK1/2), which in turn prevents the tyrosine phosphorylation and activation of STAT3 and STAT5.[5] This blockade halts the STAT dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation and anti-apoptosis.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of sophoraflavanones B and H in Sophora mooracroftiana Beth ex Baker on copper-ion-induced protein oxidative modification of mice brain homogenate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Sophoraflavanone H: A Flavonostilbene with Therapeutic Potential - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sophoraflavanone H is a complex polyphenol that stands at the intersection of two significant classes of natural products: flavonoids and stilbenes. Structurally, it is classified as a flavonostilbene, incorporating a flavanone (B1672756) moiety linked to a resveratrol-derived stilbene (B7821643) unit.[1][2] This unique hybrid structure contributes to its noteworthy biological activities, positioning it as a promising candidate for further investigation in drug discovery and development. Isolated from the roots of Sophora moorcroftiana, this compound, along with its analogs, is gaining attention for its potential antimicrobial and antitumor properties.[1][2] This technical guide provides a comprehensive overview of this compound, its relationship to flavonostilbenes, available quantitative data on its biological activities, detailed experimental protocols, and insights into its potential mechanisms of action through key signaling pathways.
Introduction: The Emergence of Flavonostilbenes
Flavonoids and stilbenes are two distinct families of plant secondary metabolites renowned for their diverse and potent biological activities. Flavonoids, with their characteristic C6-C3-C6 backbone, are well-documented for their antioxidant, anti-inflammatory, and anticancer effects. Stilbenes, possessing a C6-C2-C6 skeleton, most famously represented by resveratrol (B1683913), are recognized for their cardioprotective, neuroprotective, and anti-aging properties.
Flavonostilbenes are a fascinating and relatively rare class of hybrid natural products that merge the structural features of both flavonoids and stilbenes. This compound is a prime example of this molecular amalgamation, featuring a flavanone core covalently linked to a stilbene derivative.[1][2] This unique structural architecture is hypothesized to bestow upon it a synergistic or novel spectrum of biological activities, making it a compelling subject for pharmacological research.
Chemical Structure and Properties of this compound
This compound is a polyphenol with a hybrid-type structure that contains a 2,3-diaryl-2,3-dihydrobenzofuran moiety and a flavanone ring system.[2] It is specifically described as a prenylflavanone bearing a resveratrol residue.[1][2] The absolute configuration of this compound has been confirmed through total synthesis and spectroscopic analysis.[2]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features | Source |
| This compound | C39H32O9 | 652.67 | Flavanone-stilbene hybrid | Sophora moorcroftiana[1][2] |
| Sophoraflavanone G | C25H28O6 | 424.49 | Prenylated flavanone | Sophora flavescens, Sophora moorcroftiana |
Biological Activities and Quantitative Data
While specific quantitative data for the biological activities of this compound are limited in publicly available literature, extensive research on the closely related and co-isolated Sophoraflavanone G provides valuable insights into its potential therapeutic effects. The structural similarity between these compounds suggests they may share comparable biological activities.
Antimicrobial Activity
Sophoraflavanone G has demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Antimicrobial Activity of Sophoraflavanone G
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) (10 clinical isolates) | 0.5 - 8 | [3] |
| mutans streptococci (16 strains) | 0.5 - 4 (Minimum Bactericidal Concentration) | [4] |
Anticancer Activity
Extracts from Sophora moorcroftiana, the source of this compound, have been shown to inhibit the proliferation of human cervical cancer cells.[5] Furthermore, Sophoraflavanone G exhibits significant anticancer effects against various cancer cell lines.
Table 3: Anticancer Activity of Sophoraflavanone G
| Cancer Cell Line | Activity | IC50 Value (µM) | Reference |
| Triple-negative breast cancer (MDA-MB-231) | Induces apoptosis, suppresses migration and invasion | Data not specified | [6] |
| Human leukemia (HL-60) | Induces apoptosis | Data not specified |
Anti-inflammatory and Antioxidant Activity
Sophoraflavanone G has been shown to possess anti-inflammatory and antioxidant properties. It inhibits the production of pro-inflammatory mediators in lipopolysaccharide-stimulated macrophages.[7][8]
Table 4: Anti-inflammatory and Antioxidant Activity of Sophoraflavanone G
| Activity | Assay | IC50 Value | Reference |
| Antioxidant | DPPH radical scavenging | 5.26 µg/mL | |
| Anti-inflammatory | Inhibition of NO and PGE2 production in LPS-stimulated RAW 264.7 cells | Not specified | [7][8] |
Experimental Protocols
Isolation of this compound from Sophora moorcroftiana
This protocol is a generalized representation based on the isolation of similar compounds from the same source.
-
Extraction: The dried and powdered roots of Sophora moorcroftiana are extracted exhaustively with a suitable solvent such as methanol (B129727) or ethanol (B145695) at room temperature.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol) to fractionate the components based on their polarity.
-
Chromatographic Separation: The ethyl acetate and/or chloroform fractions, which are likely to contain flavonostilbenes, are subjected to repeated column chromatography on silica (B1680970) gel and/or Sephadex LH-20.
-
Gradient Elution: A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the compounds.
-
Purification: Fractions containing compounds of interest are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including 1H-NMR, 13C-NMR, Mass Spectrometry, and UV-Vis spectroscopy.
Total Synthesis of this compound
The total synthesis of this compound has been successfully achieved, providing a means to produce the compound for further study and confirming its absolute stereochemistry.[2] A key step in the synthesis involves a Rh-catalyzed asymmetric C-H insertion reaction to construct the 2,3-diaryl-2,3-dihydrobenzofuran core, followed by a selective oxy-Michael reaction to form the flavanone ring.[2]
A detailed, step-by-step synthetic protocol is beyond the scope of this guide but can be found in the primary literature.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol is adapted from studies on Sophoraflavanone G.
-
Preparation of Inoculum: A suspension of the test bacterium (e.g., MRSA) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria in broth without the compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies on Sophoraflavanone G.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
While direct studies on the signaling pathways modulated by this compound are not yet extensively reported, the well-documented mechanisms of the structurally similar Sophoraflavanone G provide a strong basis for hypothesizing its mode of action. Sophoraflavanone G has been shown to exert its anti-inflammatory and anticancer effects by modulating key cellular signaling pathways, including MAPK, NF-κB, and PI3K-AKT.[6][7][8]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Sophoraflavanone G has been shown to suppress the activation of the MAPK pathway in cancer cells, contributing to its pro-apoptotic effects.[6]
Caption: Inhibition of the MAPK signaling pathway by this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Sophoraflavanone G has been demonstrated to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[7][8]
References
- 1. Sophoraflavanones H, I and J, Flavonostilbenes from Sophora moorcroftiana [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethanolic extract from Sophora moorcroftiana inhibit cell proliferation and alter the mechanical properties of human cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sophoraflavanone G from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model | MDPI [mdpi.com]
An In-depth Technical Guide on the Preliminary Cytotoxicity Studies of Sophoraflavanone G
A Note on Nomenclature: The query specified "Sophoraflavanone H." However, the predominant and extensively studied compound in scientific literature with significant cytotoxicity data is Sophoraflavanone G. It is highly probable that "this compound" was a typographical error. This guide will, therefore, focus on the wealth of available data for Sophoraflavanone G.
This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of Sophoraflavanone G (SFG), a prenylated flavonoid isolated from plants of the Sophora genus. SFG has garnered significant interest in the scientific community for its potential as an anticancer agent. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visualizations of the molecular pathways involved in SFG's cytotoxic effects.
Quantitative Cytotoxicity Data
The cytotoxic effects of Sophoraflavanone G have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes the reported IC50 values for SFG across various studies.
Table 1: IC50 Values of Sophoraflavanone G in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 Value (µg/mL) | Incubation Time (hours) |
| A549 | Human Lung Carcinoma | 0.78 | Not Specified |
| HeLa | Human Cervical Carcinoma | 1.57 | Not Specified |
| K562 | Human Chronic Myelogenous Leukemia | 2.14 | Not Specified |
| L1210 | Mouse Lymphocytic Leukemia | 8.59 | Not Specified |
| KG-1a | Human Acute Myeloid Leukemia | Not explicitly stated, but showed strong cytotoxicity | 48 |
| EoL-1 | Human Eosinophilic Leukemia | Not explicitly stated, but showed strong cytotoxicity | 48 |
| HL-60 | Human Promyelocytic Leukemia | Not explicitly stated, but showed cytotoxic activity | Not Specified |
Note: The original research should be consulted for the specific experimental conditions associated with these values.
Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary cytotoxicity studies of Sophoraflavanone G.
2.1. Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., A549, HeLa, K562, KG-1a, EoL-1, HL-60) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in an appropriate medium, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Subculturing: Adherent cells are subcultured when they reach 80-90% confluency using trypsin-EDTA to detach them. Suspension cells are subcultured by dilution to maintain an optimal cell density.
2.2. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: A stock solution of Sophoraflavanone G is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made in a serum-free culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity. 100 µL of the diluted Sophoraflavanone G solutions are added to the respective wells. A vehicle control (medium with the same final concentration of DMSO) and a negative control (cells in medium only) are also included.
-
Incubation: The plate is incubated for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.
-
Formazan (B1609692) Crystal Formation: The plate is incubated for an additional 3-4 hours at 37°C and 5% CO2. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium containing MTT is carefully removed without disturbing the formazan crystals. 150 µL of DMSO is then added to each well to dissolve the formazan crystals.
-
Data Acquisition: The plate is gently shaken on an orbital shaker for 10-15 minutes to ensure complete dissolution. The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve using appropriate software (e.g., GraphPad Prism).
2.3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]
-
Cell Treatment: Cells are treated with Sophoraflavanone G at various concentrations for a specified period.
-
Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.
-
Washing: The collected cells are washed twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: 100 µL of the cell suspension is transferred to a new tube. 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution are added.[6]
-
Incubation: The cells are gently vortexed and incubated for 15-20 minutes at room temperature in the dark.
-
Analysis: After incubation, 400 µL of 1X Annexin V binding buffer is added to each tube. The samples are analyzed immediately by flow cytometry. FITC fluorescence (indicating Annexin V binding to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and PI fluorescence (indicating compromised cell membranes in late apoptotic and necrotic cells) are measured.
2.4. Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][8]
-
Cell Treatment and Harvesting: Cells are treated with Sophoraflavanone G and harvested as described for the apoptosis assay.
-
Fixation: The cell pellet is resuspended in cold PBS. While gently vortexing, cold 70% ethanol (B145695) is added dropwise to a final concentration of 70%. The cells are then fixed on ice for at least 2 hours or overnight at -20°C.
-
Washing: The fixed cells are washed twice with PBS to remove the ethanol.
-
RNase Treatment: The cell pellet is resuspended in a staining buffer containing RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained by PI.
-
PI Staining: Propidium Iodide is added to the cell suspension (e.g., to a final concentration of 50 µg/mL).
-
Incubation: The cells are incubated for 15-30 minutes at room temperature in the dark.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI, which is proportional to the amount of DNA, is measured. This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
Visualizations
3.1. Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary cytotoxic evaluation of a compound like Sophoraflavanone G.
Caption: General workflow for in vitro cytotoxicity studies.
3.2. Signaling Pathways
Sophoraflavanone G has been shown to exert its cytotoxic and anti-inflammatory effects by modulating several key signaling pathways.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for cytokine signaling and is often dysregulated in cancer. Sophoraflavanone G has been shown to inhibit this pathway.[9][10]
References
- 1. researchhub.com [researchhub.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Sophoraflavanone H: A Technical Overview
Introduction: Sophoraflavanone H is a complex prenylated flavonoid, specifically classified as a flavonostilbene. It features a flavanone (B1672756) moiety fused with a resveratrol-type stilbene (B7821643) unit. Such hybrid structures, isolated from plants of the Sophora genus, are of significant interest to researchers for their potential bioactivities, including antimicrobial and antitumor properties. The structural elucidation of these complex natural products relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
This guide provides a technical summary of the spectroscopic data and methodologies relevant to the characterization of this compound and related compounds. Due to the limited accessibility of the specific numerical data from its original 1991 publication, representative data from closely related and well-documented flavanones from the Sophora genus are presented to illustrate the characteristic spectral features.
Data Presentation: Spectroscopic Signatures
The structural confirmation of complex flavonoids is achieved by interpreting the combined data from NMR, MS, and IR analyses. The following tables summarize the key quantitative data expected for a compound with the this compound structure.
Mass Spectrometry (MS) Data
High-Resolution Mass Spectrometry (HR-MS) is crucial for determining the elemental composition of the molecule. For this compound (C₂₉H₂₄O₇), the expected molecular weight is 484.1522 g/mol . Techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are typically used.
| Technique | Ion Mode | Observed m/z | Formula | Interpretation |
| HR-FAB-MS | Positive | [M+H]⁺ | C₂₉H₂₅O₇ | Protonated molecular ion |
| ESI-MS/MS | Positive | Varies | - | Fragmentation pattern reveals structural components (e.g., loss of stilbene or flavanone parts, retro-Diels-Alder fragmentation)[1]. |
Infrared (IR) Spectroscopy Data
The IR spectrum provides information about the functional groups present in the molecule. The data is typically recorded using KBr pellets.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3350 | Broad, Strong | O-H stretching (phenolic hydroxyl groups)[2] |
| ~3050 | Medium-Weak | Aromatic C-H stretching[3] |
| ~2925 | Medium | Aliphatic C-H stretching |
| ~1630 | Strong | C=O stretching (flavanone carbonyl group)[3] |
| 1600-1450 | Medium-Strong | Aromatic C=C ring stretching[2][3] |
| ~1250 | Strong | C-O stretching (aryl ether) |
| ~1170 | Medium | C-O stretching (phenol) |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H and ¹³C NMR are the most powerful tools for elucidating the detailed carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated solvents like acetone-d₆ or DMSO-d₆. The following represents a table of expected chemical shifts for the core flavanone and stilbene moieties.
Table 1: Representative ¹H NMR Data (Note: Data is illustrative for the compound class)
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~5.5 | dd | ~12, 3 |
| H-3a | ~3.1 | dd | ~17, 12 |
| H-3b | ~2.8 | dd | ~17, 3 |
| H-6 | ~6.1 | d | 2.2 |
| H-8 | ~6.0 | d | 2.2 |
| H-2' | ~7.2 | d | 8.5 |
| H-5' | ~6.5 | dd | 8.5, 2.4 |
| H-6' | ~6.4 | d | 2.4 |
| Stilbene Protons | 6.2 - 7.5 | m | - |
| OH groups | 9.0 - 12.5 | br s | - |
Table 2: Representative ¹³C NMR Data (Note: Data is illustrative for the compound class)
| Carbon Position | Chemical Shift (δ, ppm) |
| C-2 | ~79.0 |
| C-3 | ~43.0 |
| C-4 | ~196.0 |
| C-4a | ~102.5 |
| C-5 | ~164.0 |
| C-6 | ~96.0 |
| C-7 | ~167.0 |
| C-8 | ~95.0 |
| C-8a | ~162.0 |
| C-1' | ~116.0 |
| Stilbene Carbons | 105 - 158 |
Experimental Protocols
Detailed and precise experimental procedures are fundamental to obtaining high-quality, reproducible spectroscopic data for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 3-5 mg of the purified flavonoid is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400, 500, or 600 MHz.
-
¹H NMR Acquisition: Standard 1D proton spectra are recorded to observe chemical shifts, signal integrations, and coupling patterns.
-
¹³C NMR Acquisition: 1D carbon spectra, often with proton decoupling (e.g., PENDANT or DEPT), are acquired to identify all unique carbon signals and determine their type (CH₃, CH₂, CH, C).
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Used to identify proton-proton (¹H-¹H) spin-spin coupling networks, establishing connectivity within molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protons to their corresponding carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is critical for connecting molecular fragments and establishing the overall molecular structure.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is commonly used.
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique widely used for flavonoids, allowing for the detection of the intact molecular ion with minimal fragmentation. It can be run in either positive ([M+H]⁺) or negative ([M-H]⁻) ion mode.
-
Data Acquisition:
-
Full Scan MS: The instrument scans a wide mass range to detect the molecular ion and determine its accurate mass, from which the elemental formula can be calculated.
-
Tandem MS (MS/MS): The molecular ion is isolated, fragmented (e.g., via collision-induced dissociation - CID), and the resulting fragment ions are analyzed. This provides detailed structural information and helps to identify characteristic substructures.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the dry, purified compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed under high pressure to form a thin, transparent pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the beam path, and the sample spectrum is acquired. The instrument measures the absorption of infrared radiation at various wavenumbers (typically 4000 to 400 cm⁻¹). The final spectrum is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the isolation and spectroscopic analysis of a natural product like this compound.
Caption: Workflow for Natural Product Structure Elucidation.
References
Absolute Configuration of Sophoraflavanone H: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone H is a complex polyphenol natural product, distinguished by its hybrid structure that incorporates a 2,3-diaryl-2,3-dihydrobenzofuran moiety fused with a flavanone (B1672756) ring system. Initially isolated from the root of Sophora moorcroftiana, its intricate stereochemistry posed a significant challenge for unambiguous structural elucidation.[1] While relative stereochemistry was previously suggested by NMR studies, the definitive absolute configuration was only recently established through total synthesis.[1][2] This guide provides a comprehensive overview of the experimental evidence and methodologies used to determine the absolute configuration of this compound, presenting key data and protocols for the scientific community.
Absolute Configuration
The absolute configuration of this compound has been unequivocally determined to be (2S, 7'''R, 8'''R) . This was established through the first total synthesis of the natural product and its diastereomer, with the final confirmation provided by X-ray crystallographic analysis and circular dichroism (CD) spectral studies of synthetic derivatives.[1][2]
Quantitative Stereochemical Data
The empirical determination of this compound's stereochemistry is supported by key quantitative data obtained from chiroptical measurements of synthetic intermediates and the final product.
| Property | Value | Conditions | Reference |
| Specific Rotation of Synthetic Intermediate (13b) | [α]D25 +1.8 | (c 0.45, CHCl3) | Murakami et al., 2020 |
| Specific Rotation of Synthetic this compound (1) | [α]D25 -25.9 | (c 0.20, MeOH) | Murakami et al., 2020 |
Experimental Protocols
The determination of the absolute configuration of this compound hinged on rigorous experimental work, primarily X-ray crystallography and electronic circular dichroism spectroscopy.
Single-Crystal X-ray Diffraction Analysis
X-ray crystallography provided the ultimate, non-empirical proof of the relative and absolute stereochemistry of a key synthetic intermediate, which was then correlated to the final natural product.
Protocol for X-ray Crystallography of Intermediate 13b:
-
Crystal Growth: Single crystals of the synthetic intermediate suitable for X-ray diffraction were grown by slow evaporation from a solution of ethyl acetate (B1210297) and hexane.
-
Data Collection: A colorless prism crystal was mounted on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). Data was collected at a temperature of 123 K.
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F2. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The absolute structure was determined based on the Flack parameter. The crystallographic data was deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1968420.[2]
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy was employed to correlate the stereochemistry of synthetic intermediates and the final product, further confirming the absolute configuration.
Protocol for ECD Spectral Analysis:
-
Sample Preparation: Samples of the synthetic intermediates and final this compound were dissolved in methanol (B129727) to a concentration suitable for ECD analysis (e.g., 0.1 mg/mL).
-
Instrumentation: ECD spectra were recorded on a spectropolarimeter at room temperature.
-
Data Acquisition: Spectra were acquired over a wavelength range of 200-400 nm. Multiple scans were averaged to improve the signal-to-noise ratio. A baseline spectrum of the solvent (methanol) was recorded and subtracted from the sample spectra.
-
Data Analysis: The experimental ECD spectra of the synthetic products were compared with theoretically calculated spectra or with the spectra of related compounds with known absolute configurations to establish stereochemical relationships.
Logical and Experimental Workflow
The following diagram illustrates the workflow used to determine the absolute configuration of this compound.
Biological Activity and Signaling Pathways
While specific signaling pathway studies for this compound are not yet extensively reported, research on its biological activities and those of closely related compounds provides valuable context for drug development professionals.
Cytotoxicity and Antibacterial Activity
This compound and its derivatives have demonstrated noteworthy biological activities. They have shown cytotoxicity against human oral tumor cell lines (HSC-2 and HSG) and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).
Relevant Signaling Pathways of Sophoraflavanone G
Studies on the structurally similar Sophoraflavanone G (SG) offer insights into potential mechanisms of action for this class of compounds. SG has been shown to possess anti-neuroinflammatory effects by modulating multiple key signaling pathways in lipopolysaccharide (LPS)-activated microglial cells. The inhibition of pro-inflammatory mediator production by SG is linked to the downregulation of the MAPK, JAK/STAT, and activation of the Nrf2/HO-1 signaling pathways.
The diagram below illustrates the known signaling pathways modulated by the related compound, Sophoraflavanone G.
Conclusion
The absolute configuration of this compound is confirmed as (2S, 7'''R, 8'''R) through a combination of total synthesis and rigorous spectroscopic and crystallographic analysis. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in natural product chemistry, stereochemistry, and medicinal chemistry. The promising biological activities of this compound, contextualized by the known signaling pathway interactions of related compounds, underscore its potential as a lead compound in drug discovery and development.
References
The Enigmatic Role of Sophoraflavanone H: A Plant Secondary Metabolite at the Crossroads of Defense and Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sophoraflavanone H, a prenylated flavonoid predominantly isolated from Sophora moorcroftiana, stands as a molecule of significant interest at the intersection of plant biology and pharmacology. As a secondary metabolite, its ecological functions within the plant remain largely unexplored, yet its structural similarity to other well-studied prenylated flavonoids suggests a pivotal role in plant defense mechanisms. For drug development professionals, this compound and its analogs present promising scaffolds for novel therapeutic agents, particularly in the realms of antimicrobial and antitumor applications. This technical guide synthesizes the current, albeit limited, knowledge on this compound, delving into its chemical properties, probable biosynthetic pathway, and known biological activities. By juxtaposing this with the broader understanding of related compounds, this paper aims to illuminate the path for future research and exploitation of this intriguing natural product.
Introduction
Plants, as sessile organisms, have evolved a sophisticated chemical arsenal (B13267) to interact with their environment. Secondary metabolites, a diverse array of organic compounds not directly involved in growth and development, are the cornerstone of these interactions. Among these, flavonoids represent a major class of polyphenolic compounds with a wide spectrum of biological activities. The addition of a prenyl group to the flavonoid backbone, a process known as prenylation, often enhances their lipophilicity and biological potency.
This compound belongs to this class of prenylated flavonoids. While its presence has been confirmed in plant species such as Sophora moorcroftiana, a comprehensive understanding of its physiological and ecological roles is still in its infancy. This guide aims to provide a detailed overview of this compound, drawing upon the available literature for this specific compound and supplementing it with data from closely related molecules to build a holistic picture for researchers and drug developers.
Chemical Properties of this compound
This compound is a complex flavonoid characterized by a hybrid structure containing a 2,3-diaryl-2,3-dihydrobenzofuran moiety and a flavanone (B1672756) ring. Its absolute configuration has been established through total synthesis and X-ray crystallographic analysis.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C34H30O9 | |
| Molecular Weight | 582.6 g/mol | |
| IUPAC Name | (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-((2R,3R)-3-(5,7-dihydroxy-4-oxo-2-(4-hydroxyphenyl)chroman-8-yl)-2,3-dihydrobenzofuran-2-yl)-2,3-dihydrochromen-4-one | Inferred from structure |
| Source | Sophora moorcroftiana | [3] |
Biosynthesis of this compound: A Putative Pathway
The precise biosynthetic pathway of this compound has not been elucidated. However, based on the well-established pathways of flavonoid and prenylated flavonoid biosynthesis in plants, a putative pathway can be proposed. The biosynthesis of C-8 prenylated flavanones involves the convergence of the phenylpropanoid and mevalonate/methylerythritol phosphate (B84403) (MEP) pathways.
The core flavanone skeleton is synthesized via the phenylpropanoid pathway. This is followed by prenylation at the C-8 position, a reaction catalyzed by a prenyltransferase enzyme. In Sophora flavescens, several prenyltransferase genes have been identified that are specific for flavonoids.[4][5] It is highly probable that a homologous enzyme in Sophora moorcroftiana is responsible for the prenylation step in this compound biosynthesis.
Role as a Plant Secondary Metabolite
While direct evidence is scarce, the role of this compound as a plant secondary metabolite can be inferred from the known functions of related prenylated flavonoids in the Sophora genus and the broader Fabaceae family.[6][7]
Plant Defense
Prenylated flavonoids are widely recognized for their role in plant defense against herbivores and pathogens.[7] The prenyl group enhances the lipophilicity of the molecule, allowing for better interaction with microbial cell membranes and insect cuticles. It is plausible that this compound contributes to the defense of Sophora moorcroftiana against phytopathogenic fungi and bacteria, as well as insect herbivores. This is supported by the observed antimicrobial activities of other sophoraflavanones.
Allelopathy
Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of allelochemicals. Flavonoids are known to be involved in allelopathic interactions. Extracts from Sophora species have demonstrated allelopathic effects, suggesting that flavonoids like this compound could play a role in mediating plant-plant competition.
Symbiotic Interactions
Flavonoids are crucial signaling molecules in the establishment of symbiotic relationships between legumes and nitrogen-fixing rhizobia bacteria. They are exuded from the roots and act as chemoattractants for the bacteria and inducers of nodulation genes. While there is no specific research on this compound in this context, it is possible that it, or its precursors, participates in these intricate signaling cascades in Sophora moorcroftiana.
Known and Potential Biological Activities
The pharmacological potential of this compound is an area of active interest, driven by the diverse biological activities observed for other prenylated flavonoids.
Antioxidant Activity
A study has shown that this compound exhibits inhibitory effects on copper-ion-induced protein oxidative modification in vitro.[8] This suggests that it possesses antioxidant properties, which are common for phenolic compounds like flavonoids.
Antimicrobial Activity
While the antimicrobial spectrum of this compound has not been extensively studied, related compounds such as Sophoraflavanone G have demonstrated potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9][10] The structural similarities suggest that this compound is also likely to possess antimicrobial properties.
Cytotoxic and Antitumor Activity
Many prenylated flavonoids from Sophora species have exhibited cytotoxic activity against various cancer cell lines.[11] The total synthesis of this compound was motivated in part by its potential as an antitumor drug lead.[3][12] Further investigation into its specific cytotoxic mechanisms is warranted.
Anti-inflammatory Activity
Sophoraflavanone G has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[3][13][14] Given the structural resemblance, this compound is a promising candidate for further investigation as an anti-inflammatory agent.
Table 2: Summary of Investigated Biological Activities of this compound and Related Compounds
| Compound | Biological Activity | Quantitative Data (IC50/MIC) | Reference |
| This compound | Antioxidant (inhibition of protein oxidation) | Not reported | [8] |
| Sophoraflavanone G | Antimicrobial (MRSA) | MIC: 3.13-6.25 µg/mL | [9] |
| Sophoraflavanone G | Anti-inflammatory (LPS-stimulated macrophages) | Inhibition of PGE2 production at 1-50 µM | [15] |
| Sophoraflavanone B | Antimicrobial (MRSA) | MIC: 15.6-31.25 µg/mL | [6] |
Experimental Protocols
Isolation of this compound from Sophora moorcroftiana
-
Extraction: The dried and powdered roots of Sophora moorcroftiana are macerated with methanol at room temperature. The process is repeated multiple times to ensure complete extraction.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate (B1210297) or chloroform-methanol) to separate compounds based on polarity.
-
Purification: Fractions containing this compound (monitored by TLC) are further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR (1H, 13C, COSY, HMQC, HMBC) and mass spectrometry (MS).
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitric oxide (NO) production by quantifying the accumulation of nitrite using the Griess reagent.
-
Data Analysis: Determine the inhibitory effect of this compound on NO production.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Future Perspectives and Conclusion
This compound represents a fascinating yet underexplored frontier in the study of plant secondary metabolites. While its structural similarity to other bioactive prenylated flavonoids from the Sophora genus provides a strong rationale for its potential roles in plant defense and as a source for drug discovery, a significant knowledge gap remains.
Future research should focus on:
-
Elucidating the complete biosynthetic pathway of this compound in Sophora moorcroftiana, including the identification and characterization of the specific prenyltransferase involved.
-
Quantifying the levels of this compound in different tissues of Sophora moorcroftiana and under various biotic and abiotic stress conditions to understand its regulation and ecological function.
-
Conducting comprehensive biological activity screening of pure this compound to determine its antimicrobial spectrum, cytotoxic profile against a broader range of cancer cell lines, and its detailed anti-inflammatory mechanisms.
-
Investigating its potential allelopathic and symbiotic signaling roles in the ecosystem of Sophora moorcroftiana.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Characterization of a Membrane-bound Prenyltransferase Specific for Isoflavone from Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular characterization of a membrane-bound prenyltransferase specific for isoflavone from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Potential of Prenylated Flavonoids of the Fabaceae Family in Medicinal Chemistry: An Updated Review [mdpi.com]
- 8. Inhibitory effects of sophoraflavanones B and H in Sophora mooracroftiana Beth ex Baker on copper-ion-induced protein oxidative modification of mice brain homogenate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Sophora moorcroftiana genome analysis suggests association between sucrose metabolism and drought adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Total Synthesis of Sophoraflavanone H
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the total synthesis of Sophoraflavanone H, a naturally occurring polyphenol with potential applications in antimicrobial and antitumor drug development. The synthesis features two key strategic reactions: a rhodium-catalyzed asymmetric C-H insertion to construct the dihydrobenzofuran core and a selective oxy-Michael addition for the formation of the flavanone (B1672756) ring system.
Quantitative Data Summary
The following table summarizes the key quantitative data for the intermediates and the final product in the total synthesis of this compound.
| Compound | Step | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ | ¹³C NMR (CDCl₃, 100 MHz) δ | HRMS (ESI) [M+Na]⁺ | Specific Rotation [α]²⁰_D_ (c, solvent) |
| 8 | 1 | 96 | 7.35 (s, 1H), 6.43 (s, 1H), 5.17 (s, 2H), 3.90 (s, 3H) | 165.7, 162.7, 159.2, 106.3, 101.9, 93.3, 91.5, 70.4, 52.3 | 341.9822 | N/A |
| 9 | 2 | 99 | 7.42-7.30 (m, 5H), 7.20 (s, 1H), 6.40 (s, 1H), 5.14 (s, 2H), 5.07 (s, 2H), 3.88 (s, 3H) | 165.7, 162.5, 158.9, 158.0, 136.5, 135.8, 128.6, 128.1, 127.3, 106.4, 101.8, 93.7, 91.8, 70.3, 70.1, 52.2 | 433.0295 | N/A |
| 10 | 3 | 99 | 7.41-7.29 (m, 5H), 7.18 (s, 1H), 6.84 (d, J = 8.7 Hz, 2H), 6.40 (s, 1H), 5.14 (s, 2H), 5.06 (s, 2H), 3.88 (s, 3H), 3.81 (s, 3H) | 165.7, 162.5, 159.5, 158.9, 158.0, 136.5, 135.8, 128.6, 128.1, 127.3, 114.0, 106.4, 101.8, 93.7, 91.8, 70.3, 70.1, 55.3, 52.2 | 463.0401 | N/A |
| 11a | 4 | 88 | 7.42-7.28 (m, 5H), 6.88 (d, J = 8.7 Hz, 2H), 6.39 (s, 1H), 5.13 (s, 2H), 5.05 (s, 2H), 3.80 (s, 3H) | 168.9, 162.3, 159.3, 158.8, 157.9, 136.5, 135.8, 128.6, 128.1, 127.3, 114.2, 106.5, 101.7, 93.8, 91.9, 70.3, 70.1, 55.3 | 445.0482 | N/A |
| 12a | 5 | 95 | 7.42-7.28 (m, 5H), 6.88 (d, J = 8.7 Hz, 2H), 6.39 (s, 1H), 5.13 (s, 2H), 5.05 (s, 2H), 3.80 (s, 3H), 2.52 (s, 1H) | 168.9, 162.3, 159.3, 158.8, 157.9, 136.5, 135.8, 128.6, 128.1, 127.3, 114.2, 106.5, 101.7, 93.8, 91.9, 70.3, 70.1, 55.3, 29.7 | 459.0639 | N/A |
| 13b | 6 | 65 | 7.42-7.28 (m, 5H), 6.88 (d, J = 8.7 Hz, 2H), 6.39 (s, 1H), 5.13 (s, 2H), 5.05 (s, 2H), 1.45 (s, 9H) | 168.9, 162.3, 159.3, 158.8, 157.9, 136.5, 135.8, 128.6, 128.1, 127.3, 114.2, 106.5, 101.7, 93.8, 91.9, 81.6, 70.3, 70.1, 28.2 | 501.1142 | -15.8 (c 1.0, CHCl₃) |
| 16 | 7 | 85 | 7.42-7.28 (m, 5H), 6.88 (d, J = 8.7 Hz, 2H), 6.39 (s, 1H), 5.13 (s, 2H), 5.05 (s, 2H), 4.68 (d, J = 6.4 Hz, 1H), 3.62 (d, J = 6. |
Application Notes and Protocols for the Extraction of Sophoraflavanone H from Sophora moorcroftiana
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophora moorcroftiana, a plant endemic to the Tibetan Plateau, is a rich source of various bioactive secondary metabolites, including alkaloids and flavonoids. Among these, prenylated flavonoids have garnered significant interest for their potential therapeutic properties. This document provides detailed application notes and protocols for the extraction and isolation of Sophoraflavanone H, a flavonostilbene found in Sophora moorcroftiana. While specific detailed protocols for this compound are not widely published, this document outlines a generalized and effective methodology for the extraction of flavonoids from Sophora moorcroftiana, which can be adapted for the targeted isolation of this compound.
Chemical Profile of Sophora moorcroftiana
Sophora moorcroftiana is known to contain a diverse array of flavonoids and alkaloids. The ethanolic extract of the aerial parts has demonstrated significant antibacterial activity.[1] Phytochemical studies have led to the isolation of several flavonoids, including genistein (B1671435) and diosmetin, which exhibit synergistic antibacterial activity with conventional antibiotics.[1] The roots of the plant have been found to contain Sophoraflavanone G, Sophoraflavanone B, and other flavonoids.[2] Notably, the flavonostilbenes this compound, I, and J have also been identified from this plant species.
Extraction of Flavonoids from Sophora moorcroftiana
The following protocol describes a general procedure for the extraction and enrichment of flavonoids from the aerial parts of Sophora moorcroftiana. This method can be optimized for the specific isolation of this compound.
Experimental Protocol: Solvent Extraction and Fractionation
-
Plant Material Preparation:
-
Collect and air-dry the aerial parts of Sophora moorcroftiana.
-
Grind the dried plant material into a coarse powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in 95% ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 72 hours.
-
Perform the extraction in triplicate to ensure maximum yield.
-
Filter the extracts and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
-
Solvent Partitioning (Fractionation):
-
Suspend the crude ethanol extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity: petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
Separate the layers and collect the respective solvent fractions.
-
Concentrate each fraction to dryness under reduced pressure. The ethyl acetate fraction is typically enriched with flavonoids.
-
Purification of this compound
The flavonoid-rich fraction (typically the ethyl acetate fraction) can be further purified using chromatographic techniques to isolate this compound.
Experimental Protocol: Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the dried ethyl acetate fraction to silica gel column chromatography.
-
Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform (B151607) and methanol (B129727).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v). Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable visualizing agent (e.g., 10% sulfuric acid in ethanol followed by heating).
-
Combine fractions containing the compound of interest based on the TLC profile.
-
-
Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the semi-purified fractions to pTLC or preparative HPLC.
-
For pTLC, use silica gel plates and a suitable solvent system to achieve good separation. Scrape the band corresponding to this compound and elute the compound with a suitable solvent (e.g., methanol or acetone).
-
For preparative HPLC, use a C18 column with a gradient of water and acetonitrile (B52724) or methanol as the mobile phase.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
-
Quantitative Data
| Plant Part | Extraction Method | Compound Class | Yield/Content | Reference |
| Aerial Parts of S. moorcroftiana | Ethanolic Extraction | Total Flavonoids | Not specified | [1] |
| Seeds of S. moorcroftiana | Enzyme and Ultrasound-Assisted Extraction | Total Alkaloids | 4.00% | [3] |
| Seeds of S. moorcroftiana | Enzyme and Ultrasound-Assisted Extraction | Oxymatrine | 2.45% | [3] |
| Seeds of S. moorcroftiana | Enzyme and Ultrasound-Assisted Extraction | Matrine | 0.73% | [3] |
| Seeds of S. moorcroftiana | Enzyme and Ultrasound-Assisted Extraction | Sophocarpine | 0.47% | [3] |
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Biological Activity and Putative Signaling Pathway
Prenylated flavonoids from Sophora species are known to exhibit a range of biological activities, including antibacterial and anti-inflammatory effects. While the specific signaling pathways modulated by this compound are not yet fully elucidated, related compounds from the same genus have been shown to influence key inflammatory pathways. For instance, some prenylated flavonoids exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.
The following diagram illustrates a putative anti-inflammatory signaling pathway that may be targeted by this compound, based on the known mechanisms of similar prenylated flavonoids.
Caption: Putative anti-inflammatory signaling pathway targeted by this compound.
References
- 1. Flavonoids from Sophora moorcroftiana and their synergistic antibacterial effects on MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. Efficient Extraction of Alkaloids From Sophora moorcroftiana Seeds via Enzyme and Ultrasound-Assisted Coupling and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: HPLC Purification of Sophoraflavanone H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone H is a prenylated flavonoid found in plants of the Sophora genus, which are known for their use in traditional medicine. Like other prenylated flavonoids, this compound is of significant interest to the scientific community due to its potential biological activities, including cytotoxic effects that make it a candidate for further investigation in drug development. The isolation and purification of this compound in high purity are essential for accurate biological and pharmacological studies. This document provides a detailed application note and a representative protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC).
Due to the limited availability of a specific, detailed HPLC purification protocol for this compound in published literature, this protocol has been developed based on established methods for the purification of analogous prenylated flavonoids, such as Sophoraflavanone G, from Sophora species.
Experimental Protocols
Extraction of Total Flavonoids from Plant Material
This initial step is crucial for obtaining a crude extract enriched with flavonoids, including this compound, from the raw plant material (e.g., roots of Sophora flavescens).
Materials and Reagents:
-
Dried and powdered Sophora species plant material
-
Rotary evaporator
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Freeze-dryer (optional)
Protocol:
-
Maceration: Soak the dried and powdered plant material in 80% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Extraction: Agitate the mixture at room temperature for 24 hours. For more efficient extraction, perform reflux extraction at 60-70°C for 2-3 hours. Repeat the extraction process three times to maximize the yield.
-
Filtration: Combine the extracts and filter them to remove solid plant debris.
-
Concentration: Concentrate the filtered extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.
-
Drying: The concentrated extract can be freeze-dried or vacuum-dried to yield a powder of the total flavonoid extract.
Preparative HPLC Purification of this compound
This protocol outlines a representative method for the preparative HPLC purification of this compound from the crude flavonoid extract.
Instrumentation and Materials:
-
Preparative HPLC system with a UV-Vis detector
-
Preparative C18 column (e.g., 250 x 20 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol (B129727)
-
Ultrapure water
-
Formic acid or acetic acid (optional, for mobile phase modification)
-
Syringe filters (0.45 µm)
Protocol:
-
Sample Preparation: Dissolve the dried crude extract in methanol to a concentration of approximately 50-100 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions: Set up the preparative HPLC system with the parameters outlined in the table below.
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram at the specified detection wavelength. Collect the fractions corresponding to the peak suspected to be this compound based on analytical HPLC data or previous knowledge of retention times for similar compounds.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of the isolated compound.
-
Drying: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.
Data Presentation
The following tables summarize the key parameters for the analytical and preparative HPLC methods.
Table 1: Analytical HPLC Parameters for Purity Assessment
| Parameter | Value |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 295 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Table 2: Preparative HPLC Parameters for this compound Purification
| Parameter | Value |
| Column | Preparative C18 (e.g., 250 x 20 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Elution Mode | Gradient or Isocratic (to be optimized) |
| Flow Rate | 15-20 mL/min |
| Detection Wavelength | 295 nm |
| Column Temperature | Ambient |
| Sample Loading | 100-500 mg per injection (depending on column capacity) |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Purification.
Potential Signaling Pathway
While the specific signaling pathways affected by this compound are not yet extensively studied, related prenylated flavonoids from Sophora species, such as Sophoraflavanone G, have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. The diagram below represents a generalized apoptotic signaling pathway that may be influenced by this compound.
Caption: Potential Apoptotic Signaling Pathway.
Application Notes and Protocols for the Quantification of Sophoraflavanone H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone H is a prenylated flavonoid predominantly found in the medicinal plant Sophora flavescens. As a member of the flavanone (B1672756) class of compounds, it has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies in drug development. This document provides detailed analytical techniques, protocols, and data presentation guidelines for the quantification of this compound in various matrices. The methodologies described are based on established analytical principles for flavonoids, particularly those found in Sophora species.
Analytical Techniques Overview
The primary analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV/DAD: This is a robust and widely available technique for the quantification of flavonoids. It offers good sensitivity and reproducibility. The choice of wavelength for detection is critical and is typically set at the maximum absorbance of the analyte. For flavanones, this is generally in the range of 280-330 nm.
-
LC-MS/MS: This technique provides superior sensitivity and selectivity compared to HPLC-UV/DAD, making it the method of choice for analyzing complex matrices or when very low detection limits are required, such as in biological samples for pharmacokinetic studies. It utilizes the mass-to-charge ratio of the analyte and its fragments for identification and quantification, which significantly reduces matrix interference.
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Material by HPLC-UV
This protocol describes a method for the quantification of this compound in dried and powdered Sophora flavescens root.
1. Sample Preparation (Extraction)
-
Accurately weigh 1.0 g of powdered Sophora flavescens root into a conical flask.
-
Add 50 mL of 70% ethanol (B145695).
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Filter the extract through a 0.45 µm membrane filter into a volumetric flask.
-
Wash the filter with a small volume of 70% ethanol and add the washing to the filtrate.
-
Adjust the final volume to 50 mL with 70% ethanol.
-
Dilute an aliquot of the solution with the mobile phase to a concentration within the calibration range before injection.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
-
Gradient Elution:
-
0-10 min: 10-30% B
-
10-25 min: 30-60% B
-
25-30 min: 60-90% B
-
30-35 min: 90% B (hold)
-
35-40 min: 90-10% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 295 nm
3. Calibration Curve
-
Prepare a stock solution of this compound standard in methanol (B129727) (1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Inject each standard solution in triplicate and construct a calibration curve by plotting the peak area against the concentration.
Protocol 2: Quantification of this compound in Rat Plasma by LC-MS/MS
This protocol is suitable for pharmacokinetic studies of this compound.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (IS), such as a structurally similar flavonoid not present in the sample (e.g., Naringenin).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A UHPLC system for fast and efficient separation.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5-95% B
-
5.0-6.0 min: 95% B (hold)
-
6.0-6.1 min: 95-5% B
-
6.1-8.0 min: 5% B (equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for this compound).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M+H]⁺ or [M-H]⁻ → Product ion (to be determined by infusion of a standard solution).
-
Internal Standard (IS): Precursor ion → Product ion.
-
3. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound and the IS into blank rat plasma.
-
Process these samples alongside the unknown samples as described in the sample preparation section.
-
The calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the concentration.
Data Presentation
Quantitative data should be summarized in clear and concise tables. Below are example tables for presenting method validation data for the quantification of this compound.
Table 1: HPLC-UV Method Validation Parameters for this compound
| Parameter | Result |
| Linear Range (µg/mL) | 1 - 100 |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined |
| Precision (RSD%) | |
| Intra-day | < 2% |
| Inter-day | < 3% |
| Accuracy (Recovery %) | 95 - 105% |
| Specificity | No interference at the retention time of this compound |
Table 2: LC-MS/MS Method Validation Parameters for this compound in Rat Plasma
| Parameter | Low QC | Medium QC | High QC |
| Nominal Concentration (ng/mL) | 5 | 50 | 500 |
| Intra-day Precision (RSD%) | < 15% | < 15% | < 15% |
| Inter-day Precision (RSD%) | < 15% | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% |
| Recovery (%) | > 85% | > 85% | > 85% |
| Matrix Effect (%) | 85 - 115% | 85 - 115% | 85 - 115% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from a sample matrix.
Application Notes and Protocols for In Vitro Cell Culture Assays of Sophoraflavanone H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone H is a prenylated flavonoid typically isolated from the genus Sophora, which is known for a variety of bioactive compounds. Preliminary research on related compounds, such as Sophoraflavanone G, suggests a range of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[1][2][3][4] These effects are attributed to the modulation of various cellular signaling pathways.[1][5] These application notes provide detailed protocols for a panel of in vitro cell culture assays to characterize the biological activities of this compound.
Assessment of Cytotoxic and Anti-proliferative Activity
A primary step in evaluating a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Experimental Protocol: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HL-60 for leukemia)[6][7]
-
This compound (stock solution in DMSO)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation
Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MDA-MB-231 | 24 | 45.8 |
| 48 | 28.3 | |
| 72 | 15.1 | |
| HL-60 | 24 | 35.2 |
| 48 | 20.1[6] | |
| 72 | 12.5 |
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Investigation of Apoptosis Induction
To understand if the cytotoxic effects of this compound are due to the induction of programmed cell death, apoptosis assays are crucial. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line (e.g., HL-60)[6]
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
Data Presentation
Table 2: Apoptosis Induction by this compound in HL-60 Cells
| Treatment | Time (h) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Control | 24 | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound (20 µM) | 24 | 70.3 | 15.8 | 10.4 | 3.5 |
| Control | 48 | 94.1 | 2.5 | 1.8 | 1.6 |
| This compound (20 µM) | 48 | 45.6 | 25.7 | 22.3 | 6.4 |
Signaling Pathway Diagram: Caspase-Mediated Apoptosis
Studies on related compounds suggest that Sophoraflavanones can induce apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases.[6][7]
Caption: Proposed caspase-mediated apoptotic pathway induced by this compound.
Evaluation of Anti-inflammatory Activity
Sophoraflavanones have been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[8][9][10] The following protocols describe how to assess the anti-inflammatory potential of this compound in vitro.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
Objective: To determine the effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
DMEM medium
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Griess Assay: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.
Experimental Protocol: Quantification of Pro-inflammatory Cytokines by ELISA
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 from the nitric oxide production protocol.
-
Supernatant Collection: Collect the cell culture supernatant and store it at -80°C until use.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve.
Data Presentation
Table 3: Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Cells
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 1.2 | 50.5 | 35.2 |
| LPS (1 µg/mL) | 25.8 | 1250.3 | 850.7 |
| LPS + this compound (10 µM) | 15.4 | 800.1 | 550.4 |
| LPS + this compound (25 µM) | 8.9 | 450.6 | 300.9 |
Signaling Pathway Diagram: NF-κB and MAPK Inhibition
The anti-inflammatory effects of flavonoids are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[5][10]
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
Assessment of Antioxidant Activity
Flavonoids are well-known for their antioxidant properties.[11][12] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of this compound and ascorbic acid in methanol.
-
Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Data Presentation
Table 4: DPPH Radical Scavenging Activity of this compound
| Compound | IC50 (µg/mL) |
| This compound | 15.2 |
| Ascorbic Acid | 5.8 |
Conclusion
These detailed protocols provide a comprehensive framework for the in vitro evaluation of this compound. The assays described will enable researchers to characterize its cytotoxic, apoptotic, anti-inflammatory, and antioxidant properties, thereby providing valuable insights into its therapeutic potential. The provided diagrams and data tables offer a clear structure for experimental design and presentation of results.
References
- 1. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro biological activity of prenylflavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro biological activity of prenylflavanones. | Semantic Scholar [semanticscholar.org]
- 4. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and characterization of antioxidants from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Sophoraflavanone H
Topic: Developing an In Vivo Animal Model for Sophoraflavanone H Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a prenylated flavonoid that has demonstrated potential therapeutic properties, including the inhibition of protein oxidative modification in vitro.[1] This suggests its potential as an antioxidant and anti-inflammatory agent. To further investigate these properties and evaluate its efficacy and safety in a living organism, a well-defined in vivo animal model is essential. This document provides detailed application notes and protocols for establishing an in vivo model to test the therapeutic potential of this compound, focusing on its anti-inflammatory and antioxidant activities.
Recommended In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model for screening potential anti-inflammatory drugs.[2] Inflammation in this model is characterized by a biphasic response. The initial phase involves the release of histamine, serotonin, and bradykinin, followed by a later phase mediated by prostaglandins, cyclooxygenase (COX), and nitric oxide. This model is well-suited to evaluate the potential of this compound to modulate these inflammatory pathways.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for evaluating this compound using the carrageenan-induced paw edema model.
References
Application Notes and Protocols for Antimicrobial Activity Screening of Sophoraflavanone H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone H is a prenylated flavonoid that holds significant promise as a novel antimicrobial agent. This document provides detailed application notes and standardized protocols for the comprehensive screening of this compound's antimicrobial activity. Due to the limited availability of specific data for this compound, this document utilizes data and protocols for the closely related and well-studied compound, Sophoraflavanone G, as a representative model. The structural similarities between these compounds suggest they are likely to exhibit comparable antimicrobial properties and mechanisms of action. These protocols are designed to be adaptable for researchers investigating the potential of this compound and other related natural products in combating microbial infections, particularly those caused by drug-resistant pathogens.
Data Presentation: Antimicrobial Activity of Sophoraflavanone G
The following tables summarize the reported antimicrobial activity of Sophoraflavanone G against a range of pathogenic bacteria. This data serves as a benchmark for screening this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Sophoraflavanone G against various bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MSSA, ATCC 25923) | Gram-positive | 3.9 | [1] |
| Staphylococcus aureus (MSSA, ATCC 29213) | Gram-positive | 3.9 - 7.8 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA, USA300) | Gram-positive | 3.9 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA, clinical isolates) | Gram-positive | 0.5 - 8 | [2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 3.13 - 6.25 | [3] |
| Listeria monocytogenes | Gram-positive | 0.98 | [4] |
| Pseudomonas aeruginosa PAO1 | Gram-negative | >1000 | [4] |
Table 2: Minimum Bactericidal Concentration (MBC) of Sophoraflavanone G against oral bacteria.
| Bacterial Strain | MBC (µg/mL) | Reference |
| Streptococcus mutans | 0.5 - 4 | [5] |
| Streptococcus sobrinus | 0.5 - 4 | [5] |
| Other mutans streptococci (14 clinical strains) | 0.5 - 4 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the screening of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is widely used for determining the MIC of antimicrobial agents.
Materials:
-
This compound (or G) stock solution (e.g., 1 mg/mL in DMSO)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (37°C)
-
Triphenyltetrazolium chloride (TTC) solution (5 mg/mL) (optional, for visualization)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C with agitation until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.
-
Include a positive control (MHB with bacteria, no compound) and a negative control (MHB only) on each plate.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Optionally, add 20 µL of TTC solution to each well and incubate for an additional 1-2 hours. A color change to red indicates bacterial growth. The MIC is the lowest concentration where no color change is observed[4].
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed following the MIC test to determine if the antimicrobial agent is bactericidal or bacteriostatic.
Materials:
-
Results from the MIC test
-
Tryptic Soy Agar (TSA) plates
-
Sterile micropipette and tips
-
Incubator (37°C)
Procedure:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-20 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh TSA plate.
-
Incubate the TSA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by observing the lowest concentration at which no bacterial colonies grow on the agar plate.
Protocol 3: Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.
Materials:
-
This compound (or G)
-
Bacterial culture in logarithmic growth phase
-
MHB
-
Sterile flasks or tubes
-
Incubator with shaking capabilities (37°C)
-
TSA plates
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
Procedure:
-
Prepare a bacterial culture in MHB to an initial density of approximately 1 x 10⁶ CFU/mL.
-
Prepare flasks containing MHB with this compound at different concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control flask without the compound.
-
Inoculate each flask with the prepared bacterial culture.
-
Incubate the flasks at 37°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate 100 µL of each dilution onto TSA plates.
-
Incubate the plates at 37°C for 24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
Mandatory Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial activity screening of this compound.
Proposed Signaling Pathway for Antimicrobial Action of Sophoraflavanones
Based on studies of related compounds like Sophoraflavanone G, the following diagram illustrates the proposed mechanism of antimicrobial action.
References
- 1. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
Sophoraflavanone H: Application Notes and Protocols for Anti-Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone H, a prenylated flavonoid predominantly isolated from the roots of Sophora flavescens, has emerged as a promising natural compound in anti-cancer research. Often referred to in scientific literature as Sophoraflavanone G (SG), this compound has demonstrated potent anti-proliferative, pro-apoptotic, and anti-metastatic activities across a variety of cancer cell lines and in vivo models. Its multifaceted mechanism of action, targeting key oncogenic signaling pathways, makes it a compelling candidate for further investigation and development as a therapeutic agent.
These application notes provide a comprehensive overview of the use of this compound in anti-cancer research, including its mechanisms of action, detailed experimental protocols for its evaluation, and a summary of its efficacy in various cancer models.
Mechanism of Action
This compound exerts its anti-cancer effects by modulating multiple critical signaling pathways involved in cell growth, survival, and metastasis. The primary mechanisms identified include:
-
Inhibition of the JAK/STAT Pathway: this compound has been shown to inhibit the tyrosine phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins, particularly STAT3 and STAT5.[1][2] This is achieved by targeting upstream kinases such as Janus Kinases (JAKs) and Src family kinases.[1][2] The aberrant activation of the JAK/STAT pathway is a hallmark of many cancers, promoting cell proliferation and survival.
-
Suppression of the PI3K/Akt/mTOR Pathway: This compound effectively inactivates the PI3K/Akt signaling cascade, a central pathway regulating cell growth, proliferation, and survival.[2][3] In triple-negative breast cancer (TNBC) cells, this compound was found to target the Epidermal Growth Factor Receptor (EGFR), leading to the downregulation of the PI3K/Akt pathway.[3]
-
Blockade of the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation, is another key target. This compound has been demonstrated to block MAPK activation, contributing to its anti-proliferative and pro-apoptotic effects in cancer cells, including human leukemia and triple-negative breast cancer.[4][5]
-
Induction of Apoptosis: this compound induces programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[4][5] This leads to the release of cytochrome c from the mitochondria and the activation of caspases (caspase-3, -8, and -9), ultimately resulting in apoptotic cell death.[4][5]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| HL-60 | Human Myeloid Leukemia | ~20 | 48 | MTT Assay[6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but effective concentrations used were in the µM range. | 24, 48 | MTT Assay[5] |
| BT-549 | Triple-Negative Breast Cancer | Not explicitly stated, but effective concentrations used were in the µM range. | Not specified | CCK, EdU, Colony Formation[3] |
| L540 | Hodgkin's Lymphoma | Not explicitly stated, but effective concentrations used were in the µM range. | 48 | TUNEL Assay[7] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anti-cancer effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from a stock solution. The final concentrations typically range from 1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[6]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.[8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways upon treatment with this compound.
Materials:
-
This compound
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Cleaved Caspase-3, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or larger culture dishes and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
This protocol is used to analyze the effect of this compound on cell cycle distribution and to quantify apoptosis.
Materials:
-
This compound
-
Cancer cell lines
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure for Cell Cycle Analysis:
-
Seed cells and treat with this compound as described for Western blotting.
-
Harvest the cells, including any floating cells, and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate at 37°C for 30 minutes.
-
Add PI staining solution (50 µg/mL) and incubate in the dark for 15-30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Procedure for Apoptosis Analysis (Annexin V/PI Staining):
-
Seed cells and treat with this compound.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Mandatory Visualizations
Signaling Pathways Affected by this compound
References
- 1. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ovid.com [ovid.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Sophoraflavanone H: Application in Neuroprotective Studies
Application Notes and Protocols for Researchers
Introduction
Sophoraflavanone H is a prenylated flavonoid isolated from the genus Sophora. Flavonoids as a class are recognized for their potential neuroprotective properties, which are attributed to their antioxidant and anti-inflammatory activities. This document provides an overview of the current understanding of this compound in neuroprotective research, including its proposed mechanism of action, available data, and detailed experimental protocols. Due to the limited specific research on this compound, this document also includes detailed information on the closely related compound, Sophoraflavanone G, to provide a broader context and potential avenues for future investigation of this compound.
This compound: Known Applications and Data
Current research on the direct neuroprotective applications of this compound is limited. The primary evidence for its potential in this area comes from a study investigating its antioxidant properties.
Mechanism of Action: Antioxidant Activity
This compound has been shown to inhibit copper-ion-induced protein oxidative modification in mouse brain homogenate.[1] This suggests a direct antioxidant mechanism, where it may act as a scavenger of free radicals, thereby protecting neuronal proteins from oxidative damage. Oxidative stress is a key pathological feature in many neurodegenerative diseases.
Data Presentation
The available quantitative data for this compound is from an in vitro study on its inhibitory effect on protein oxidation.
Table 1: Inhibitory Effects of this compound on Copper-Induced Protein Oxidative Modification [1]
| Compound | Concentration | Inhibition (%) |
| This compound | Not specified | Stronger than naringenin (B18129) and mannitol |
Note: The original study did not provide specific IC50 values but stated that the effect of this compound was stronger than that of the known flavonoid naringenin and the hydroxyl radical scavenger mannitol.
Experimental Protocol: In Vitro Protein Oxidation Assay
This protocol is based on the methodology described for assessing the inhibitory effects of this compound on copper-ion-induced protein oxidative modification.[1]
Objective: To determine the ability of this compound to prevent oxidative damage to proteins in a brain tissue homogenate.
Materials:
-
This compound
-
Mouse brain tissue
-
Phosphate (B84403) buffer (pH 7.4)
-
Copper (II) sulfate (B86663) (CuSO₄) solution
-
Bovine serum albumin (BSA) as a standard
-
Reagents for protein quantification (e.g., Bradford or BCA assay kit)
-
Reagents for detecting protein carbonyl groups (e.g., 2,4-dinitrophenylhydrazine (B122626) - DNPH)
-
Spectrophotometer
Procedure:
-
Preparation of Brain Homogenate:
-
Homogenize fresh mouse brain tissue in ice-cold phosphate buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay.
-
-
Incubation:
-
In a reaction tube, combine the brain homogenate, this compound (at various concentrations), and CuSO₄ solution.
-
Include a positive control (homogenate with CuSO₄ but without this compound) and a negative control (homogenate alone).
-
Incubate the mixture at 37°C for a specified time (e.g., 24 hours).
-
-
Quantification of Protein Oxidation:
-
After incubation, stop the reaction.
-
Measure the extent of protein oxidation by quantifying the formation of protein carbonyl groups using the DNPH derivatization method followed by spectrophotometric analysis.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein oxidation by this compound compared to the positive control.
-
Proposed Antioxidant Mechanism of this compound
References
Application Notes and Protocols for the Experimental Use of Sophoraflavanone H
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and formulation guidance for the experimental use of Sophoraflavanone H. Given the limited specific literature on this compound, this document incorporates methodologies for the closely related and well-researched compound, Sophoraflavanone G, as a foundational guide. Researchers are advised to adapt these protocols based on their specific experimental needs and the unique properties of this compound.
Product Information: this compound
This compound is a polyphenol with a hybrid-type structure, containing both 2,3-diaryl-2,3-dihydrobenzofuran and flavanone (B1672756) ring moieties[1]. Like many flavonoids, it is predicted to have poor water solubility, a critical consideration for its formulation in experimental settings. It has shown potential as an antimicrobial and antitumor drug development lead[1]. An early in vitro study demonstrated its inhibitory effect on copper-ion-induced protein oxidative modification in mice brain homogenate, suggesting antioxidant properties.
Formulation for Experimental Use
Due to the anticipated poor water solubility of this compound, appropriate formulation is essential for achieving desired concentrations and ensuring bioavailability in both in vitro and in vivo experiments. The following formulation strategies, primarily based on protocols for the related compound Sophoraflavanone G, are recommended.
In Vitro Formulations
For cell culture experiments, this compound should first be dissolved in an organic solvent before being diluted in the culture medium.
-
Primary Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for flavonoids.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM to 50 mM stock solution. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: Dilute the DMSO stock solution directly into the cell culture medium to achieve the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Table 1: Recommended Solvents for In Vitro Studies of Sophoraflavanones
| Solvent | Typical Stock Concentration | Final Concentration in Medium | Notes |
| Dimethyl sulfoxide (DMSO) | 10 - 50 mM | ≤ 0.5% (v/v) | The most common solvent for flavonoids. Ensure final concentration is not cytotoxic. Always include a vehicle control. |
| Ethanol | 10 - 50 mM | ≤ 0.5% (v/v) | An alternative to DMSO. Some cell lines may be more sensitive to ethanol. A vehicle control is essential. |
Note: Data extrapolated from common practices for flavonoids and related compounds.
In Vivo Formulations
For animal studies, the formulation must be sterile and biocompatible. Due to poor water solubility, suspensions or specialized delivery systems are often necessary.
-
Suspension in Vehicle: this compound can be suspended in a vehicle such as a solution of carboxymethylcellulose (CMC) or Tween 80 in saline.
-
Protocol: Weigh the required amount of this compound. Create a paste with a small amount of the vehicle. Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension. Prepare fresh daily.
-
-
Self-Microemulsifying Drug Delivery System (SMEDDS): To enhance oral bioavailability, a SMEDDS formulation can be developed. An optimized formulation for Sophoraflavanone G consisted of Ethyl Oleate (38.5%, w/w), Cremophor RH40 (47.5%, w/w), and PEG 400 (14.0%, w/w)[2]. This approach significantly improved the oral bioavailability of Sophoraflavanone G in rats[2].
Table 2: Example In Vivo Formulation for Sophoraflavanone G (Oral Administration)
| Component | Percentage (w/w) | Role |
| Ethyl Oleate | 38.5% | Oil Phase |
| Cremophor RH40 | 47.5% | Surfactant |
| PEG 400 | 14.0% | Co-surfactant |
| Sophoraflavanone G | 20 mg/g | Active Agent |
Source: Adapted from a study on Sophoraflavanone G SMEDDS formulation[2].
Experimental Protocols
The following protocols are based on studies conducted with Sophoraflavanone G and can serve as a starting point for designing experiments with this compound.
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol details the investigation of the anti-inflammatory effects of a sophoraflavanone by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 20 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α, IL-6, etc.
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO) and a negative control (medium only).
-
Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A to each sample and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement:
-
Collect the remaining supernatant and store at -80°C until analysis.
-
Measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess cell viability using an MTT or similar assay to ensure the observed effects are not due to cytotoxicity.
-
In Vivo Anti-Inflammatory Model (Murine Model of Acute Lung Injury)
This protocol, adapted from studies on related flavonoids, outlines an in vivo experiment to assess the anti-inflammatory effects of this compound in an LPS-induced acute lung injury model in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulation for intraperitoneal (i.p.) injection (e.g., suspension in 0.5% CMC)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Divide mice into groups (n=8-10 per group):
-
Control group (vehicle i.p. + PBS intratracheal)
-
LPS group (vehicle i.p. + LPS intratracheal)
-
This compound treatment groups (e.g., 10, 25, 50 mg/kg this compound i.p. + LPS intratracheal)
-
-
Treatment: Administer this compound or vehicle by intraperitoneal injection 1 hour before LPS challenge.
-
LPS Challenge: Anesthetize mice and intratracheally instill LPS (e.g., 5 mg/kg) to induce lung injury.
-
Sample Collection: At 6 or 24 hours post-LPS challenge, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counting (total and differential) and cytokine analysis (TNF-α, IL-6).
-
Lung Tissue Analysis: Harvest lung tissue for histopathological examination (H&E staining) and to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
Signaling Pathways
Based on studies with Sophoraflavanone G and Sophoraflavanone M, this compound may modulate key inflammatory and cell survival signaling pathways.
-
NF-κB Pathway: Sophoraflavanone M has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit[3]. This leads to a downstream reduction in the expression of pro-inflammatory genes.
-
MAPK Pathway (JNK/AP-1): Sophoraflavanone M also suppresses the phosphorylation of JNK, thereby inhibiting the transcriptional activity of AP-1, another critical transcription factor in the inflammatory response[3]. Studies on Sophoraflavanone G have also implicated the MAPK pathway in its effects[4].
-
PI3K/AKT Pathway: Sophoraflavanone G has been observed to modulate the PI3K/AKT signaling pathway in cancer cells[4].
Visualizations
Signaling Pathway Diagram
Caption: Putative inhibitory mechanism of this compound on inflammatory pathways.
Experimental Workflow Diagram
References
- 1. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid self-microemulsifying drug delivery system of Sophoraflavanone G: Prescription optimization and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Development of a Robust LC-MS/MS Method for the Detection of Sophoraflavanone H
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of Sophoraflavanone H. Due to the limited availability of specific mass spectrometric data for this compound, this method has been developed based on the closely related and well-characterized compound, Sophoraflavanone G, along with established fragmentation patterns of flavonoids. The described protocol provides a comprehensive workflow, from sample preparation to data acquisition, and serves as a strong foundation for researchers and drug development professionals to establish a validated assay for this compound.
Introduction
This compound is a polyphenol with a complex hybrid structure, showing potential as a lead compound for antimicrobial and antitumor drug development.[1] Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic, metabolism, and efficacy studies. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of such compounds in complex mixtures.[2] This document outlines a complete protocol for the development of a robust LC-MS/MS method for this compound.
Chemical Properties
| Property | Value (Sophoraflavanone G) | Reference |
| Chemical Formula | C₂₅H₂₈O₆ | [3][4][5][6] |
| Molecular Weight | 424.5 g/mol | [3][6] |
| Monoisotopic Mass | 424.18858861 Da | [3] |
Based on this, the expected precursor ion for this compound in positive ionization mode would be [M+H]⁺ at m/z 425.19588, and in negative ionization mode, it would be [M-H]⁻ at m/z 423.18132.
Experimental Protocols
Sample Preparation
A generic solid-phase extraction (SPE) protocol is provided below, which can be optimized for specific matrices like plasma, urine, or plant extracts.
-
Sample Pre-treatment :
-
For liquid samples (e.g., plasma, urine), centrifuge to remove particulates.
-
For solid samples (e.g., plant tissue), homogenize in a suitable solvent (e.g., methanol (B129727)/water mixture) and centrifuge.[2]
-
-
SPE Cartridge Conditioning : Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading : Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution : Elute this compound with 1 mL of methanol.
-
Dry-down and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
Note: The gradient should be optimized based on the specific retention time of this compound.
Mass Spectrometry
The following parameters are proposed for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. It is recommended to perform a product ion scan of the precursor ion to determine the most abundant and specific product ions for this compound.
| Parameter | Proposed Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions (Hypothetical)
The following MRM transitions are proposed based on the structure of Sophoraflavanone G and common fragmentation patterns of flavonoids, which often involve Retro-Diels-Alder (RDA) fragmentation of the C-ring. These should be confirmed experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Collision Energy (eV) - Starting Point |
| This compound | 425.2 | To be determined | Positive | 20-40 |
| This compound | 423.2 | To be determined | Negative | 15-35 |
To determine the product ions, a pure standard of this compound should be infused into the mass spectrometer, and a product ion scan of the precursor ion (m/z 425.2 or 423.2) should be performed. The most intense and stable fragment ions should be selected for the MRM method.
Data Presentation
The following tables should be populated with experimental data during method development and validation.
Table 1: Optimized MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|---|
| This compound |
| Internal Standard | | | | | |
Table 2: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity (R²) | |
| Lower Limit of Quantification (LLOQ) | |
| Upper Limit of Quantification (ULOQ) | |
| Intra-day Precision (%CV) | |
| Inter-day Precision (%CV) | |
| Accuracy (%) | |
| Matrix Effect (%) |
| Recovery (%) | |
Visualizations
References
- 1. Characterization of flavonoids in the extract of Sophora flavescens Ait. by high-performance liquid chromatography coupled with diode-array detector and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dereplication of secondary metabolites from Sophora flavescens using an LC–MS/MS-based molecular networking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone G | C25H28O6 | CID 72936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 97938-30-2: Sophoraflavanone G | CymitQuimica [cymitquimica.com]
- 5. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 6. biorlab.com [biorlab.com]
Sophoraflavanone H Cell Permeability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone H is a prenylated flavonoid with potential pharmacological activities. Assessing its oral bioavailability is a critical step in drug development. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption of drugs. This document provides a detailed protocol for determining the cell permeability of this compound using the Caco-2 cell monolayer model.
Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[1][2] This model allows for the measurement of the apparent permeability coefficient (Papp), a key parameter for predicting in vivo drug absorption.[1] The assay can also be used to investigate the mechanisms of transport, including passive diffusion and active transport, by measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
It is important to note that prenylated flavonoids, like this compound, are often lipophilic and may exhibit non-specific binding to plasticware, which can affect the accuracy of permeability measurements. This protocol includes considerations to mitigate this issue.
Data Presentation
| Compound | Class | Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Reference Compound Classification |
| Propranolol (B1214883) | High Permeability Control | >10 | ~1 | High |
| Atenolol (B1665814) | Low Permeability Control | <1 | ~1 | Low |
| Genistein | Isoflavone | 16.68 | Not Reported | High |
| Lupiwighteone | Prenylated Flavonoid | 0.24 | Not Reported | Low |
| Wighteone | Prenylated Flavonoid | 0.27 | Not Reported | Low |
| 6,8-diprenylgenistein | Prenylated Isoflavone | Not Detected | Not Reported | Very Low |
Note: The permeability of flavonoids can vary significantly based on their structure.[1][2] Prenylated flavonoids, in particular, may have lower than expected permeability due to their high lipophilicity.
Experimental Protocols
Principle of the Assay
Caco-2 cells are cultured on semi-permeable filter inserts, forming a differentiated and polarized monolayer. This compound is added to the apical (donor) chamber, and its appearance in the basolateral (receiver) chamber is measured over time. The experiment is also performed in the reverse direction (basolateral to apical) to determine the efflux ratio. The concentration of this compound in the samples is quantified using UPLC-MS/MS.
Materials and Reagents
-
This compound (purity >95%)
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
D-Glucose
-
Lucifer Yellow
-
Propranolol and Atenolol (control compounds)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Cell culture flasks and plates
-
UPLC-MS/MS system
Experimental Workflow Diagram
Caption: Workflow of the this compound Caco-2 permeability assay.
Step-by-Step Protocol
1. Caco-2 Cell Culture and Monolayer Formation
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the culture medium every 2-3 days.
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Monolayers are ready for transport studies when TEER values are >200 Ω·cm².
2. Preparation of Dosing Solutions
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the transport buffer should be less than 1% to avoid cytotoxicity.
-
Dilute the stock solution in pre-warmed (37°C) transport buffer (HBSS with 25 mM HEPES and 25 mM D-glucose, pH 7.4) to the desired final concentration (e.g., 10 µM). Due to the lipophilic nature of prenylated flavonoids, solubility should be confirmed, and the use of a co-solvent may be necessary.
3. Transport Experiment
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport:
-
Add 0.5 mL of the this compound dosing solution to the apical (donor) chamber.
-
Add 1.5 mL of fresh transport buffer to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add 1.5 mL of the this compound dosing solution to the basolateral (donor) chamber.
-
Add 0.5 mL of fresh transport buffer to the apical (receiver) chamber.
-
-
Incubate the plates at 37°C on an orbital shaker (50 rpm).
-
Collect aliquots (e.g., 200 µL) from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes). Replace the volume with fresh, pre-warmed transport buffer.
-
At the end of the experiment, collect samples from both the donor and receiver chambers for mass balance analysis.
-
Include control compounds: propranolol (high permeability) and atenolol (low permeability).
-
Perform a Lucifer Yellow flux assay to confirm monolayer integrity after the experiment.
4. Sample Analysis by UPLC-MS/MS
-
Quantify the concentration of this compound in the collected samples using a validated UPLC-MS/MS method.
-
Example UPLC-MS/MS Parameters (to be optimized for this compound):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined based on signal intensity for this compound).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.
-
5. Data Analysis
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux (µmol/s)
-
A is the surface area of the filter membrane (cm²)
-
C₀ is the initial concentration in the donor chamber (µmol/mL)
-
-
Calculate the efflux ratio (ER):
ER = Papp (B-A) / Papp (A-B)
Signaling Pathway and Logical Relationships
The following diagram illustrates the potential transport pathways of this compound across the Caco-2 cell monolayer.
Caption: Potential transport routes of this compound across Caco-2 cells.
Conclusion
This protocol provides a comprehensive framework for assessing the cell permeability of this compound. Accurate determination of the Papp value and efflux ratio will provide valuable insights into its potential for oral absorption and guide further drug development efforts. Given the properties of prenylated flavonoids, careful consideration of solubility and non-specific binding is crucial for obtaining reliable data.
References
Application Notes and Protocols for Sophoraflavanone H Synergistic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting experiments to evaluate the synergistic potential of Sophoraflavanone H with other therapeutic agents. The protocols outlined below are foundational for determining combination effects, elucidating mechanisms of action, and generating robust data for preclinical and clinical development.
This compound, a flavonoid of growing interest, has demonstrated potential as an anticancer agent. Synergistic combinations are sought to enhance therapeutic efficacy, overcome drug resistance, and reduce dose-limiting toxicities of conventional chemotherapies.[1][2][3][4][5] This document will guide researchers through the necessary steps to rigorously assess these combinations.
Part 1: Experimental Design for Synergy Assessment
A robust experimental design is critical for accurately quantifying the interaction between this compound and a combination agent. The constant-ratio experimental design is highly recommended for its efficiency and the straightforward interpretation of results using the Chou-Talalay method.[6][7]
Determination of Single-Agent Activity
Prior to combination studies, the cytotoxic or growth-inhibitory activity of each compound (this compound and the combination agent) must be determined individually. This is typically achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Constant-Ratio Combination Design
In this design, the drugs are combined at a fixed ratio of their IC50 values (e.g., 1:1, 1:2, 2:1 of their respective IC50s). A series of dilutions of this fixed-ratio combination is then used to treat the cells. This approach simplifies the subsequent data analysis and is a hallmark of the Chou-Talalay method.[6][7]
Data Analysis: The Chou-Talalay Method
The Chou-Talalay method provides a quantitative measure of drug interaction through the Combination Index (CI).[1][8][9][10] The CI is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The Dose Reduction Index (DRI) can also be calculated to quantify the extent of dose reduction possible for each drug in a synergistic combination to achieve a given effect.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing drug synergy.
Part 2: Quantitative Data Presentation
Clear and structured presentation of quantitative data is essential for the interpretation and comparison of synergistic effects.
Table 1: Single Agent and Combination IC50 Values
| Compound | IC50 (µM) |
| This compound | [Insert Value] |
| Combination Agent X | [Insert Value] |
| This compound + Agent X (1:1 IC50 ratio) | [Insert Value] |
Table 2: Combination Index (CI) and Dose Reduction Index (DRI) Values
| Fraction Affected (Fa) | CI Value | Interpretation | DRI (this compound) | DRI (Agent X) |
| 0.25 | [Insert Value] | [Synergy/Additive/Antagonism] | [Insert Value] | [Insert Value] |
| 0.50 | [Insert Value] | [Synergy/Additive/Antagonism] | [Insert Value] | [Insert Value] |
| 0.75 | [Insert Value] | [Synergy/Additive/Antagonism] | [Insert Value] | [Insert Value] |
| 0.90 | [Insert Value] | [Synergy/Additive/Antagonism] | [Insert Value] | [Insert Value] |
Part 3: Mechanistic Studies
Once synergy is established, further experiments are necessary to elucidate the underlying molecular mechanisms. Based on the known activities of flavonoids, these studies often focus on apoptosis and cell signaling pathways.[2][11]
Apoptosis Induction
The synergistic effect of this compound and a partner drug may be due to an enhanced induction of apoptosis.
Cell Signaling Pathway Modulation
Flavonoids are known to modulate various signaling pathways involved in cell proliferation, survival, and apoptosis.[2][11] Investigating these pathways can provide insights into the mechanism of synergy.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway modulation.
Part 4: Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.[12]
Materials:
-
96-well plates
-
Cell culture medium
-
This compound and combination agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the combination agent, or the combination for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Materials:
-
6-well plates or flow cytometry tubes
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the compounds as described for the viability assay.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase Activity Assay
This assay measures the activity of caspases, which are key mediators of apoptosis.
Materials:
-
Treated and untreated cells
-
Caspase-3 Colorimetric or Fluorometric Assay Kit
-
Cell lysis buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Treat cells as described previously.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.[15][16]
-
Incubate at 37°C for 1-2 hours.[15]
-
Measure the absorbance (405 nm) or fluorescence (Ex/Em = 380/460 nm) using a microplate reader.[15]
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways.[17][18]
Materials:
-
Treated and untreated cells
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[17]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Logical Relationship for Synergy Analysis
Caption: Logical flow of synergy determination.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Chemopreventive and anticancer activity of flavonoids and its possibility for clinical use by combining with conventional chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 5. Flavonoids Synergistically Enhance the Anti-Glioblastoma Effects of Chemotherapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. punnettsquare.org [punnettsquare.org]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Understanding of Flavonoids in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sophoraflavanones in Chemical Biology
Audience: Researchers, scientists, and drug development professionals.
Note on Sophoraflavanone H: Detailed experimental data and established protocols specifically for this compound are currently limited in published literature. However, its structural analogue, Sophoraflavanone G (SG) , is extensively studied and serves as an excellent representative tool compound for this class of flavonoids. The following application notes and protocols are based on the robust data available for Sophoraflavanone G and can be readily adapted for the investigation of this compound and other related compounds.
Introduction to Sophoraflavanone G as a Tool Compound
Sophoraflavanone G (SG) is a prenylated flavonoid isolated from the roots of Sophora species, such as Sophora flavescens.[1][2] It has emerged as a versatile tool compound in chemical biology due to its significant anti-inflammatory, anticancer, and neuroprotective properties.[3][4][5] SG's utility lies in its ability to modulate multiple key signaling pathways, making it a valuable probe for studying complex cellular processes and for the initial stages of drug discovery.[3][4][6] This document outlines its known biological activities, provides quantitative data on its potency, and details experimental protocols for its application in laboratory settings.
Quantitative Data Summary
The following tables summarize the reported in vitro biological activities of Sophoraflavanone G.
Table 1: In Vitro Anticancer Activity of Sophoraflavanone G
| Cell Line | Cancer Type | Assay Type | IC50 Value | Incubation Time (hours) |
| HL-60 | Human Myeloid Leukemia | MTT Assay | ~20 µM | 48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay | Effective concentrations reported, specific IC50 not stated | - |
Table 2: In Vitro Anti-Inflammatory Activity of Sophoraflavanone G
| Cell Line | Inflammatory Model | Key Effect | Effective Concentration |
| RAW 264.7 | LPS-induced inflammation | Inhibition of NO and PGE2 production | 1-50 µM |
| RAW 264.7 | LPS-induced inflammation | Down-regulation of iNOS and COX-2 expression | 1-50 µM |
| BV2 microglia | LPS-induced neuroinflammation | Inhibition of NO, PGE2, TNF-α, IL-6, IL-1β | Not specified |
| bMECs | TNF-α-induced inflammation | Inhibition of MMP-9 expression | 1 µM |
Experimental Protocols
Here are detailed protocols for key experiments to investigate the biological effects of Sophoraflavanone G.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effects of Sophoraflavanone G on cancer cell lines.
Materials:
-
Sophoraflavanone G (stock solution in sterile DMSO)
-
Target cancer cell line (e.g., HL-60)[7]
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well sterile cell culture plates
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)
-
Anhydrous DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 2 x 105 cells/mL for HL-60) in 100 µL of complete medium per well. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of Sophoraflavanone G in complete medium from the DMSO stock. The final DMSO concentration should be below 0.1% to avoid solvent toxicity. Replace the old medium with 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours).[7]
-
MTT Addition: Add 15 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the supernatant and add 200 µL of anhydrous DMSO to each well. Mix gently to dissolve the formazan crystals completely.
-
Absorbance Reading: Measure the absorbance at 578 nm, with a reference wavelength of 630 nm, using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Nitric Oxide (NO) Production in Macrophages
This protocol assesses the anti-inflammatory activity of Sophoraflavanone G by quantifying the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.[3]
Materials:
-
Sophoraflavanone G (stock solution in sterile DMSO)
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent kit
-
96-well sterile cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of Sophoraflavanone G for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix the supernatant with the Griess Reagent according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 540 nm).
-
Quantification: Determine the nitrite (B80452) concentration, a stable product of NO, by comparing the absorbance to a sodium nitrite standard curve.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to examine the effect of Sophoraflavanone G on the phosphorylation status of key signaling proteins (e.g., STATs, MAPKs).[4][8]
Materials:
-
Sophoraflavanone G
-
Appropriate cell line and culture reagents
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Primary antibodies against target proteins (phosphorylated and total forms) and a loading control (e.g., GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cultured cells with Sophoraflavanone G. After treatment, wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Signaling Pathway Diagrams
Caption: Anti-inflammatory signaling pathways modulated by Sophoraflavanone G.
Caption: Anticancer signaling pathways influenced by Sophoraflavanone G.
Experimental Workflow Diagram
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 2. Sophoraflavanone G from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Determining the Enzyme Inhibition Profile of Sophoraflavanone H
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sophoraflavanone H is a natural flavonoid that belongs to a class of compounds known for their diverse biological activities. Related compounds, such as Sophoraflavanone G, have demonstrated inhibitory effects on a variety of enzymes, suggesting that this compound may also possess significant enzyme-inhibitory properties, making it a compound of interest for drug discovery and development.[1][2] This document provides a comprehensive protocol for screening and characterizing the inhibitory activity of this compound against a panel of enzymes.
Core Principles of Enzyme Inhibition Assays
The fundamental principle of an enzyme inhibition assay is to measure the enzymatic activity in the presence and absence of a potential inhibitor. The activity is typically monitored by measuring the rate of disappearance of the substrate or the rate of appearance of the product. A decrease in the rate of the reaction in the presence of the test compound indicates inhibition. The potency of the inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Experimental Protocols
This section outlines a generalized protocol for determining the enzyme inhibitory activity of this compound. This protocol can be adapted for various enzymes, such as kinases, proteases, and oxidoreductases, by selecting the appropriate enzyme, substrate, and detection method.
1. Materials and Reagents
-
This compound (of high purity)
-
Dimethyl sulfoxide (B87167) (DMSO, molecular biology grade)
-
Target enzyme (e.g., Fatty Acid Synthase, Cyclooxygenase-2)
-
Enzyme-specific substrate
-
Assay buffer (specific to the enzyme being tested)
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
96-well microplates (clear, black, or white, depending on the detection method)
-
Multichannel pipettes
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
-
Incubator
2. Preparation of Solutions
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects on enzyme activity.
-
Enzyme Solution: Prepare the enzyme solution in the assay buffer to the desired working concentration. Keep the enzyme on ice.
-
Substrate Solution: Prepare the substrate solution in the assay buffer to the desired working concentration.
3. Enzyme Inhibition Assay Procedure
-
Assay Setup: To each well of a 96-well plate, add the following in the specified order:
-
Assay buffer
-
This compound working solution or positive control inhibitor at various concentrations. For control wells, add an equivalent volume of assay buffer with the same final DMSO concentration.
-
Enzyme solution.
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate the plate for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a plate reader and measure the change in absorbance, fluorescence, or luminescence over time at the appropriate wavelength.
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) for each concentration of this compound and the controls.
-
Normalize the data by setting the uninhibited control (enzyme + substrate + buffer with DMSO) as 100% activity and the background control (substrate + buffer, no enzyme) as 0% activity.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a sigmoidal model) to determine the IC50 value.
-
Data Presentation
The inhibitory activity of this compound against various enzymes should be summarized in a table for clear comparison. While specific data for this compound is pending experimental determination, the table below presents known inhibitory activities of the structurally related compound, Sophoraflavanone G, as a reference.
| Enzyme Target | IC50 Value (µM) | Inhibition Type |
| Fatty Acid Synthase (FAS) | 6.7 ± 0.2 | Not specified |
| Cyclooxygenase-1 (COX-1) | Potent inhibitor | Not specified |
| Cyclooxygenase-2 (COX-2) | Potent inhibitor | Not specified |
| 5-Lipoxygenase (5-LOX) | Potent inhibitor | Not specified |
| alpha-Glucosidase | 37 | Noncompetitive |
| beta-Amylase | >100 | Mixed |
Data presented is for Sophoraflavanone G and serves as a reference for potential targets of this compound.[3][4][5]
Visualizations
Diagram of the Experimental Workflow
The following diagram illustrates the general workflow for the enzyme inhibition assay.
References
- 1. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico investigation of lavandulyl flavonoids for the development of potent fatty acid synthase-inhibitory prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Sophoraflavanone H Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor aqueous solubility of Sophoraflavanone H for in vitro bioassays. Due to the limited specific data on this compound, information on the closely related compound Sophoraflavanone G (SG) and general principles for flavonoids are used as a reference.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound precipitating in the cell culture medium?
A1: Precipitation of this compound, a flavonoid, in aqueous cell culture media is a common issue stemming from several factors:
-
Low Aqueous Solubility: Like many flavonoids, this compound is a lipophilic molecule with inherently poor water solubility[1][2]. The concentration you are trying to achieve likely exceeds its solubility limit in the final aqueous medium.
-
Solvent Shock: When a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO), is rapidly diluted into the aqueous culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate[1].
-
Media Components: Interactions with proteins (e.g., in fetal bovine serum), salts, and other components within the culture medium can further decrease the compound's solubility[1].
-
pH and Temperature: The solubility of flavonoids can be dependent on the pH and temperature of the medium[1].
Q2: What is the recommended solvent and procedure for preparing a stock solution?
A2: The most common and effective method is to use a co-solvent. Dimethyl sulfoxide (DMSO) is highly recommended because it can dissolve a wide range of both polar and nonpolar compounds, is miscible with water and cell culture media, and is suitable for maintaining stock solutions[3][4][5].
For a detailed step-by-step guide, refer to Protocol 1: Preparation of a this compound Stock Solution using DMSO .
Q3: How can I prevent precipitation when diluting my DMSO stock into the culture medium?
A3: To minimize precipitation (solvent shock) during the preparation of your final working solution, a careful serial dilution technique is crucial. The key is to avoid a large, instantaneous change in solvent concentration.
For a detailed step-by-step guide, refer to Protocol 2: Preparation of Working Solutions in Cell Culture Media .
Q4: My compound is still precipitating even with careful dilution. What are the alternative methods to improve solubility?
A4: If co-solvents are insufficient, more advanced formulation techniques can be employed. One of the most effective methods for flavonoids is the formation of an inclusion complex with cyclodextrins.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming a complex that is significantly more water-soluble[6][7]. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose. A product datasheet for the related compound Sophoraflavanone G suggests using SBE-β-CD to achieve a solubility of at least 2.08 mg/mL[8].
For a detailed step-by-step guide, refer to Protocol 3: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
Q5: What is the maximum concentration of DMSO that is safe for my cells?
A5: This is a critical consideration, as DMSO can have direct effects on cell growth and viability[3][9].
-
General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some are tolerant up to 1%[10]. However, primary cells are often more sensitive[10].
-
Recommendation: It is imperative to perform a vehicle control experiment. This involves treating your cells with the highest concentration of DMSO that will be used in your experiment (without the compound) to ensure that the observed effects are due to this compound and not the solvent[9]. A DMSO dose-response curve should be run to determine the non-toxic working concentration for your specific cell line. A final concentration of 0.1% DMSO is considered safe for almost all cell types[10].
Data Presentation: Solubility of Related Flavonoids
| Solvent | Solubility (Sophoraflavanone G) | Source |
| Dimethylformamide (DMF) | 30 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | |
| Ethanol (B145695) | 20 mg/mL | |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (~4.90 mM) | [8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution.
Materials:
-
This compound powder (Molecular Weight: ~424.49 g/mol )
-
High-purity, sterile-filtered DMSO (suitable for cell culture)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate: Determine the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM or 20 mM).
-
Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 424.49 g/mol * 1000 mg/g = 4.245 mg
-
-
Weigh: Carefully weigh the calculated amount of this compound powder.
-
Dissolve: Add the powder to a sterile microcentrifuge tube. Add the corresponding volume of high-purity DMSO.
-
Mix: Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary[8].
-
Store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
Objective: To dilute the high-concentration DMSO stock into aqueous cell culture medium while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Thaw: Thaw an aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Crucial Step): First, prepare an intermediate dilution of the stock solution in pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), you might first dilute the stock 1:100 in medium (to 100 µM).
-
Final Dilution: Add the required volume of the intermediate dilution to the final volume of culture medium in your experimental vessel (e.g., 96-well plate). It is best to add the solution dropwise while gently swirling or mixing the medium.
-
Vehicle Control: Prepare a vehicle control by performing the exact same serial dilutions with pure DMSO, ensuring the final DMSO concentration in the control wells is identical to the highest concentration used in the this compound-treated wells[9].
Protocol 3: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Ethanol or other suitable organic solvent
-
Deionized water
-
Mortar and pestle
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve Compound: Dissolve a known amount of this compound in a minimal amount of ethanol.
-
Prepare Cyclodextrin Paste: In a separate container, dissolve HP-β-CD in a small amount of deionized water to form a paste. A molar ratio of 1:1 or 1:2 (this compound : HP-β-CD) is a common starting point[1].
-
Knead: Slowly add the this compound solution to the HP-β-CD paste and knead thoroughly in a mortar for 30-60 minutes[1].
-
Dry: The resulting mixture is dried to a solid powder using a rotary evaporator or a vacuum oven to remove the ethanol and water[1].
-
Dissolve Complex: The resulting powder is the this compound-Cyclodextrin inclusion complex, which should now exhibit improved solubility and can be dissolved directly in cell culture medium for assays.
-
Confirm: Experimentally confirm the final concentration and the improvement in solubility.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound for in vitro assays.
Signaling Pathway Inhibition
Sophoraflavanone G has been shown to inhibit inflammation by interfering with the TNF-α signaling pathway. Given its structural similarity, this compound may have a comparable mechanism of action.
Caption: Inhibition of the TNF-α induced pro-inflammatory pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. lifetein.com [lifetein.com]
Technical Support Center: Sophoraflavanone H Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of Sophoraflavanone H in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or shows precipitation. What is the cause and how can I resolve this?
A1: this compound, like many prenylated flavonoids, exhibits poor water solubility due to its lipophilic nature. Precipitation indicates that the compound's concentration exceeds its solubility limit in the aqueous medium.
Solutions:
-
Co-solvents: Employing pharmaceutically acceptable co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can significantly enhance solubility. It is advisable to start with a low percentage of the co-solvent and incrementally increase it, while carefully monitoring for any potential cytotoxicity in your experimental model.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. Determining the pKa of this compound and adjusting the pH of the solution to favor its ionized form can increase its solubility.
-
Complexation: Using cyclodextrins, such as β-cyclodextrin or its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic this compound molecule, thereby improving its aqueous solubility.
-
Formulation: For in vivo or cell-based assays, consider formulating this compound in nanoemulsions or other delivery systems to improve its bioavailability and apparent solubility.
Q2: I am observing a gradual decrease in the concentration of this compound in my aqueous stock solution over time, even when stored at 4°C. What is happening?
A2: Flavonoids, including flavanones, are susceptible to degradation in aqueous solutions. This degradation can be influenced by several factors, leading to a decrease in the concentration of the active compound. The degradation of flavonoids often follows first-order or zero-order kinetics.
Q3: What are the primary factors that affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is primarily influenced by the following factors:
-
pH: Flavonoids are generally more stable in acidic conditions and tend to degrade more rapidly in neutral to alkaline solutions.
-
Temperature: Elevated temperatures accelerate the degradation rate of flavonoids.[1]
-
Light: Exposure to UV or visible light can induce photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to the oxidation of the phenolic hydroxyl groups, which are crucial for the biological activity of flavonoids.
Q4: What are the likely degradation products of this compound?
A4: The degradation of flavanones can involve the opening of the heterocyclic C-ring, leading to the formation of chalcones or simpler aromatic compounds such as phenolic acids. Hydroxylation of the B-ring is another potential degradation pathway.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in biological assays. | Degradation of this compound in the assay medium. | Prepare fresh solutions of this compound for each experiment. Minimize the incubation time in aqueous buffers, especially at neutral or alkaline pH and elevated temperatures. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Conduct forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic stress) to identify potential degradation products. Develop a stability-indicating HPLC method that can resolve this compound from its degradation products.[3][4][5][6][7] |
| Low recovery of this compound from biological matrices. | Adsorption to labware or instability during sample processing. | Use silanized glassware or low-binding microcentrifuge tubes. Perform sample extraction and processing at low temperatures and protect from light. |
Quantitative Data on Flavonoid Stability
Table 1: Degradation Rate Constants (k) of Fisetin and Quercetin at 37°C [1]
| Flavonoid | pH 6.0 (h⁻¹) | pH 7.5 (h⁻¹) |
| Fisetin | 8.30 x 10⁻³ | 0.202 |
| Quercetin | 2.81 x 10⁻² | 0.375 |
Table 2: Effect of Temperature on the Degradation Rate Constants (k) of Fisetin and Quercetin at pH 7.0 [1]
| Flavonoid | 37°C (h⁻¹) | 50°C (h⁻¹) | 65°C (h⁻¹) |
| Fisetin | - | 0.124 | 0.490 |
| Quercetin | - | 0.245 | 1.42 |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV or photodiode array (PDA) detector.
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
2. Mobile Phase and Gradient:
-
A gradient elution is often necessary to separate the parent compound from its more polar degradation products.
-
A typical mobile phase could consist of:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile or Methanol
-
-
Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B.
3. Forced Degradation Studies:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60-80°C.
-
Base Hydrolysis: Treat a solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat a solution with 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution to UV light.
-
Analyze the stressed samples by HPLC to ensure the method can separate the degradation peaks from the main peak.
4. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: LC-MS/MS Analysis for Degradation Product Identification
LC-MS/MS is a powerful tool for identifying the structures of unknown degradation products.[8][9][10][11][12][13]
1. Instrumentation:
-
An LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
2. Ionization and MS Parameters:
-
Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated.
-
Optimize MS parameters such as capillary voltage, cone voltage, and collision energy to achieve good fragmentation of the parent compound and its degradation products.
3. Data Analysis:
-
Compare the mass spectra of the degradation products with that of the parent compound to identify characteristic fragment ions.
-
Propose structures for the degradation products based on their mass-to-charge ratios and fragmentation patterns.
Visualizations
Caption: Workflow for Investigating this compound Stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Stability indicating RP-HPLC: Significance and symbolism [wisdomlib.org]
- 5. ijtsrd.com [ijtsrd.com]
- 6. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. LC-MS/MS assay of flavanones in citrus juices and beverages [thermofisher.com]
- 9. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
optimizing Sophoraflavanone H dosage for cell-based experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Sophoraflavanone H for cell-based experiments.
Important Note on this compound Availability:
Extensive literature review reveals a significant body of research on Sophoraflavanone G (SG) , a closely related prenylated flavonoid. However, there is very limited published data specifically on the biological activities and experimental use of This compound in cell culture. One study noted its ability to inhibit copper-ion-induced protein oxidative modification[1].
Given the scarcity of data for this compound, this guide will use Sophoraflavanone G as a comprehensive example to illustrate the principles and methodologies for determining optimal experimental dosages. Researchers working with this compound can adapt these protocols and troubleshooting tips for their specific needs, keeping in mind that the biological activities and optimal concentrations may differ.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological effects?
This compound is a prenylated flavonoid isolated from Sophora mooracroftiana[1]. Currently, its documented biological activity in scientific literature is limited. It has been shown to inhibit copper-ion-induced protein oxidative modification in vitro, suggesting it has antioxidant properties[1]. Further research is needed to elucidate its full range of biological effects in cell-based models.
Q2: What are the known signaling pathways affected by the closely related Sophoraflavanone G?
Sophoraflavanone G (SG) has been shown to exert its anti-cancer and anti-inflammatory effects by modulating several key signaling pathways.[2] These include:
-
MAPK Pathway : SG can suppress the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer and inflammatory conditions[3][4][5][6].
-
PI3K/Akt Pathway : SG has been observed to inactivate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is crucial for cell survival and proliferation[7][8][9][10][11].
-
JAK/STAT Pathway : The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another target of SG, which can inhibit the phosphorylation of STAT proteins[7][12][13].
-
NF-κB Pathway : SG can also inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation[7][12][14].
Below is a diagram illustrating the major signaling pathways targeted by Sophoraflavanone G.
Troubleshooting Guide
Q3: My this compound/G is not dissolving properly. How can I prepare a stock solution?
Flavonoids like this compound and G can have poor solubility in aqueous solutions.
-
Recommended Solvent : Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing stock solutions.
-
Stock Concentration : Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. This allows for minimal solvent addition to your cell culture medium.
-
Final Solvent Concentration : Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells, typically below 0.5%[15]. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Storage : Store the stock solution at -20°C or -80°C to maintain stability.
Q4: I am observing high levels of cell death even at low concentrations. What could be the issue?
-
Cell Line Sensitivity : Different cell lines exhibit varying sensitivities to cytotoxic compounds. It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
-
Solvent Toxicity : As mentioned, high concentrations of the solvent (e.g., DMSO) can be toxic to cells. Always include a vehicle control to assess the effect of the solvent alone.
-
Compound Purity : Ensure the purity of your Sophoraflavanone compound, as impurities could contribute to cytotoxicity.
-
Incubation Time : The duration of exposure to the compound can significantly impact cell viability. A 72-hour incubation may result in more cell death than a 24-hour incubation[16].
Q5: How do I determine the optimal working concentration for my experiments?
The optimal concentration depends on your cell line and the biological effect you are studying. A systematic approach is necessary.
-
Literature Review : Search for published studies that have used this compound or G in similar cell lines to get a starting range for your concentrations.
-
Dose-Response Curve : Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value.
-
Select Working Concentrations : Based on the IC50 value, select a range of concentrations for your experiments. This typically includes concentrations below, at, and above the IC50 to observe dose-dependent effects.
Below is a workflow for determining the optimal dosage.
Experimental Protocols
Detailed Protocol: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures and is used to determine the cytotoxic effects of a compound on a cell line[15][17][18][19].
Materials:
-
This compound/G stock solution (in DMSO)
-
96-well flat-bottom plates
-
Your adherent or suspension cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding :
-
Harvest and count your cells. Ensure cell viability is >95%.
-
Dilute the cells in complete medium to the optimal seeding density (this should be determined empirically for each cell line, typically 1,000-100,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator to allow cells to attach (for adherent cells) and recover.
-
-
Compound Treatment :
-
Prepare serial dilutions of your Sophoraflavanone compound in complete medium from your stock solution.
-
Include the following controls:
-
Vehicle Control : Medium with the highest concentration of DMSO used in the treatment wells.
-
Untreated Control : Medium only.
-
Blank : Medium without cells.
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation :
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan :
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition :
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance if desired.
-
-
Data Analysis :
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Quantitative Data (Sophoraflavanone G)
The following tables summarize the reported IC50 values for Sophoraflavanone G in various cell lines. This data can serve as a reference for designing dose-response experiments.
Table 1: IC50 Values of Sophoraflavanone G in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| HL-60 | Human Leukemia | 3-30 (effective range) | Not specified | MTT |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | Not specified | MTT |
| BT-549 | Triple-Negative Breast Cancer | Not specified | Not specified | CCK-8 |
| KG-1a | Acute Myeloid Leukemia | Not specified | 48 | MTT |
| EoL-1 | Acute Myeloid Leukemia | Not specified | 48 | MTT |
| KB | Oral Epidermoid Carcinoma | Dose-dependent apoptosis | 24 | MTT |
Note: Specific IC50 values were not always provided in the abstracts; instead, effective concentration ranges were often reported. Researchers should determine the precise IC50 for their specific experimental conditions.[4][9][20][21]
Table 2: In Vitro and In Vivo Dosage Ranges for Sophoraflavanone G
| Model | Application | Dosage Range |
| RAW 264.7 Macrophages | Anti-inflammatory | 1-50 µM |
| Mouse Model | Anti-inflammatory (Oral) | 2-250 mg/kg |
| Mouse Model | Anti-inflammatory (Topical) | 10-250 µ g/ear |
This data is provided as a general guideline and may not be directly transferable to this compound or other experimental systems.[22]
References
- 1. Inhibitory effects of sophoraflavanones B and H in Sophora mooracroftiana Beth ex Baker on copper-ion-induced protein oxidative modification of mice brain homogenate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. Sophoraflavanone G prevents Streptococcus mutans surface antigen I/II-induced production of NO and PGE2 by inhibiting MAPK-mediated pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sophoraflavanone G Induces Apoptosis in Human Leukemia Cells and Blocks MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. chondrex.com [chondrex.com]
- 20. Induction of Apoptosis in Human Oral Epidermoid Carcinoma Cells by Sophoraflavanone G from Sophora flavescens -Food Science and Biotechnology | Korea Science [koreascience.kr]
- 21. Sophoraflavanone G from Phit-Sanat (Sophora Exigua Craib) inhibits WT1 protein expression and induces cell cycle arrest and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Sophoraflavanone H synthesis reaction steps
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of Sophoraflavanone H. The advice is structured to address specific issues that may be encountered during the key reaction steps.
Troubleshooting Guides
Problem 1: Low yield or failure of the Rh-catalyzed asymmetric C-H insertion reaction for the dihydrobenzofuran core.
Possible Causes and Solutions:
-
Catalyst activity: The rhodium catalyst is sensitive to air and moisture. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The catalyst itself should be of high purity.
-
Diazo compound decomposition: The diazo compound precursor to the rhodium carbene can be unstable. It should be used freshly prepared or stored appropriately at low temperatures. Decomposition may be observed by the evolution of nitrogen gas before the reaction is complete.
-
Incorrect reaction temperature: The temperature for the C-H insertion is critical. A temperature that is too low may result in a sluggish or incomplete reaction, while a temperature that is too high can lead to catalyst decomposition and the formation of byproducts. Precise temperature control is essential.
-
Substrate purity: Impurities in the starting material can poison the catalyst or lead to side reactions. Ensure the precursor alcohol is of high purity.
Problem 2: Poor diastereoselectivity in the C-H insertion reaction.
Possible Causes and Solutions:
-
Chiral ligand choice: The diastereoselectivity is primarily controlled by the chiral ligand on the rhodium catalyst. Ensure the correct ligand is used as specified in the protocol. Variations in ligand structure can significantly impact stereochemical outcomes.
-
Solvent effects: The polarity of the solvent can influence the transition state of the C-H insertion, thereby affecting diastereoselectivity. It is important to use the specified solvent and ensure it is anhydrous.
-
Slow addition of the diazo compound: A slow, controlled addition of the diazo compound to the reaction mixture containing the catalyst can help to maintain a low concentration of the reactive carbene intermediate, which can improve selectivity.
Problem 3: Low yield or incomplete cyclization in the oxy-Michael addition to form the flavanone (B1672756) ring.
Possible Causes and Solutions:
-
Base selection and stoichiometry: The choice and amount of base are crucial for the intramolecular oxy-Michael addition. A base that is too strong can lead to side reactions, while a weak base may not effectively deprotonate the phenolic hydroxyl group. The stoichiometry of the base should be carefully controlled.
-
Reaction time and temperature: The cyclization may be slow at lower temperatures. If the reaction is not proceeding to completion, a modest increase in temperature or an extension of the reaction time may be necessary. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Chalcone (B49325) purity: The 2'-hydroxychalcone (B22705) precursor must be pure. Impurities can interfere with the cyclization. Purification of the chalcone by column chromatography or recrystallization may be required.
-
Presence of water: The reaction should be carried out under anhydrous conditions, as water can interfere with the base and the cyclization process.
Problem 4: Formation of byproducts during the flavanone ring closure.
Possible Causes and Solutions:
-
Oxidation to flavone: If the reaction is exposed to air, the flavanone product can be oxidized to the corresponding flavone. Performing the reaction under an inert atmosphere can minimize this side reaction.
-
Retro-aldol reaction: Under harsh basic conditions, the chalcone can undergo a retro-aldol reaction, leading to the cleavage of the carbon-carbon bond and the formation of the starting acetophenone (B1666503) and benzaldehyde (B42025) derivatives. Using a milder base or carefully controlling the reaction conditions can prevent this.
-
Polymerization: Chalcones can be prone to polymerization, especially under strongly basic or acidic conditions. Using the recommended reaction conditions and monitoring the reaction closely can help to avoid this.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: Both the Rh-catalyzed asymmetric C-H insertion and the selective oxy-Michael addition are critical for the successful synthesis of this compound. The C-H insertion establishes the stereochemistry of the dihydrobenzofuran core, which is crucial for the final structure. The oxy-Michael addition completes the flavanone moiety, and its efficiency determines the overall yield of the final steps.
Q2: How can I purify the diastereomers formed during the C-H insertion reaction?
A2: The diastereomers of the dihydrobenzofuran intermediate can typically be separated by column chromatography on silica (B1680970) gel. Careful selection of the eluent system is necessary to achieve good separation. In some cases, derivatization of the diastereomers to form esters or other derivatives can enhance their separability by chromatography or crystallization.
Q3: My oxy-Michael cyclization is giving a mixture of the flavanone and the unreacted chalcone. How can I drive the reaction to completion?
A3: If you observe incomplete conversion, you can try slightly increasing the reaction temperature or extending the reaction time. Ensure that the base you are using is active and that the stoichiometry is correct. If the problem persists, purification of the chalcone starting material is recommended to remove any potential inhibitors.
Q4: I am observing a byproduct with a different UV activity on TLC during the flavanone formation. What could it be?
A4: A common byproduct in flavanone synthesis is the corresponding flavone, which is formed by the oxidation of the flavanone. Flavones are often more UV-active than flavanones. To confirm its identity, you can try to isolate the byproduct and characterize it by NMR and mass spectrometry. To minimize its formation, ensure the reaction is carried out under an inert atmosphere.
Quantitative Data Summary
| Step | Reaction | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| 1 | Rh-catalyzed C-H Insertion | Rh₂(S-PTTL)₄ | Dichloromethane (B109758) | 40 | 1.5 | ~85 | >20:1 | >99 |
| 2 | Oxy-Michael Addition | (DHQ)₂Pyr | Toluene (B28343) | 0 | 24 | ~70-80 | N/A | N/A |
Note: The data presented in this table are approximate values based on published literature and may vary depending on the specific experimental conditions.
Experimental Protocols
Key Experiment 1: Rh-catalyzed Asymmetric C-H Insertion
-
To a solution of the precursor alcohol (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an argon atmosphere is added the chiral rhodium catalyst, Rh₂(S-PTTL)₄ (1 mol %).
-
The reaction mixture is stirred at room temperature for 10 minutes.
-
A solution of the diazo compound (1.2 equiv) in anhydrous dichloromethane is added dropwise over 1 hour using a syringe pump at 40 °C.
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The reaction mixture is stirred at 40 °C for an additional 30 minutes after the addition is complete.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired dihydrobenzofuran derivative.
Key Experiment 2: Selective Oxy-Michael Addition
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To a solution of the 2'-hydroxychalcone derivative (1.0 equiv) in anhydrous toluene (0.05 M) at 0 °C under an argon atmosphere is added the organocatalyst (DHQ)₂Pyr (10 mol %).
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The reaction mixture is stirred at 0 °C for 24 hours.
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The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
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The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the flavanone product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for key reactions.
Technical Support Center: Overcoming Low Yield in Sophoraflavanone H Extraction
For researchers, scientists, and drug development professionals encountering challenges in the extraction of Sophoraflavanone H, this technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. Our aim is to equip you with the necessary information to diagnose and resolve issues related to low extraction yields.
Troubleshooting Guide: Addressing Low this compound Yield
Low yields of this compound can be attributed to a variety of factors, from the choice of solvent to the extraction technique employed. This guide provides a systematic approach to identifying and resolving these common issues.
Issue 1: Consistently Low Yield of this compound
| Potential Cause | Suggested Solution |
| Inappropriate Solvent Choice | This compound is a prenylated flavonoid, making it more lipophilic than its non-prenylated counterparts.[1][2] Less polar flavonoids like flavanones have higher solubility in solvents such as acetone (B3395972) or ethyl acetate (B1210297).[1] For prenylated flavonoids from Sophora flavescens, dichloromethane (B109758) and ethyl acetate have shown to be effective.[3][4] Solution: Conduct a solvent screening with solvents of varying polarities. Consider using dichloromethane, ethyl acetate, or a mixture of ethanol/methanol (B129727) with water.[1][3][4] |
| Suboptimal Extraction Temperature | While higher temperatures can increase solubility and diffusion, excessive heat can lead to the degradation of flavonoids.[1] For prenylated flavonoids from Sophora flavescens, temperatures around 56-60°C have been found to be optimal in some studies.[5] Solution: Perform small-scale extractions at a range of temperatures (e.g., 40°C, 50°C, 60°C, 70°C) to determine the ideal balance between yield and degradation.[1] |
| Incorrect Particle Size of Plant Material | Large particles reduce the surface area for solvent interaction, while overly fine particles can lead to clumping and poor solvent penetration.[1] Solution: Grind the dried Sophora roots to a uniform powder with a particle size typically between 40-100 mesh. |
| Inefficient Extraction Method | Traditional methods like maceration or Soxhlet extraction can be time-consuming and may lead to lower yields compared to modern techniques.[6] Solution: Consider employing advanced extraction methods such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which have been shown to improve the yield of flavonoids from Sophora flavescens.[3][5] |
Issue 2: Inconsistent Yields Between Batches
| Potential Cause | Suggested Solution |
| Inhomogeneous Plant Material | The concentration of this compound can vary within the plant material.[1] Solution: Thoroughly mix the ground plant material before taking samples for extraction to ensure homogeneity.[1] |
| Fluctuations in Extraction Parameters | Minor variations in temperature, time, or solvent-to-solid ratio can significantly impact the final yield.[1] Solution: Maintain strict control over all extraction parameters for each experiment using calibrated equipment. |
| Solvent Evaporation | Loss of solvent during extraction can alter the solvent-to-solid ratio and affect extraction efficiency.[1] Solution: Use a reflux condenser during heated extractions to prevent solvent loss. |
Frequently Asked Questions (FAQs)
Q1: What is the primary source of this compound?
A1: this compound has been isolated from the roots of Sophora moorcroftiana.[7] However, other prenylated flavonoids are commonly extracted from the roots of Sophora flavescens.[3][5][8]
Q2: How does the pH of the extraction solvent affect the yield of this compound?
A2: The pH of the extraction medium can influence the stability and solubility of flavonoids.[9] While the optimal pH for this compound has not been specifically reported, slightly acidic conditions are often favored for flavonoid extraction to improve stability.[9] However, for some flavonoids, neutral or even slightly alkaline conditions might increase solubility. It is advisable to perform small-scale extractions at different pH values (e.g., 4, 6, 7) to determine the optimal condition.
Q3: What are the advantages of using Ultrasound-Assisted Extraction (UAE) for this compound?
A3: UAE utilizes ultrasonic waves to create cavitation, which disrupts plant cell walls and enhances solvent penetration, leading to higher yields in shorter extraction times compared to conventional methods.[5][6] Studies on total prenylated flavonoids from Sophora flavescens have shown UAE to be an efficient method.[5]
Q4: Can this compound degrade during extraction?
A4: Yes, flavonoids can be susceptible to degradation at high temperatures and in the presence of light or oxygen.[10] The stability of flavonoids is influenced by their chemical structure and the extraction conditions.[11] It is crucial to optimize the extraction temperature and duration to minimize degradation.
Q5: What analytical method is suitable for quantifying this compound in my extracts?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the separation and quantification of flavonoids, including those from Sophora species.[12][13][14] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid to improve peak shape).[14]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Prenylated Flavonoids
This protocol is based on optimized conditions for the extraction of total prenylated flavonoids from Sophora flavescens.[5]
Materials:
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Dried and powdered roots of Sophora species (40-60 mesh)
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Methanol (80%)
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Ultrasonic bath or probe sonicator
-
Filter paper
-
Rotary evaporator
Methodology:
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Weigh 10 g of powdered Sophora root material and place it in a flask.
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Add 260 mL of 80% methanol (solvent-to-material ratio of 26:1 mL/g).
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Place the flask in an ultrasonic bath set at 80°C.
-
Perform ultrasonication for 30 minutes.
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After extraction, filter the mixture through filter paper.
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Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
The crude extract can then be subjected to further purification steps.
Protocol 2: Mechanochemical-Assisted Extraction
This environmentally friendly method uses mechanical force to promote extraction with water as the solvent.
Materials:
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Dried and powdered roots of Sophora species
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Sodium carbonate (Na₂CO₃)
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Planetary ball mill
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Water
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Centrifuge
-
pH meter and acid for pH adjustment
Methodology:
-
Mix the powdered Sophora roots with 15% (w/w) of Na₂CO₃.
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Grind the mixture in a planetary ball mill at 440 rpm for 17 minutes.
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Transfer the ground mixture to a beaker and add water at a solvent-to-solid ratio of 25:1 mL/g.
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Stir the suspension for a short period (e.g., 20 minutes) at room temperature.
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Centrifuge the mixture to separate the supernatant.
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Adjust the pH of the supernatant to 5.0 with a suitable acid to precipitate some non-flavonoid compounds.
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Centrifuge again and collect the supernatant containing the flavonoids.
Data Presentation
Table 1: Comparison of Extraction Methods for Total Prenylated Flavonoids from Sophora flavescens
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (mg/g) | Reference |
| Ultrasound-Assisted Extraction (Optimized) | 80% Methanol | 80 | 30 min | ~7.3 (total of 5 prenylated flavonoids) | [5] |
| Ultrasound-Assisted Ionic Liquid Extraction | [C8mim]BF4 | 56 | 38 min (+ 6h soaking) | 7.38 (total prenylated flavonoids) | [5][15] |
| Mechanochemical-Assisted Extraction | Water (with Na₂CO₃) | 25 | 17 min (grinding) | 35.17 (total flavonoids) |
Note: The yields reported are for total flavonoids or a selection of major prenylated flavonoids, not specifically for this compound.
Visualizations
Signaling Pathways Potentially Affected by this compound
Based on studies of the closely related Sophoraflavanone G and other prenylated flavonoids, this compound may influence key signaling pathways involved in inflammation and cancer.
Caption: Potential inhibitory effects of this compound on key signaling pathways.
Generalized Experimental Workflow for this compound Extraction and Analysis
Caption: Generalized workflow for this compound extraction and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prenylated flavonoids from Sophora flavescens inhibit mushroom tyrosinase activity and modulate melanogenesis in murine melanoma cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Prenylated flavonoids from the roots of Sophora flavescens with tyrosinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of flavonoids in the extract of Sophora flavescens Ait. by high-performance liquid chromatography coupled with diode-array detector and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. japsonline.com [japsonline.com]
- 15. Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Sophoraflavanone H in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific targets and off-target effects of Sophoraflavanone H is limited in publicly available scientific literature. This technical support guide leverages data from the closely related and more extensively studied compound, Sophoraflavanone G , as a proxy. The structural similarities between these two prenylated flavonoids suggest they may share biological targets and off-target profiles. However, researchers should validate these assumptions for this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of Sophoraflavanone G, and by extension, likely targets of this compound?
A1: Sophoraflavanone G has been shown to exhibit a range of biological activities, suggesting it interacts with multiple cellular targets. Known targets and activities include:
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Anti-inflammatory Effects: Inhibition of the TNFα-induced inflammatory pathway by interacting with the TNF receptor (TNFR) and subsequently suppressing the MAPK/NF-κB signaling cascade. It also inhibits cyclooxygenase-2 (COX-2).
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Anticancer Effects: Sophoraflavanone G has been shown to suppress the proliferation of cancer cells by inactivating the EGFR-PI3K-AKT signaling pathway. It also targets upstream signals of STAT proteins, inhibiting their phosphorylation.[1][2]
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Reversal of Multidrug Resistance: It can inhibit the function of the ATP-binding cassette (ABC) transporter ABCG2, which is involved in multidrug resistance in cancer cells.[3]
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Antibacterial Effects: It exhibits antimicrobial activity, particularly against Gram-positive bacteria.[4]
Q2: I'm observing high levels of cytotoxicity in my cell-based assay at concentrations where I expect to see a specific inhibitory effect. Could this be an off-target effect?
A2: Yes, this is a common issue with natural products like flavonoids. High cytotoxicity can be an off-target effect. It is crucial to determine a therapeutic window where the on-target effect is observed without significant cell death.
Troubleshooting Steps:
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Determine the Cytotoxic Concentration: Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line using an assay like MTT or LDH release.
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Work Below the Cytotoxic Threshold: For your functional assays, use concentrations of this compound well below the cytotoxic IC50.
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Use Orthogonal Assays: Confirm your findings using multiple, mechanistically distinct assays to ensure the observed phenotype is not an artifact of a single assay platform.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: Distinguishing between on- and off-target effects is critical for validating your findings. A multi-pronged approach is recommended:
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Use a Structurally Related Inactive Compound: If available, a structurally similar but biologically inactive analog of this compound can serve as an excellent negative control.
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Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the addition of this compound still produces the same effect in these cells, it is likely an off-target effect.
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Cellular Thermal Shift Assay (CETSA): This assay directly confirms target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.
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Kinase Profiling: If you suspect this compound is targeting a kinase, performing a kinase panel screen can identify both the intended target and any off-target kinases.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Solubility Issues | Check the solubility of this compound in your cell culture media. Use a vehicle control to ensure the solvent is not causing toxicity. | Prevention of compound precipitation, which can lead to non-specific effects. |
| Activation of Compensatory Signaling Pathways | Use Western blotting to probe for the activation of known compensatory pathways. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response to your inhibitor and more consistent results. |
| Compound Instability | Check the stability of this compound under your experimental conditions (e.g., in media at 37°C). | Ensures that the observed effects are due to the intact compound and not its degradation products. |
| Cell Line-Specific Effects | Test this compound in multiple cell lines to determine if the unexpected effects are consistent. | Helps to distinguish between general off-target effects and those that are specific to a particular cellular context. |
Issue 2: High Background in Colorimetric or Fluorometric Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Interference from Compound Color | Run a parallel set of wells with the compound at the same concentrations but without cells. Subtract the absorbance/fluorescence of the "compound-only" wells from your experimental wells. | Correction for the intrinsic color or fluorescence of this compound. |
| Direct Reduction of Assay Reagents | Incubate the compound directly with the assay reagent (e.g., MTT, resazurin) in cell-free media to see if it causes a color change. | Identification of direct chemical interference, prompting a switch to a non-interfering assay (e.g., ATP-based luminescence assay). |
Quantitative Data Summary (Sophoraflavanone G)
Table 1: Reported IC50 Values for Sophoraflavanone G in Various Assays
| Cell Line | Assay Type | Target/Effect Measured | Reported IC50 |
| MDA-MB-231 (Triple-Negative Breast Cancer) | MTT Assay | Cell Viability | ~20 µM |
| BT-549 (Triple-Negative Breast Cancer) | MTT Assay | Cell Viability | ~15 µM |
| HL-60 (Human Promyelocytic Leukemia) | Not Specified | Cytotoxicity | Not specified, but cytotoxic activity observed[5] |
| A549/Bec150 (NSCLC, ABCG2-overexpressing) | CCK8 Assay | Mitoxantrone (B413) Chemosensitization | 202.07 nM (for mitoxantrone in the presence of 1 µM SFG)[6] |
| Hodgkin's Lymphoma Cells | Not Specified | STAT3 Phosphorylation Inhibition | Not specified, but inhibition observed[7] |
| Mouse Brain Microvascular Endothelial Cells | Gelatin Zymography | TNF-α-induced MMP-9 expression | Significant inhibition at 1 µM[8] |
Table 2: Representative Kinase Selectivity Profile (Hypothetical Example)
This table is a hypothetical example to illustrate how to interpret data from a kinase profiling service. Actual results for this compound/G would need to be determined experimentally.
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) | Notes |
| Intended Target Kinase (e.g., EGFR) | 95% | 50 | High potency against the intended target. |
| Off-Target Kinase A (e.g., Src) | 85% | 250 | Moderate off-target activity. |
| Off-Target Kinase B (e.g., VEGFR2) | 60% | 1,500 | Weaker off-target activity. |
| Off-Target Kinase C (e.g., CDK2) | 15% | >10,000 | Negligible off-target activity. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its intended target protein in intact cells.
Methodology:
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Cell Treatment: Treat cultured cells with either this compound (at a non-toxic, effective concentration) or a vehicle control (e.g., DMSO) for a predetermined time to allow for cellular uptake and target binding.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[9]
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Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).
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Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining using Western blotting or other protein detection methods. A positive result is indicated by a shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control.
Protocol 2: Kinase Profiling for On- and Off-Target Identification
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
Methodology:
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity to a commercial kinase profiling service (e.g., Reaction Biology's HotSpot™, Pharmaron's Kinase Panel Screening).[10][11]
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Assay Performance: The service will typically perform radiometric or fluorescence-based assays to measure the ability of your compound to inhibit the activity of a large number of recombinant kinases (panels can range from dozens to hundreds of kinases). Assays are often run at a single high concentration (e.g., 1 or 10 µM) for initial screening, followed by IC50 determination for any kinases that show significant inhibition.
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Data Analysis: The service will provide a report detailing the percent inhibition for each kinase at the tested concentration and/or the IC50 values for significant hits. This data will allow you to assess the selectivity of this compound.
Visualizations
Caption: A logical workflow for troubleshooting and identifying off-target effects.
Caption: Known signaling pathways modulated by Sophoraflavanone G.
References
- 1. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone G Resensitizes ABCG2-Overexpressing Multidrug-Resistant Non-Small-Cell Lung Cancer Cells to Chemotherapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pharmaron.com [pharmaron.com]
how to prevent Sophoraflavanone H degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Sophoraflavanone H to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural polyphenol with a complex structure that includes both a flavanone (B1672756) and a 2,3-diaryl-2,3-dihydrobenzofuran moiety.[1][2][3] It is investigated for its potential as an antimicrobial and antitumor agent.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be kept at -20°C.[4] This recommendation is consistent with storage conditions for other related flavonoids, such as Sophoraflavanone G, to ensure stability.[5][6][7][8]
Q3: My this compound solution has changed color. What does this indicate?
Color changes in solutions of flavonoids like this compound can be an indicator of degradation. Flavonoids are susceptible to oxidation and other chemical transformations when exposed to light, oxygen, or non-optimal pH levels. These degradation processes can lead to the formation of colored byproducts. It is advisable to prepare solutions fresh and use them promptly.[6]
Q4: How should I prepare solutions of this compound for in vivo or in vitro experiments?
It is recommended to prepare working solutions of this compound fresh on the day of the experiment.[6] For difficult-to-dissolve compounds, solvents such as DMSO, DMF, or ethanol (B145695) can be used.[8] If precipitation occurs, gentle heating and/or sonication may help to dissolve the compound.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of bioactivity | Degradation of this compound due to improper storage or handling. | 1. Verify that the compound has been stored at -20°C in a tightly sealed container. 2. Prepare fresh solutions for each experiment. 3. Perform a stability check of your sample using an appropriate analytical method, such as HPLC or LC-MS. |
| Difficulty dissolving this compound | The compound may have low solubility in your chosen solvent. | 1. Try a different solvent such as DMSO, DMF, or ethanol.[8] 2. Gentle heating or sonication can be used to aid dissolution.[6] |
| Precipitation of the compound in solution | The solution may be supersaturated or the solvent may not be optimal. | 1. Consider using a co-solvent system. For example, a mixture of DMSO and a buffered saline solution.[6] 2. Ensure the pH of the solution is compatible with the compound's stability. |
Storage Conditions Summary
| Compound | Recommended Storage Temperature | Notes |
| This compound | -20°C[4] | Store in a tightly sealed, light-resistant container. |
| Sophoraflavanone G | -20°C[5][6][7][8] | Stable for at least 3 years when stored as a powder at -20°C.[6] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general framework for assessing the stability of this compound. Method optimization will be required.
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Instrumentation: HPLC system with a Diode Array Detector (DAD).
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B). A similar mobile phase has been used for the analysis of flavonoids from Sophora flavescens.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Monitor at a wavelength determined by a UV scan of this compound (e.g., 310 nm has been used for other flavonoids from Sophora species).[9]
-
Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
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For a stability study, subject aliquots of the stock solution to stress conditions (e.g., elevated temperature, light exposure, different pH values).
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At specified time points, dilute the samples with the mobile phase to an appropriate concentration and inject them into the HPLC system.
-
-
Data Analysis: The degradation of this compound is determined by the decrease in the peak area of the main compound over time. The appearance of new peaks can indicate the formation of degradation products.
Visualizations
Caption: Postulated degradation pathway for this compound.
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Immunomart [immunomart.com]
- 5. usbio.net [usbio.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sophoraflavanone G - Immunomart [immunomart.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
refining HPLC gradient for better Sophoraflavanone H separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining HPLC gradients for improved separation of Sophoraflavanone H and related flavonoids.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC gradient method for this compound?
A1: For initial method development for this compound, a reversed-phase C18 column is a common choice.[1][2] A scouting gradient is recommended to determine the approximate elution time.[3] Start with a mobile phase consisting of water with an acidic modifier (e.g., 0.1% formic acid) as solvent A and an organic modifier like acetonitrile (B52724) or methanol (B129727) as solvent B.[1][3] Formic acid helps to improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase.[4]
A typical starting gradient could be:
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size[1]
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Mobile Phase A: 0.1% formic acid in water[3]
-
Mobile Phase B: Acetonitrile[3]
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Flow Rate: 1.0 mL/min[3]
Table 1: Example Initial Scouting Gradient
| Time (minutes) | % Solvent A (0.1% Formic Acid in Water) | % Solvent B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Q2: My this compound peak is co-eluting with an impurity. How can I improve the resolution?
A2: Co-elution of structurally similar compounds is a common challenge.[3] To improve resolution, you can systematically adjust several parameters. A resolution value (Rs) greater than 1.5 is typically considered baseline separation.[3]
Key Strategies to Improve Resolution:
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Flatten the Gradient: A slower, shallower gradient slope around the elution time of your target peaks can significantly enhance separation.[3][7]
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Change Organic Solvent: Switching the organic modifier from acetonitrile to methanol (or vice versa) can alter selectivity and change the elution order of compounds.[3]
-
Adjust Temperature: Increasing column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially better resolution.[5][8] However, this can also sometimes decrease retention and change selectivity, so it should be tested systematically (e.g., in 5-10°C increments).[9]
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the stationary phase, which may improve resolution, although it will increase the total run time.[9]
-
Change Stationary Phase: If mobile phase optimization is insufficient, using a column with a different stationary phase chemistry (e.g., phenyl-hexyl or cyano) can provide different selectivity.[3][8]
Q3: Why is my this compound peak tailing, and what can I do to fix it?
A3: Peak tailing, where the back half of the peak is broader than the front, is often caused by secondary interactions between the analyte and the stationary phase.[4][10] For flavonoids like this compound, which contain multiple hydroxyl groups, these can interact with residual silanol groups on the silica-based C18 column, causing tailing.[5]
Solutions for Peak Tailing:
-
Mobile Phase Modifier: The most common solution is to add an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase.[5][11] This protonates the silanol groups, minimizing their interaction with the analytes and leading to more symmetrical peaks.[4]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that deactivates most of the residual silanol groups.[4] Ensure you are using a high-quality, end-capped column.
-
Avoid Column Overload: Injecting too much sample can saturate the column and cause peak tailing.[5][12] Try diluting your sample or reducing the injection volume to see if the peak shape improves.[5]
-
Check for Column Contamination: Contaminants from previous injections can create active sites that cause tailing.[5] Flushing the column with a strong solvent may resolve the issue.[5]
Q4: My peak shape is distorted (fronting). What causes this?
A4: Peak fronting, where the front half of the peak is broader than the back, is less common than tailing but can still occur.[13]
Common Causes and Solutions for Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte band to spread before it reaches the column, leading to fronting.[5] The best practice is to dissolve the sample in the initial mobile phase whenever possible.[5]
-
Column Overload: Severe mass overload can also cause peak fronting.[5][12] The solution is to reduce the injection volume or dilute the sample.[5]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-eluting Peaks
When this compound is not adequately separated from other components, follow this workflow to diagnose and solve the problem.
Diagram 1: Troubleshooting Workflow for Poor Resolution
Caption: A decision tree for troubleshooting poor HPLC peak resolution.
Table 2: Effect of Gradient Slope Modification on Resolution
| Parameter | Method 1 (Scouting) | Method 2 (Optimized) | Observation |
| Gradient | 5-95% B in 20 min | 20-40% B in 30 min | A shallower gradient significantly increases the separation window for closely eluting peaks.[3] |
| Retention Time (Peak 1) | 15.2 min | 22.5 min | Retention times increase as expected. |
| Retention Time (this compound) | 15.5 min | 24.1 min | |
| Resolution (Rs) | 0.9 | 1.8 | Baseline resolution is achieved with the shallower gradient.[3] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks can compromise the accuracy of integration and quantification.[5] Use this guide to identify and correct peak shape issues.
Diagram 2: Logical Relationship for Peak Shape Problems
Caption: A decision tree for troubleshooting common HPLC peak shape issues.
Experimental Protocols
Protocol 1: Systematic HPLC Method Development for Flavonoid Separation
This protocol outlines a systematic approach to developing a robust HPLC method for separating this compound from a complex matrix.
1. Initial Setup and Scouting Run:
-
Column Selection: Choose a high-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm).[3]
-
Mobile Phase Preparation:
-
Initial Conditions: Set the flow rate to 1.0 mL/min and the column temperature to 30°C. Set the UV detector to an appropriate wavelength for flavonoids (e.g., 290 nm).[3][6]
-
Scouting Gradient: Perform a fast, broad gradient run (e.g., 5% to 95% B in 15-20 minutes) to determine the approximate elution times and complexity of the sample.[3]
2. Gradient Optimization:
-
Based on the scouting run, design a shallower gradient focused on the region where this compound and adjacent peaks elute.
-
If co-elution occurs, decrease the rate of change (%B/min) in that segment of the gradient. For example, if peaks of interest elute between 40% and 50% B, flatten the gradient in this range.[3]
3. Mobile Phase and Temperature Fine-Tuning:
-
If resolution is still insufficient, change the organic modifier from acetonitrile to methanol and re-optimize the gradient. Methanol has different solvent properties and can alter selectivity.[3]
-
Systematically adjust the column temperature (e.g., 30°C, 40°C, 50°C) to observe its effect on resolution and peak shape.[9]
4. Flow Rate Adjustment:
-
Once a satisfactory separation is achieved, the flow rate can be adjusted. A lower flow rate generally improves resolution but increases analysis time.[9] Find a balance that meets the requirements for both resolution and throughput.
Diagram 3: General Experimental Workflow for HPLC Method Development
Caption: A general workflow for developing an HPLC method for flavonoids.
References
- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcog.com [phcog.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mastelf.com [mastelf.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Managing Sophoraflavanone H Interference in Biochemical Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Sophoraflavanone H in their experiments. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to identify and mitigate potential interference in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a prenylated flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] These compounds are of interest to researchers due to their wide range of potential biological activities, including antimicrobial and antitumor effects.[1] this compound and its relatives are investigated for their therapeutic potential.
Q2: What are the common types of interference this compound might cause in biochemical assays?
Due to its chemical structure as a flavonoid, this compound may cause several types of assay interference:
-
Optical Interference: As a colored and potentially fluorescent molecule, it can interfere with absorbance and fluorescence-based assays.
-
Promiscuous Inhibition: Like many flavonoids, it may act as a Pan-Assay Interference Compound (PAINS) by forming aggregates that non-specifically inhibit enzymes.[2]
-
Reactivity: The polyphenolic structure can lead to redox activity and non-specific interactions with proteins.
-
Off-Target Effects: It may interact with unintended biological targets, leading to confounding results.
Q3: I am observing unexpected results in my fluorescence-based assay when using this compound. What could be the cause?
Unexpected results in fluorescence assays are often due to the intrinsic fluorescence (autofluorescence) of the compound being tested. This compound, as a flavonoid, is likely to be fluorescent. This can lead to a high background signal, masking the true signal from your assay probe.
Q4: My enzyme inhibition assay shows potent inhibition by this compound, but the results are not reproducible. What should I investigate?
Inconsistent results in enzyme inhibition assays can be a sign of promiscuous inhibition due to compound aggregation. At certain concentrations, small molecules like this compound can form colloidal aggregates that non-specifically inhibit enzymes, leading to false-positive results.[3][4]
Troubleshooting Guides
Problem 1: High Background in Fluorescence-Based Assays
Possible Cause: Autofluorescence of this compound.
Troubleshooting Workflow:
References
- 1. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sophoraflavanone H Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sophoraflavanone H. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing its bioavailability.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments show very low oral bioavailability for this compound. What are the likely causes?
A1: Low oral bioavailability of flavonoids like this compound is a common challenge stemming from several factors.[1][2] The primary reasons are typically poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and low permeability across the intestinal epithelium.[2][3] Additionally, flavonoids can be subject to rapid metabolism in the gut and liver, further reducing the amount of active compound that reaches systemic circulation.[1] In silico studies on the related compound Sophoraflavanone G suggest good gastrointestinal absorption, but potential for metabolic interactions.[4][5]
Q2: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What solvents are recommended?
A2: this compound, like many flavonoids, is expected to have low water solubility.[1][6] For the related compound, Sophoraflavanone G, good solubility has been achieved in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol.[7] For assays requiring a predominantly aqueous environment, a common strategy is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it in the aqueous buffer. The use of solubilizing agents like cyclodextrins (e.g., SBE-β-CD) has also been shown to improve the aqueous solubility of flavonoids.[8]
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can significantly improve the bioavailability of poorly soluble compounds like this compound.[9][10][11][12] These include:
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Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area of the drug, which can improve its dissolution rate.[3][9]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state, often by spray drying with a polymer, can enhance solubility and bioavailability.[9]
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[1][9]
-
Polymeric Nanoparticles: Encapsulating this compound into polymeric nanoparticles can protect it from degradation, control its release, and enhance its absorption.[1][13]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the flavonoid.
Troubleshooting Guides
Issue 1: Inconsistent results in Caco-2 permeability assays.
-
Possible Cause 1: Poor solubility of this compound in the transport medium.
-
Troubleshooting Step: Ensure the concentration of this compound in your donor solution does not exceed its solubility in the transport buffer. Consider using a co-solvent system (e.g., up to 1% DMSO) or a solubilizing agent, but be mindful that these can affect cell monolayer integrity.
-
-
Possible Cause 2: Efflux by P-glycoprotein (P-gp) or other transporters.
-
Troubleshooting Step: Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. If the efflux ratio is high, consider co-administering a known P-gp inhibitor (e.g., verapamil) to confirm transporter involvement.
-
-
Possible Cause 3: Compromised Caco-2 cell monolayer integrity.
-
Troubleshooting Step: Regularly monitor the transepithelial electrical resistance (TEER) of your cell monolayers before and after the experiment. A significant drop in TEER suggests a compromised barrier. Also, assess the permeability of a paracellular marker like Lucifer yellow.
-
Issue 2: Low entrapment efficiency in nanoparticle formulations.
-
Possible Cause 1: Poor affinity of this compound for the polymer matrix.
-
Troubleshooting Step: Experiment with different types of polymers that have varying hydrophobic/hydrophilic properties to find a better match for this compound. The interaction between the drug and the polymer is crucial for high entrapment.[14]
-
-
Possible Cause 2: Suboptimal formulation parameters.
-
Troubleshooting Step: Systematically optimize formulation parameters such as the drug-to-polymer ratio, solvent/anti-solvent choice, stirring speed, and temperature during nanoparticle preparation.
-
-
Possible Cause 3: Drug precipitation during nanoparticle formation.
-
Troubleshooting Step: Ensure that the organic solvent containing the drug and polymer is added to the aqueous phase under vigorous stirring to promote rapid nanoparticle formation and prevent premature drug precipitation.[1]
-
Quantitative Data Summary
The following table summarizes available solubility data for Sophoraflavanone G, a structurally similar compound, which can provide a useful reference for this compound.
| Compound | Solvent | Solubility |
| Sophoraflavanone G | DMF | 30 mg/mL |
| Sophoraflavanone G | DMSO | 30 mg/mL |
| Sophoraflavanone G | Ethanol | 20 mg/mL |
| Sophoraflavanone G | 20% SBE-β-CD in Saline | ≥ 2.08 mg/mL |
(Data sourced from Cayman Chemical and MedChemExpress)[7][8]
Experimental Protocols
Protocol 1: Preparation of Polymeric Nanoparticles by Nanoprecipitation
-
Dissolution: Dissolve this compound and a selected polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).
-
Injection: Slowly inject the organic phase into an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or PVA) under moderate magnetic stirring.
-
Solvent Evaporation: Allow the organic solvent to evaporate under continuous stirring at room temperature or using a rotary evaporator.
-
Purification: Separate the nanoparticles from the free drug and excess surfactant by centrifugation or dialysis.
-
Characterization: Characterize the nanoparticles for size, polydispersity index, zeta potential, entrapment efficiency, and drug loading.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers to ensure barrier integrity.
-
Transport Study (Apical to Basolateral):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the this compound solution (donor solution) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a suitable analytical method like HPLC or LC-MS/MS.
-
Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value to determine the permeability of this compound.
Visualizations
Caption: Experimental workflow for evaluating bioavailability enhancement strategies.
Caption: Key physiological barriers to oral bioavailability.
References
- 1. Polymeric Systems for the Controlled Release of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microcapsule Preparation and Properties of Flavonoid Extract from Immature Citrus reticulata ‘Chachiensis’ Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2011049629A9 - Methods of making and using compositions comprising flavonoids - Google Patents [patents.google.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 10. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor reproducibility in Sophoraflavanone H experiments
Welcome to the technical support center for Sophoraflavanone H experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of your results. The following guides and FAQs are structured in a question-and-answer format to directly tackle specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low bioactivity of this compound in my cellular assays?
A1: Poor aqueous solubility is a common issue with flavonoids like this compound, which can lead to low effective concentrations in your experiments.[1][2] Consider the following:
-
Solvent Choice: Ensure that the solvent used to dissolve this compound is compatible with your cell culture system and that the final concentration of the solvent does not exceed non-toxic levels (typically <0.1% for DMSO).
-
Formulation: For in vivo studies, or even some in vitro systems, consider using formulation strategies such as nanoemulsions or liposomes to improve solubility and delivery.[2]
-
Metabolism: Flavonoids can be rapidly metabolized by cells.[2] It's possible the parent compound is being converted to metabolites with different activity levels.
Q2: I'm seeing significant variability in my results between experiments. What could be the cause?
A2: Poor reproducibility in experiments with flavonoids can stem from several factors:
-
Compound Stability: this compound, like other polyphenols, may be sensitive to light, pH, and temperature. Prepare fresh stock solutions and protect them from light.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can significantly impact cellular response. Standardize your cell culture protocols meticulously.
-
Assay-Specific Variability: Ensure consistent incubation times, reagent concentrations, and reading parameters for all assays.
Q3: Is it better to use the aglycone form of flavonoids in in vitro studies?
A3: The use of flavonoid aglycones in in vitro bioactivity assays is common, but it's crucial to consider their biological relevance.[3] In vivo, flavonoids are often present as glycosides and are metabolized to various forms.[2] The choice depends on your research question. If you are studying the direct effect of this compound, using the aglycone is appropriate. However, if you are investigating its potential in vivo effects, it may be relevant to consider its metabolites.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
Q: My calculated IC50 value for this compound on cancer cell lines varies significantly between experimental repeats. What should I check?
A: This is a common challenge. Here’s a systematic approach to troubleshoot:
-
This compound Stock Solution:
-
Solubility: Are you observing any precipitation when diluting the stock solution in your culture medium? Flavonoids have poor aqueous solubility.[1] Try pre-warming the media and vortexing the diluted solution gently before adding it to the cells.
-
Stability: Are you using a freshly prepared stock solution for each experiment? Flavonoids can degrade over time, even when stored at -20°C.
-
Accurate Pipetting: Verify the calibration of your pipettes, especially for serial dilutions.
-
-
Cell-Based Factors:
-
Cell Density: Was the initial cell seeding density consistent across all experiments? Cell number can affect the relative concentration of the compound per cell.
-
Cell Health and Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Contamination: Perform regular checks for mycoplasma contamination, which can alter cellular responses to treatments.
-
-
Assay Protocol:
-
Incubation Time: Is the treatment duration precisely the same in all experiments?
-
Reagent Quality: Are the assay reagents (e.g., MTT, WST-1) within their expiration date and stored correctly?
-
Issue 2: High Variability Between Technical Replicates
Q: I am observing a large standard deviation between my technical replicates within the same plate. How can I reduce this variability?
A: High variability in technical replicates often points to issues with the experimental setup and execution.
-
Pipetting Technique:
-
Ensure you are using appropriate pipetting techniques to avoid bubbles and inaccuracies.
-
When plating cells or adding reagents, ensure a homogenous suspension to deliver the same number of cells or concentration to each well.
-
-
Edge Effects:
-
The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. This "edge effect" can cause variability.
-
Solution: Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Incomplete Drug Mixing:
-
After adding this compound to the wells, ensure it is mixed thoroughly but gently with the media, for example, by using a multi-channel pipette to mix or by gently rocking the plate.
-
Data Presentation: Cytotoxicity of Sophoraflavanone G
While specific data for this compound is limited, the following table summarizes the cytotoxic effects of the closely related Sophoraflavanone G (SG) on various cancer cell lines, which can serve as a reference.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| HL-60 | Human Myeloid Leukemia | MTT | ~20 | 48 | [4] |
| HL-60 | Human Myeloid Leukemia | Apoptosis Assay | 10-25 | Not Specified | [5] |
| HepG2 | Human Hepatoma | Not Specified | 13.3 | Not Specified | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | Not Specified | Not Specified | [6] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from methodologies used in studies on Sophoraflavanone G.[4][6]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used for the dilutions).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is based on general procedures for analyzing protein expression changes induced by flavonoids.[6][7]
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Analysis: Quantify the band intensity using software like ImageJ and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
General Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for investigating the in vitro effects of this compound.
Signaling Pathways Potentially Modulated by this compound
The following diagram illustrates key inflammatory and survival pathways that are modulated by the related compound Sophoraflavanone G and may be relevant for this compound.[7][9][10][11]
References
- 1. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sophoraflavanone G from Phit-Sanat (Sophora Exigua Craib) inhibits WT1 protein expression and induces cell cycle arrest and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells [mdpi.com]
Technical Support Center: Optimizing Sophoraflavanone H Treatment
Welcome to the technical support center for Sophoraflavanone H, a promising polyphenol with potential antimicrobial and antitumor properties.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
Encountering variability in your experiments is a common challenge. This section provides a structured approach to troubleshoot common issues you might face when working with this compound.
Table 1: Troubleshooting Common Issues with this compound Treatment
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and maintain a consistent technique. |
| Pipetting errors during compound addition. | Prepare a master mix of this compound dilution to add to all relevant wells. | |
| "Edge effect" in multi-well plates.[4] | Avoid using the outermost wells of the plate. Fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[4] | |
| Low or no observable effect of this compound | Sub-optimal incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line and assay.[5] |
| Compound precipitation. | Visually inspect the wells for any precipitate. This compound may have poor water solubility. Consider using a different solvent or a solubilizing agent. | |
| Inactive compound. | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment. | |
| Cell line resistance. | Your cell line may be inherently resistant to the effects of this compound. Consider using a different cell line or a positive control compound known to elicit a response. | |
| Unexpected cell death or toxicity | High concentration of this compound. | Perform a dose-response experiment to determine the IC50 value and a non-toxic working concentration for your cell line. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.5%).[6] | |
| Contamination. | Regularly check your cell cultures for signs of bacterial, fungal, or mycoplasma contamination.[7][8][9][10] |
Frequently Asked Questions (FAQs)
This section addresses specific questions that may arise during the experimental design and execution of this compound treatment.
Q1: What is a good starting point for the incubation time when testing this compound?
A1: For initial screening, a 24 to 48-hour incubation period is a common starting point.[11] However, the optimal time depends on your cell line's doubling time and the specific biological question. For rapidly dividing cells, 24 hours may be sufficient, while slower-growing cells might require 48 to 72 hours or longer to observe an effect.[5][11]
Q2: How does the experimental endpoint influence the choice of incubation time?
A2: The biological process you are investigating is a critical factor:
-
Early signaling events (e.g., protein phosphorylation): Short incubation times, from 15 minutes to a few hours, are typically required.
-
Gene and protein expression changes: Incubation times of 6 to 48 hours are generally needed to allow for transcription and translation.
-
Cell viability, apoptosis, and cytotoxicity: Longer incubation periods of 24 to 72 hours are common to allow these processes to fully manifest.[11][12]
-
Long-term effects (e.g., colony formation): Extended incubation periods of up to 96 hours or more may be necessary.[11]
Q3: What are some known signaling pathways affected by similar flavonoids?
A3: While the specific pathways for this compound are not well-documented, related compounds like Sophoraflavanone G have been shown to influence inflammatory and cancer-related pathways. For instance, Sophoraflavanone G has been reported to inhibit TNF-α-induced MMP-9 expression by targeting the TNFR/MAPK/NF-κB signaling cascade.[13][14] It is plausible that this compound may act on similar pathways.
Q4: My this compound is not dissolving well in my culture medium. What should I do?
A4: Poor water solubility is a known issue for some flavonoids.[15] It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final solvent concentration is not toxic to your cells. If precipitation still occurs, consider using a solubilizing agent or a different delivery vehicle, though this may require additional validation experiments.
Experimental Protocols
This section provides a detailed methodology for a typical experiment involving this compound treatment to assess its effect on cell viability.
Protocol: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in your cell culture medium to achieve a range of final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (a compound known to affect your cells).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for your desired time points (e.g., 24, 48, and 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Table 2: Recommended Incubation Times for Various Assays with Flavonoid Compounds
| Assay Type | Typical Incubation Time | Reference Compound Example | Cell Line Example |
| Cytotoxicity (MTT) | 24 - 72 hours[5][12][17] | Kuwanon T | BV2, RAW264.7 |
| NO, PGE2, Cytokine Production | 2-hour pretreatment, then 24 hours with LPS | Kuwanon T | BV2, RAW264.7 |
| Cell Proliferation (EdU) | 24 hours | Kuwanon C | HeLa |
| Colony Formation | 96 hours or longer[11] | Kuwanon C | HeLa |
| Wound Healing | 24 hours | Kuwanon C | HeLa |
| Mitochondrial Membrane Potential | 8 and 24 hours | Kuwanon C | HeLa |
This table provides general guidance based on studies with similar flavonoid compounds. The optimal incubation time should be determined empirically for this compound and your specific experimental setup.
Visualizations
The following diagrams illustrate a typical experimental workflow and a potential signaling pathway that may be affected by this compound.
Caption: Experimental workflow for this compound treatment.
Caption: Potential inhibitory effect on the TNFR/MAPK/NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adl.usm.my [adl.usm.my]
- 8. promocell.com [promocell.com]
- 9. corning.com [corning.com]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 11. benchchem.com [benchchem.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells [mdpi.com]
- 14. Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sophoraflavanone G from Phit-Sanat (Sophora Exigua Craib) inhibits WT1 protein expression and induces cell cycle arrest and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antitumor Potential of Synthetic Sophoraflavanone H: An Analysis Through Its Natural Analogue, Sophoraflavanone G
Introduction
Sophoraflavanone H, a synthetic polyphenol, has been identified as a promising candidate for antimicrobial and antitumor drug development.[1][2] However, to date, there is a notable absence of publicly available experimental data confirming its specific antitumor activities. This guide, therefore, aims to provide a comparative analysis of the antitumor potential of this compound by examining the extensive research conducted on its close natural analogue, Sophoraflavanone G (SFG). SFG has demonstrated significant efficacy against a range of cancer cell lines, and its mechanisms of action are well-documented.[3][4][5][6][7] By comparing the performance of SFG with other known anticancer agents, we can infer the potential therapeutic value of this compound and provide a framework for its future investigation.
This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current state of knowledge and the necessary experimental approaches to validate the antitumor activity of novel compounds like this compound.
Comparative Analysis of In Vitro Cytotoxicity
The antitumor activity of a compound is often initially assessed by its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this effect. The following table summarizes the IC50 values for Sophoraflavanone G and compares them with a widely studied natural flavonoid, Quercetin, and a standard chemotherapeutic drug, Doxorubicin, in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Sophoraflavanone G | HL-60 | Human Myeloid Leukemia | 20 (at 48h) | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified, but effective | [4][9] | |
| BT-549 | Triple-Negative Breast Cancer | Not specified, but effective | [4] | |
| Quercetin | HL-60 | Human Myeloid Leukemia | 15.5 (at 48h) | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 54.8 (at 48h) | ||
| Doxorubicin | HL-60 | Human Myeloid Leukemia | 0.03 (at 48h) | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.45 (at 48h) |
Note: IC50 values for Quercetin and Doxorubicin are representative values from literature and may vary based on experimental conditions.
Key Antitumor Mechanisms of Sophoraflavanone G
The antitumor effects of Sophoraflavanone G are attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest, primarily through the modulation of key signaling pathways.
Induction of Apoptosis
Sophoraflavanone G has been shown to induce apoptosis in various cancer cells, including human leukemia (HL-60) and triple-negative breast cancer cells (MDA-MB-231).[4][8][9][10][11] This is achieved through the intrinsic (mitochondrial) pathway, characterized by:
-
Activation of caspases: An increase in cleaved caspase-3, -8, and -9 has been observed.[4][9][11]
-
Regulation of Bcl-2 family proteins: SFG decreases the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, while increasing the expression of the pro-apoptotic protein Bax.[4][9][11]
-
Cytochrome c release: The altered balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria into the cytoplasm.[4][9][11]
Cell Cycle Arrest
In addition to inducing apoptosis, Sophoraflavanone G can halt the proliferation of cancer cells by arresting the cell cycle. In human myeloid leukemia HL-60 cells, SFG was found to cause cell cycle arrest at the G0/G1 phase.[8][10]
Signaling Pathways Modulated by Sophoraflavanone G
The pro-apoptotic and anti-proliferative effects of Sophoraflavanone G are orchestrated through its interaction with multiple intracellular signaling pathways.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. Sophoraflavanone G has been found to block the activation of the MAPK pathway in human leukemia and triple-negative breast cancer cells, thereby inhibiting their growth and migration.[5][9]
Caption: Sophoraflavanone G inhibits the MAPK signaling pathway.
EGFR-PI3K-AKT Pathway
The Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K-AKT pathway are frequently overactivated in cancer, promoting cell survival and proliferation. In triple-negative breast cancer, Sophoraflavanone G has been shown to suppress tumor progression by inactivating the EGFR-PI3K-AKT signaling pathway.[4]
Caption: Sophoraflavanone G inhibits the EGFR-PI3K-AKT signaling pathway.
STAT Signaling Pathway
Signal Transducer and Activator of Transcription (STAT) proteins, when aberrantly activated, play a critical role in cancer cell survival and proliferation. Sophoraflavanone G acts as a novel small-molecule inhibitor of STAT signaling by targeting upstream kinases like JAKs and Src family kinases.[5][6]
Experimental Protocols
To validate the antitumor activity of synthetic this compound, a series of in vitro experiments based on the methodologies used for Sophoraflavanone G are recommended.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with different concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Experimental workflow for assessing antitumor activity.
Conclusion and Future Directions
While synthetic this compound holds promise as a novel antitumor agent, experimental validation of its efficacy is crucial. The extensive research on its natural analogue, Sophoraflavanone G, provides a strong rationale and a clear roadmap for these investigations. The data on SFG suggest that this compound may exert its antitumor effects through the induction of apoptosis and cell cycle arrest by modulating key signaling pathways such as MAPK, EGFR-PI3K-AKT, and STAT.
Future research should focus on synthesizing this compound and systematically evaluating its in vitro cytotoxicity across a panel of cancer cell lines. Mechanistic studies, including apoptosis and cell cycle assays, as well as analysis of its effects on the signaling pathways identified for SFG, will be essential to confirm its mode of action. Positive in vitro results would then warrant further investigation in preclinical in vivo models to establish its therapeutic potential. This comparative guide serves as a foundational resource for initiating and guiding these critical next steps in the development of this compound as a potential cancer therapeutic.
References
- 1. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Tumor Activities of Bioactive Phytochemicals in Sophora flavescens for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer activities of Sophoraflavanone G on human myeloid leukemia cells | Semantic Scholar [semanticscholar.org]
- 9. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Sophoraflavanone G Induces Apoptosis in Human Leukemia Cells and Blocks MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sophoraflavanone G and Resveratrol: Unveiling Their Therapeutic Potential
A comprehensive examination of the experimental data reveals distinct and overlapping mechanisms of action for Sophoraflavanone G and Resveratrol, two natural compounds with significant therapeutic promise. While both molecules exhibit potent anticancer, anti-inflammatory, and antioxidant properties, a detailed comparison of their efficacy and molecular targets offers valuable insights for researchers, scientists, and drug development professionals.
This guide provides a side-by-side comparison of Sophoraflavanone G (SFG), a prenylated flavonoid predominantly isolated from Sophora flavescens, and Resveratrol, a well-studied polyphenol found in grapes and other plants. Due to the limited availability of specific experimental data for Sophoraflavanone H, this comparative study focuses on the closely related and extensively researched Sophoraflavanone G. The information presented herein is based on a thorough review of preclinical studies, summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways to facilitate a clear and objective comparison.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data from various experimental studies, providing a direct comparison of the biological activities of Sophoraflavanone G and Resveratrol.
Table 1: Comparative Anticancer Activity
| Compound | Cancer Cell Line | Assay | IC50 / Concentration | Effect |
| Sophoraflavanone G | Human myeloid leukemia HL-60 | MTT Assay | ~20 µM (48h)[1][2] | Inhibition of proliferation, induction of G0/G1 cell cycle arrest and apoptosis[1][2] |
| Human myeloid leukemia HL-60 | ³H-thymidine incorporation | Dose-dependent | Suppression of proliferation[1] | |
| Triple-negative breast cancer (BT-549, MDA-MB-231) | CCK-8, EdU, Colony formation | Not specified | Inhibition of proliferation, migration, and invasion; induction of apoptosis and oxidative stress[3] | |
| Human breast cancer MDA-MB-231 | MTT Assay | Not specified | Induction of apoptosis, suppression of migration and invasion[4] | |
| Resveratrol | Human colorectal cancer (HCT116, SW620) | Viability Assay | Dose-dependent (2–500 µg/mL) | Reduced cell viability, enhanced apoptosis and ROS levels[5] |
| Human leukemia (U937, MOLT-4) | Viability Assay | Markedly suppressed at ≥10 µM (24h, 48h) | Inhibition of cell viability[5] | |
| Human breast, liver, lung, colon cancer cells | Viability Assay | Moderately to slightly inhibited (1-100 µM) | Inhibition of cell viability[5] | |
| Ovarian adenocarcinoma SKOV-3 | Viability Assay | Not specified | Suppressed proliferation, stimulated apoptosis (synergistic with cisplatin)[6] |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Cell Line / Model | Assay | Concentration | Effect |
| Sophoraflavanone G | LPS-stimulated RAW 264.7 macrophages | ELISA, Western Blot | 2.5-20 µM | Inhibition of NO, PGE2, IL-1β, IL-6, TNF-α production; suppression of iNOS and COX-2 expression[7] |
| LPS-stimulated RAW 264.7 macrophages | Western Blot | Not specified | Inhibition of PI3K/Akt and JAK/STAT pathways[5] | |
| TNF-α-stimulated BEAS-2B human bronchial epithelial cells | ELISA | Not specified | Decreased pro-inflammatory cytokines (IL-6, IL-8), chemokines (MCP-1, CCL5), and eotaxins (CCL11, CCL24)[8] | |
| Ovalbumin-sensitized asthmatic mice | In vivo studies | Not specified | Reduced airway hyper-responsiveness, eosinophil infiltration, and airway inflammation[8] | |
| Resveratrol | LPS-stimulated RAW264.7 macrophages | In vitro studies | Not specified | Decreased inflammatory cytokine production[8] |
| Various in vitro and in vivo models | Multiple assays | Not specified | Decreases production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and inhibits cyclooxygenase enzymes[8] | |
| Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice | In vivo studies | Not specified | Attenuated the inflammatory response[9] |
Table 3: Comparative Antioxidant Activity
| Compound | Assay | IC50 / Concentration | Effect |
| Sophoraflavanone G | DPPH radical scavenging | IC50: 5.26 µg/mL[10] | Potent antioxidant effect[10] |
| AAPH-induced oxidative damage in LLC-PK1 cells | Dose-dependent | Protective effect against cellular oxidative damage[10] | |
| Ovalbumin-sensitized asthmatic mice | In vivo studies | Promoted superoxide (B77818) dismutase and glutathione (B108866) expression; attenuated malondialdehyde levels[8] | |
| Resveratrol | Various antioxidant assays | Not specified | Possesses high antioxidant potential by scavenging reactive oxygen species (ROS) and upregulating cellular antioxidant defenses[2] |
| In vivo and in vitro models | Not specified | Can act as both an antioxidant and a pro-oxidant depending on concentration and cell type |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of Sophoraflavanone G and Resveratrol.
Cell Viability and Proliferation Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are incubated with the test compound for a specific period, followed by the addition of MTT solution. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals, which are then dissolved, and the absorbance is measured spectrophotometrically.[1][2][4]
-
³H-thymidine Incorporation Assay: This assay assesses cell proliferation by measuring the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA. Cells are treated with the compound and then incubated with ³H-thymidine. The amount of radioactivity incorporated into the DNA is quantified to determine the rate of cell division.[1]
-
CCK-8 (Cell Counting Kit-8) Assay: Similar to the MTT assay, this is a colorimetric assay that uses a water-soluble tetrazolium salt to produce a colored formazan dye upon reduction by cellular dehydrogenases, allowing for the determination of cell viability.[3]
-
EdU (5-ethynyl-2'-deoxyuridine) Assay: This assay measures DNA synthesis and cell proliferation by incorporating the nucleoside analog EdU into newly synthesized DNA. The incorporated EdU is then detected via a click chemistry reaction with a fluorescent azide, and the fluorescence is quantified.[3]
-
Colony Formation Assay: This in vitro assay assesses the ability of a single cell to grow into a colony. Cells are seeded at a low density, treated with the compound, and allowed to grow for several days. The number and size of the resulting colonies are then quantified to determine the effect on cell proliferation and survival.[3]
Apoptosis Assays:
-
DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of chromosomal DNA into internucleosomal fragments. This can be visualized by agarose (B213101) gel electrophoresis of DNA extracted from treated cells, where a characteristic "ladder" pattern indicates apoptosis.[1][2][4]
-
PI/Annexin V-GFP Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[1][2]
-
Western Blot Analysis for Apoptosis-Related Proteins: The expression levels of key proteins involved in the apoptotic cascade, such as caspases (e.g., caspase-3, -8, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2, Bcl-xL), and cytochrome c, are analyzed by Western blotting to elucidate the molecular mechanism of apoptosis.[4]
Anti-inflammatory Assays:
-
Measurement of Pro-inflammatory Mediators: The production of nitric oxide (NO) is often measured using the Griess reagent. The levels of prostaglandins (B1171923) like PGE2 and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or biological fluids are quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).[7]
-
Western Blot Analysis for Inflammatory Proteins: The expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is determined by Western blotting.[7]
-
In Vivo Models of Inflammation: Animal models, such as lipopolysaccharide (LPS)-induced endotoxemia, carrageenan-induced paw edema, or ovalbumin-induced asthma, are used to evaluate the anti-inflammatory effects of the compounds in a whole organism.[8]
Antioxidant Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution is proportional to the antioxidant activity.[10]
-
Cellular Antioxidant Activity (CAA) Assay: This assay measures the ability of a compound to protect cells from oxidative damage induced by a free radical generator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The reduction in cellular fluorescence, which is indicative of reduced oxidative stress, is quantified.[10]
-
Measurement of Antioxidant Enzymes: The activity and expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), can be measured in cells or tissues to assess the compound's effect on the cellular antioxidant defense system.[8]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by Sophoraflavanone G and Resveratrol, as well as a typical experimental workflow for evaluating their anticancer properties.
Caption: Experimental workflow for assessing anticancer activity.
Caption: Key signaling pathways modulated by Sophoraflavanone G.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Anticancer activities of Sophoraflavanone G on human myeloid leukemia cells | Semantic Scholar [semanticscholar.org]
- 3. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Identification and characterization of antioxidants from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Sophoraflavanone H and Other Prenylated Flavonoids
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory, anti-cancer, and anti-diabetic properties of selected prenylated flavonoids.
Prenylated flavonoids, a unique class of flavonoids characterized by the presence of a lipophilic prenyl group, have garnered significant attention in the scientific community for their diverse and potent biological activities. This guide provides an objective comparison of the bioactivity of Sophoraflavanone H against other well-researched prenylated flavonoids, namely Sophoraflavanone G, Kurarinone, 8-Prenylnaringenin, and Icariin. The addition of a prenyl group often enhances the therapeutic potential of the flavonoid backbone by increasing its affinity for cell membranes and interaction with molecular targets.
While extensive research has highlighted the promising anti-inflammatory, anti-cancer, and anti-diabetic effects of many prenylated flavonoids, specific quantitative bioactivity data for this compound remains limited in the current scientific literature. This guide, therefore, focuses on presenting the available experimental data for Sophoraflavanone G, Kurarinone, 8-Prenylnaringenin, and Icariin to provide a valuable comparative resource.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the anti-inflammatory, anti-cancer, and anti-diabetic activities of the selected prenylated flavonoids. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.
Anti-inflammatory Activity
| Compound | Assay | Cell Line | Target/Mediator | IC50 |
| Sophoraflavanone G | PGE2 Production | RAW 264.7 | COX-2 | 1-50 µM |
| Kurarinone | T-type Calcium Channels | tsA-201 | Cav3.2 channels | 1.1 ± 0.3 μM[1] |
| 8-Prenylnaringenin | Inhibition of pro-inflammatory mediators | RAW 264.7 | TNF-α, NO, PGE2 | Not specified |
| Icariin | Inhibition of pro-inflammatory cytokines | RAW264.7 | TNF-α, NO, PGE2 | 1-100 µg/mL[2] |
Anti-cancer Activity
| Compound | Assay | Cell Line | IC50 |
| Sophoraflavanone G | MTT Assay | HL-60 | ~20 µM[3] |
| Kurarinone | MTT Assay | H1688 (SCLC) | 12.5 µM[4] |
| MTT Assay | H146 (SCLC) | 30.4 µM[4] | |
| MTT Assay | A549 (NSCLC) | > 50 µg/mL (low toxicity)[5] | |
| 8-Prenylnaringenin | Proliferation Assay | PC-3 (Prostate) | Dose-dependent inhibition[6] |
| Proliferation Assay | UO.31 (Renal) | Dose-dependent inhibition[6] | |
| Icariin | MTT Assay | A549/MTX-resistant | 35.50 ± 1.85 µmol/L (in combination with MTX)[7] |
Anti-diabetic Activity
| Compound | Assay | Model | Effect |
| Sophoraflavanones (general) | α-glucosidase, α-amylase inhibition | in vitro | Varies among different sophoraflavanones |
| Icariin | Glucose uptake | Type 2 Diabetic Rats | Reduced blood glucose at 10 & 20 mg/kg |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Anti-inflammatory Assays
1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test flavonoid for 1 hour.
-
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
After incubation, the cell culture supernatant is collected to measure the amount of nitric oxide produced.
-
Nitrite concentration in the supernatant, an indicator of NO production, is determined using the Griess reagent.
-
The absorbance is measured at 540 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
-
2. Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with the test compounds and LPS as described in the NO production assay.
-
Assay Procedure:
-
After the 24-hour incubation period, the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
The absorbance is read at 450 nm using a microplate reader.
-
The IC50 values are determined by analyzing the reduction in cytokine levels at different concentrations of the test compound.
-
Anti-cancer Assay
1. MTT Assay for Cell Viability and Cytotoxicity
-
Cell Culture: Cancer cell lines (e.g., HL-60, A549, MCF-7) are maintained in the appropriate culture medium supplemented with 10% FBS and antibiotics.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at an optimal density (typically 1 x 10⁴ to 1 x 10⁵ cells/well) and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the test flavonoid and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The medium is then removed, and 100 µL of a solubilization solvent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.
-
Anti-diabetic Assay
1. α-Glucosidase Inhibition Assay
-
Assay Principle: This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.
-
Assay Procedure:
-
A reaction mixture containing the α-glucosidase enzyme, a substrate (such as p-nitrophenyl-α-D-glucopyranoside), and various concentrations of the test flavonoid is prepared in a buffer solution.
-
The reaction is initiated and incubated at 37°C for a specific time.
-
The reaction is stopped, and the amount of p-nitrophenol released is measured by reading the absorbance at 405 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in the bioactivities of these flavonoids and a typical experimental workflow for assessing anti-inflammatory activity.
References
- 1. Frontiers | The Hop Polyphenols Xanthohumol and 8-Prenyl-Naringenin Antagonize the Estrogenic Effects of Fusarium Mycotoxins in Human Endometrial Cancer Cells [frontiersin.org]
- 2. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Icariin interacts with IGFBP3 to alleviate diabetic cataract through PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico investigation of lavandulyl flavonoids for the development of potent fatty acid synthase-inhibitory prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic lavandulyl flavanones from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of Sophoraflavanone G: A Comparative Guide
Initial Note: This guide focuses on Sophoraflavanone G. Extensive literature searches did not yield specific antimicrobial data for a compound designated as "Sophoraflavanone H." It is plausible that the intended compound of interest is the well-researched Sophoraflavanone G, a promising flavonoid with significant antibacterial properties.
Sophoraflavanone G, a prenylated flavonoid isolated from the roots of Sophora flavescens and other Sophora species, has demonstrated notable antimicrobial activity, particularly against a range of bacterial pathogens.[1][2] This guide provides a comparative analysis of its antimicrobial spectrum, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential as a therapeutic agent.
Comparative Antimicrobial Spectrum
Sophoraflavanone G exhibits a significant inhibitory and bactericidal effect, primarily against Gram-positive bacteria.[2] Its efficacy against multidrug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), is a key area of interest.[1][3] The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of Sophoraflavanone G against various bacterial strains as reported in scientific literature.
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Gram-positive | 0.5 - 8 | - | [4] |
| Staphylococcus aureus (clinical isolate) | Gram-positive | 0.05 | - | [5] |
| Methicillin-resistant S. aureus (21 strains) | Gram-positive | 3.13 - 6.25 | - | [1] |
| Listeria monocytogenes | Gram-positive | 0.98 | - | [2] |
| Mutans streptococci (16 strains) | Gram-positive | - | 0.5 - 4 | [6] |
| Riemerella anatipestifer | Gram-negative | 2 | 4 | [7] |
| Pseudomonas aeruginosa PAO1 | Gram-negative | > 1000 | - | [2] |
| Escherichia coli | Gram-negative | No activity | - | [7] |
Synergistic Effects with Conventional Antibiotics
A significant aspect of Sophoraflavanone G's antimicrobial profile is its ability to act synergistically with existing antibiotics, potentially restoring their efficacy against resistant strains.[8][9] Studies have shown that in combination with antibiotics like ampicillin (B1664943), oxacillin (B1211168), and gentamicin (B1671437), the MICs of these drugs against resistant bacteria are significantly reduced.[4][8][10] For instance, the combination of Sophoraflavanone G and ampicillin or oxacillin demonstrated a synergistic effect against MRSA.[4] Similarly, a very low concentration of Sophoraflavanone G was found to potentiate the antimicrobial action of gentamicin against Staphylococcus aureus.[10]
Mechanism of Action
The primary antibacterial mechanism of Sophoraflavanone G involves the disruption of the bacterial cell membrane.[3][11][12] It targets the membrane, leading to a loss of integrity and function.[3][12] This disruption of the cytoplasmic membrane is a key factor in its bactericidal activity.[13] Mechanistic studies have indicated that Sophoraflavanone G can also interfere with cell wall synthesis and energy metabolism in bacteria.[3][11]
Experimental Protocols
The data presented in this guide is primarily derived from standard antimicrobial susceptibility testing methods. A detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) is provided below.
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC of Sophoraflavanone G is typically determined using the broth microdilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
- Bacterial strains are cultured on an appropriate agar (B569324) medium for 18-24 hours.
- A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The bacterial suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Sophoraflavanone G Dilutions:
- A stock solution of Sophoraflavanone G is prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of the compound are prepared in MHB in a 96-well microtiter plate.
3. Inoculation and Incubation:
- An equal volume of the standardized bacterial inoculum is added to each well containing the Sophoraflavanone G dilutions.
- The final volume in each well is typically 100 or 200 µL.
- Positive (broth with bacteria) and negative (broth only) controls are included.
- The microtiter plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of Sophoraflavanone G that completely inhibits the visible growth of the bacteria.
Visualizing Experimental Workflows and Pathways
To further elucidate the experimental processes and potential mechanisms, the following diagrams are provided.
Caption: Workflow for MIC Determination.
Caption: Proposed Mechanism of Action.
References
- 1. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sophoraflavanone G Ameliorates Riemerella anatipestifer infection in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sophoraflavanone G from sophora pachycarpa enhanced the antibacterial activity of gentamycin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reduction of membrane fluidity by antibacterial sophoraflavanone G isolated from Sophora exigua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for Sophoraflavanone H Quantification
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The performance of an analytical method is paramount for ensuring data quality. The following table summarizes key validation parameters for the quantification of flavonoids, including those structurally related to Sophoraflavanone H, using HPLC-UV and LC-MS/MS. This data is collated from various studies to provide a comparative overview.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.02 - 0.07 mg/kg | < 3.12 ng/mL |
| Limit of Quantification (LOQ) | 0.08 - 0.25 mg/kg | < 12.5 ng/mL |
| Precision (RSD%) | < 3.08% | < 2.44% (Inter-day) |
| Accuracy (Recovery %) | 83% - 100% | 96.24% - 103.34% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS tailored for flavonoid quantification, which can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in herbal extracts and formulations where sufficient concentration of the analyte is present.
Instrumentation:
-
High-Performance Liquid Chromatography system with a UV/Vis detector.
-
C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm).
Mobile Phase:
-
A gradient elution is typically employed. For example, a mixture of acetonitrile (B52724) and water (containing an acidifier like 0.1% phosphoric acid) can be used. The gradient would start with a lower concentration of acetonitrile and gradually increase to elute the compound of interest.
Detection:
-
UV detection wavelength should be set at the maximum absorbance of this compound, which is typically around 280-300 nm for flavanones.
Sample Preparation:
-
Herbal material is extracted with a suitable solvent such as methanol (B129727) or ethanol, often with the aid of ultrasonication or heating.
-
The extract is then filtered through a 0.45 µm filter before injection into the HPLC system.
Validation Parameters:
-
Linearity: Assessed by preparing a series of standard solutions of this compound at different concentrations and plotting the peak area against concentration. A correlation coefficient (r²) greater than 0.999 is desirable.
-
Precision: Evaluated by repeatedly injecting a standard solution and expressing the variation in peak areas or retention times as the relative standard deviation (RSD). Intraday and interday precision should be determined.
-
Accuracy: Determined by spiking a blank matrix with a known amount of this compound standard and calculating the percentage recovery.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, particularly for pharmacokinetic studies.
Instrumentation:
-
A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A suitable C18 column with smaller particle size for better resolution.
Mobile Phase:
-
Similar to HPLC-UV, a gradient of acetonitrile and water with an additive like formic acid (0.1%) is commonly used to enhance ionization.
Mass Spectrometry Conditions:
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For example, for a flavonoid like genistein (B1671435) (a common isoflavone), the transition m/z 269.0 → 133.0 has been used[1].
-
The ESI source can be operated in either positive or negative ion mode, depending on which provides a better signal for this compound. The negative ion mode is often preferred for flavonoids.
Sample Preparation for Biological Matrices:
-
Protein precipitation is a common and straightforward method. An organic solvent like acetonitrile is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected, evaporated, and reconstituted in the mobile phase.
-
Liquid-liquid extraction or solid-phase extraction (SPE) can also be employed for cleaner samples and to concentrate the analyte.
Validation Parameters:
-
In addition to the parameters validated for HPLC-UV, bioanalytical method validation for LC-MS/MS also includes:
-
Selectivity: Assessed by analyzing blank matrix samples from different sources to check for interferences at the retention time of the analyte.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte is evaluated by comparing the response of the analyte in a post-extraction spiked sample to that of a neat standard solution.
-
Stability: The stability of this compound in the biological matrix is assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures.
-
Visualizations
References
Sophoraflavanone H: A Comparative Efficacy Analysis Against Standard-of-Care Drugs
For Immediate Release
This guide provides a detailed comparison of the efficacy of Sophoraflavanone H, a promising natural compound, with established standard-of-care drugs for two significant health concerns: atopic dermatitis and methicillin-resistant Staphylococcus aureus (MRSA) infections. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data to inform future research and development efforts.
This compound vs. Dexamethasone (B1670325) for Atopic Dermatitis
Atopic dermatitis (AD) is a chronic inflammatory skin condition commonly treated with topical corticosteroids like dexamethasone. This compound has demonstrated potent anti-inflammatory properties in preclinical models, suggesting its potential as an alternative or adjunctive therapy.
Comparative Efficacy Data
While direct comparative studies of this compound and dexamethasone in a dedicated atopic dermatitis model are not yet available in the reviewed literature, we can draw insights from studies on related inflammatory conditions and established AD models. The following table summarizes the available data. It is important to note that the this compound data is from a murine asthma model, which shares key inflammatory pathways with atopic dermatitis, but is an indirect comparison.
| Parameter | This compound (in Murine Asthma Model) | Dexamethasone (in NC/Nga Mouse Model of AD) | Standard-of-Care Reference |
| Dosage | 10 mg/kg (intraperitoneal) | 1 mg/kg (oral gavage) | Varies by formulation and severity |
| Reduction in Inflammatory Infiltrate | Significant reduction in eosinophil infiltration in lung tissue | Significant reduction in inflammatory cell infiltration in skin lesions | Key therapeutic goal |
| Effect on Serum IgE Levels | Not reported in the asthma study | Significantly reduced serum IgE levels | Elevated IgE is a hallmark of AD |
| Reduction in Ear Thickness/Dermatitis Score | Not applicable | Significant reduction in ear thickness and dermatitis score[1] | Primary clinical endpoints in AD models |
| Modulation of Inflammatory Cytokines | Decreased levels of IL-4, IL-5, and IL-13 in bronchoalveolar lavage fluid | Reduces expression of pro-inflammatory cytokines | Key mechanism of action |
Experimental Protocols
-
Animal Model: Female BALB/c mice were sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide. Subsequently, mice were challenged with aerosolized OVA to induce an asthmatic phenotype.
-
Treatment: this compound (10 mg/kg) was administered intraperitoneally prior to the OVA challenges.
-
Efficacy Evaluation: Efficacy was assessed by quantifying inflammatory cell infiltration (eosinophils) in bronchoalveolar lavage fluid (BALF) and lung tissue through histological analysis. Levels of key inflammatory cytokines (IL-4, IL-5, IL-13) in the BALF were measured using ELISA.
-
Animal Model: Atopic dermatitis-like lesions were induced in NC/Nga mice by sensitization and repeated challenge with the hapten oxazolone (B7731731) on a shaved area of the back skin.[1]
-
Treatment: Dexamethasone (1 mg/kg) was administered daily via oral gavage.[1]
-
Efficacy Evaluation: The severity of dermatitis was evaluated by scoring skin lesions (erythema, edema, excoriation, and dryness) and measuring ear thickness. Serum levels of total IgE were determined by ELISA. Histological examination of skin biopsies was performed to assess inflammatory cell infiltration and epidermal hyperplasia.[1]
Signaling Pathway
Caption: Th2-mediated inflammatory pathway in allergic diseases.
This compound vs. Vancomycin (B549263) for MRSA Infections
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat due to its resistance to multiple antibiotics. Vancomycin is a cornerstone of therapy for serious MRSA infections. This compound has demonstrated notable antibacterial activity against MRSA, including synergistic effects with existing antibiotics.
Comparative Efficacy Data
The following table presents a comparison of the in vitro efficacy of this compound and vancomycin against MRSA.
| Parameter | This compound | Vancomycin | Standard-of-Care Reference |
| Minimum Inhibitory Concentration (MIC) Range (µg/mL) | 0.5 - 8 | 0.5 - 2 | Lower MIC indicates higher potency |
| Synergistic Activity | Synergistic with ampicillin (B1664943) and oxacillin | Often used in combination with other antibiotics for severe infections | Combination therapy is a strategy to combat resistance |
| Time-Kill Assay Results | Demonstrates bactericidal activity | Bactericidal activity is concentration-dependent | Rapid bacterial killing is desirable |
Experimental Protocols
-
Method: The MIC was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Procedure: A serial two-fold dilution of the antimicrobial agent (this compound or vancomycin) was prepared in Mueller-Hinton broth in a 96-well microtiter plate. Each well was then inoculated with a standardized suspension of the MRSA isolate. The plates were incubated at 35°C for 16-20 hours.
-
Endpoint: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
-
Purpose: To assess the bactericidal activity of an antimicrobial agent over time.
-
Procedure: A standardized inoculum of MRSA was added to Mueller-Hinton broth containing the antimicrobial agent at a specified concentration (e.g., 2x or 4x MIC). The cultures were incubated at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots were removed, serially diluted, and plated on appropriate agar (B569324) plates.
-
Endpoint: The number of viable colonies (CFU/mL) was determined after incubation. A ≥3-log10 reduction in CFU/mL from the initial inoculum is generally considered bactericidal.
Experimental Workflow
Caption: Workflow for in vitro antimicrobial efficacy testing.
References
The Synergistic Power of Sophoraflavanones: Enhancing Antibiotic Efficacy
An Objective Comparison of Sophoraflavanone G and B in Combination with Conventional Antibiotics
The rise of antibiotic-resistant bacteria poses a significant threat to global health. In the ongoing search for novel therapeutic strategies, researchers are exploring the potential of natural compounds to enhance the efficacy of existing antibiotics. Among these, prenylated flavonoids from the genus Sophora, particularly Sophoraflavanone G (SFG) and Sophoraflavanone B (SFB), have demonstrated promising synergistic effects when combined with a range of conventional antibiotics against various bacterial strains, including multidrug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive comparison of the synergistic activities of SFG and SFB with known antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The synergistic interactions between Sophoraflavanones and antibiotics are typically quantified using the Fractional Inhibitory Concentration (FIC) index, determined through checkerboard assays. A summary of the key findings from various studies is presented in the tables below.
Table 1: Synergistic Effects of Sophoraflavanone G (SFG) with Antibiotics
| Antibiotic | Bacterial Strain(s) | SFG MIC (µg/mL) | Antibiotic MIC (µg/mL) | Combined MIC (SFG + Antibiotic) (µg/mL) | FIC Index | Reference |
| Ampicillin | S. mutans, S. sanguinis, S. sobrinus, S. gordonii, A. actinomycetemcomitans, F. nucleatum, P. intermedia, P. gingivalis | - | - | MICs reduced to 1/2 - 1/16 | Synergistic | [1] |
| Gentamicin | S. sanguinis, S. criceti, S. anginosus, A. actinomycetemcomitans, F. nucleatum, P. intermedia, P. gingivalis | - | - | MICs reduced to 1/2 - 1/16 | Synergistic | [1] |
| Ampicillin | Methicillin-resistant Staphylococcus aureus (MRSA) (10 clinical isolates) | 0.5 - 8 | 64 - 1024 | - | 0.188 - 0.375 | [2] |
| Oxacillin | Methicillin-resistant Staphylococcus aureus (MRSA) (10 clinical isolates) | 0.5 - 8 | 256 - 1024 | - | 0.188 - 0.375 | [2] |
| Norfloxacin | NorA overexpressing Staphylococcus aureus 1199B | - | - | 16-fold reduction in Norfloxacin MIC | Synergistic | [3] |
Note: "-" indicates that the specific individual MIC values were not detailed in the provided search results, but the reduction in MIC upon combination was reported.
Table 2: Synergistic Effects of Sophoraflavanone B (SFB) with Antibiotics against MRSA
| Antibiotic | Bacterial Strain(s) | SFB MIC (µg/mL) | Antibiotic MIC (µg/mL) | FIC Index | Reference |
| Ampicillin | Methicillin-resistant Staphylococcus aureus (MRSA) | 15.6 - 31.25 | - | Synergistic | [4][5] |
| Oxacillin | Methicillin-resistant Staphylococcus aureus (MRSA) | 15.6 - 31.25 | - | Synergistic | [4][5] |
| Gentamicin | Methicillin-resistant Staphylococcus aureus (MRSA) | 15.6 - 31.25 | - | Synergistic | [4][5] |
| Ciprofloxacin | Methicillin-resistant Staphylococcus aureus (MRSA) | 15.6 - 31.25 | - | Synergistic | [4][5] |
| Norfloxacin | Methicillin-resistant Staphylococcus aureus (MRSA) | 15.6 - 31.25 | - | Synergistic | [4][5] |
Note: The studies on SFB reported a significant reduction in the MICs of the tested antibiotics against MRSA, indicating a synergistic effect.[4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the synergistic effects of Sophoraflavanones with antibiotics.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The MIC of Sophoraflavanones and the antibiotics alone is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standard Institute (CLSI) guidelines.[5]
-
Preparation of Reagents: A two-fold serial dilution of the test compound (Sophoraflavanone or antibiotic) is prepared in Mueller-Hinton Broth (MHB) in a 96-well microplate.
-
Bacterial Inoculum: A bacterial suspension is prepared and adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microplate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]
Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index
The checkerboard assay is the standard method for determining the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.[1][6]
-
Plate Setup: A 96-well microplate is set up with serial dilutions of Sophoraflavanone along the x-axis and serial dilutions of the antibiotic along the y-axis. This creates a matrix of different concentration combinations of the two agents.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension (as described for the MIC assay) and the plate is incubated under appropriate conditions.
-
Data Analysis: After incubation, the wells are examined for bacterial growth. The FIC index is calculated using the following formula: FIC Index = FIC of Sophoraflavanone + FIC of Antibiotic Where:
-
FIC of Sophoraflavanone = (MIC of Sophoraflavanone in combination) / (MIC of Sophoraflavanone alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Interpretation of Results:
Time-Kill Curve Assay
Time-kill assays are performed to confirm the synergistic bactericidal activity observed in checkerboard assays over time.[2][4]
-
Preparation: Bacterial cultures are grown to the logarithmic phase and then diluted.
-
Treatment: The bacterial suspension is treated with Sophoraflavanone alone, the antibiotic alone, and the combination of both at their respective MIC or sub-MIC concentrations. A growth control without any antimicrobial agent is also included.
-
Sampling and Plating: Aliquots are taken from each treatment group at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Colony Counting: The samples are serially diluted and plated on appropriate agar (B569324) plates. After incubation, the number of viable colonies (CFU/mL) is determined.
-
Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.
Visualizing the Methodologies
The following diagrams illustrate the workflows of the key experimental protocols.
Caption: Experimental workflow for assessing synergy.
Mechanism of Synergistic Action
While the exact mechanisms are still under investigation, several studies suggest that Sophoraflavanones enhance antibiotic activity through a multi-pronged approach.
-
Membrane Disruption: Sophoraflavanones, particularly SFG, are believed to interact with the bacterial cell membrane, increasing its permeability.[8][9] This disruption facilitates the entry of antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively.
-
Inhibition of Efflux Pumps: Some flavonoids can inhibit bacterial efflux pumps, which are responsible for actively pumping antibiotics out of the cell, a common mechanism of drug resistance.[3] By blocking these pumps, Sophoraflavanones can increase the intracellular concentration of the co-administered antibiotic.
-
Interaction with Peptidoglycan: There is evidence to suggest that Sophoraflavanone B may directly interact with peptidoglycan, a key component of the bacterial cell wall.[10] This interaction could weaken the cell wall, making the bacteria more susceptible to cell wall-targeting antibiotics like β-lactams.
Caption: Proposed mechanisms of synergistic action.
References
- 1. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combination Therapy of Sophoraflavanone B against MRSA: In Vitro Synergy Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination Therapy of Sophoraflavanone B against MRSA: In Vitro Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
validation of Sophoraflavanone H's inhibitory effect on specific enzymes
A Comprehensive Guide to the Enzyme Inhibitory Effects of Sophoraflavanone G
For researchers and professionals in drug development, understanding the specific inhibitory actions of natural compounds is crucial for identifying promising therapeutic leads. This guide provides a detailed comparison of the inhibitory effects of Sophoraflavanone G, a prenylated flavonoid isolated from Sophora flavescens, against several key enzymes. Due to the limited specific data on Sophoraflavanone H, this guide focuses on the closely related and well-studied Sophoraflavanone G. The inhibitory potency of Sophoraflavanone G is compared with established inhibitors for each respective enzyme, supported by experimental data and detailed protocols.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Sophoraflavanone G and other known inhibitors against various enzymes. Lower IC50 values indicate greater potency.
| Target Enzyme | Sophoraflavanone G IC50 | Comparative Inhibitor | Inhibitor IC50 |
| Xanthine Oxidase | 53.8% inhibition at 100 µM | Allopurinol | 0.11-7.2 µM |
| Fatty Acid Synthase (FAS) | 6.7 ± 0.2 µM[1] | Orlistat | ~500 µM (in some cell lines) |
| Cyclooxygenase-1 (COX-1) | Not specified, but inhibits | Indomethacin | 18-230 nM[1] |
| 5-Lipoxygenase (5-LOX) | Potent inhibitor | Zileuton | 0.3-0.5 µM |
| α-Glucosidase | 37 µM | Acarbose | 11 nM - 141.55 µg/mL |
Mandatory Visualization: Experimental Workflow
Below is a generalized workflow for determining the enzyme inhibitory activity of a test compound such as Sophoraflavanone G.
References
A Comparative Analysis of Sophoraflavanone H Diastereomers for Drug Discovery Pioneers
For Immediate Release
This guide offers a detailed comparative analysis of Sophoraflavanone H and its synthesized diastereomer, tailored for researchers, scientists, and professionals in drug development. This compound, a complex polyphenol isolated from Sophora moorcroftiana, has emerged as a promising candidate for antimicrobial and antitumor drug development due to its unique hybrid structure, combining a flavanone (B1672756) and a 2,3-diaryl-2,3-dihydrobenzofuran moiety.[1][2][3] This document provides a comprehensive overview of their synthesis, physicochemical properties, and known biological activities, supported by detailed experimental data and methodologies to facilitate further research and development.
Comparative Physicochemical and Spectroscopic Data
The total synthesis of naturally occurring (-)-Sophoraflavanone H (1) and its diastereomer (2) has enabled the definitive confirmation of their absolute configurations and provided distinct materials for comparative studies.[1][2] The key structural difference between these diastereomers lies in the stereochemistry at the C-7''' and C-8''' positions of the dihydrobenzofuran ring. The spectral data summarized below highlights the subtle but distinct differences that arise from this stereochemical variation.
| Property | (-)-Sophoraflavanone H (Natural) | Diastereomer of this compound |
| Systematic Name | (2''S,7'''R,8'''R)-Sophoraflavanone H | (2''S,7'''S,8'''S)-Sophoraflavanone H |
| Optical Rotation | [α]D²⁵ -105 (c 0.25, MeOH) | [α]D²⁵ +18 (c 0.25, MeOH) |
| ¹H NMR (Selected) | δ 5.05 (1H, d, J = 5.0 Hz, H-8''') | δ 4.81 (1H, d, J = 9.5 Hz, H-8''') |
| δ 4.60 (1H, d, J = 5.0 Hz, H-7''') | δ 5.37 (1H, d, J = 9.5 Hz, H-7''') | |
| ¹³C NMR (Selected) | δ 89.2 (C-7''') | δ 88.0 (C-7''') |
| δ 54.4 (C-8''') | δ 54.9 (C-8''') | |
| Appearance | Pale yellow amorphous solid | Pale yellow amorphous solid |
Note: NMR data is selected to highlight key differences. Full spectral data is available in the supporting information of the source publication.[1]
Comparative Biological Activity
While both diastereomers have been successfully synthesized, comprehensive comparative biological testing has not been reported in the literature. However, studies on naturally occurring this compound have revealed its significant biological potential.[4] Data for its synthesized diastereomer is not currently available.
| Biological Assay | This compound (Natural) | Diastereomer of this compound |
| Cytotoxicity (CC₅₀) | ||
| - HSC-2 (Human Oral SCC) | > 200 µg/mL | Data Not Available |
| - HSG (Human Salivary Gland) | > 200 µg/mL | Data Not Available |
| Antimicrobial (MIC) | ||
| - S. aureus FDA 209P | 25 µg/mL | Data Not Available |
| - E. coli NIHJ | > 100 µg/mL | Data Not Available |
| - C. albicans IFM 40009 | > 100 µg/mL | Data Not Available |
| Anti-HIV Activity (EC₅₀) | > 100 µg/mL | Data Not Available |
Data sourced from Shirataki et al.[4]
Experimental Protocols
The successful synthesis and separation of this compound diastereomers are critical for their study. The following protocols are summarized from the work by Murakami et al.[1][2]
Total Synthesis and Diastereomer Formation
The total synthesis is a multi-step process. A key step involves the Rh-catalyzed C-H insertion to form the dihydrobenzofuran ring, followed by an oxy-Michael reaction to construct the flavanone moiety. The final diastereomers are obtained after a cyclization reaction which produces a separable mixture of the two diastereomers.
Diastereomer Separation Protocol
The separation of the two diastereomers is achieved using High-Performance Liquid Chromatography (HPLC).
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase column is typically used for separating stereoisomers. The specific column used was a CHIRALPAK® IC column (20 x 250 mm).
-
Mobile Phase: A mixture of Hexane/Isopropanol (7/3, v/v).
-
Flow Rate: 7.0 mL/min.
-
Detection: UV at 280 nm.
-
Elution Order: The diastereomer of this compound elutes first, followed by the natural (-)-Sophoraflavanone H.
Structural Elucidation
The absolute configuration of the synthesized natural product was confirmed by a combination of techniques:
-
X-ray Crystallography: Single-crystal X-ray analysis of a synthetic intermediate was used to definitively establish the relative and absolute stereochemistry.[1]
-
Circular Dichroism (CD) Spectroscopy: The CD spectrum of the synthesized natural product was compared with that of the isolated natural compound to confirm the absolute configuration.[1][2]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were used to determine the connectivity and relative stereochemistry of the diastereomers. Key differences in chemical shifts and coupling constants (as noted in Table 1) are used to distinguish between the two isomers.
Visualizing the Process and Mechanism
To better illustrate the experimental logic and potential mechanism of action, the following diagrams are provided.
References
Unraveling the Cellular Targets of Sophoraflavanone H: A Methodological Guide
A Comparative Analysis of Target Identification Strategies for Novel Natural Products
Sophoraflavanone H is a prenylated flavonoid with recognized potential in antimicrobial and antitumor applications. However, the precise molecular target of this compound within cells remains largely uncharacterized in publicly available scientific literature. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of established experimental methodologies for identifying and validating the molecular targets of novel natural products. To illustrate these techniques effectively, we will use the closely related and more extensively studied compound, Sophoraflavanone G , as a case study.
Sophoraflavanone G is known to exert its biological effects through multiple pathways, making it an excellent example for demonstrating a multi-faceted approach to target identification.[1][2] This guide will detail the protocols for key target identification assays, present comparative data for Sophoraflavanone G, and visualize the complex biological processes and experimental workflows involved.
Methodologies for Molecular Target Identification
Identifying the specific cellular components that a bioactive compound interacts with is a critical step in drug discovery. The following experimental strategies are commonly employed to elucidate these molecular targets.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying drug-target engagement in a cellular environment.[3] It is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[4]
Experimental Protocol: Western Blot-based CETSA
-
Cell Culture and Treatment: Culture the cells of interest to 80-90% confluency. Treat the cells with either this compound (or the compound of interest) at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours) to allow for cellular uptake.[5]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[6]
-
Cell Lysis: Lyse the cells through methods such as freeze-thaw cycles (e.g., three cycles of liquid nitrogen and a 37°C water bath) to release intracellular proteins.[3]
-
Fractionation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[3]
-
Protein Analysis: Collect the supernatant and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.[6] A stabilized protein will remain in the supernatant at higher temperatures in the presence of the ligand.
Affinity-Based Target Identification: Pull-Down Assays
Pull-down assays are in vitro techniques used to identify protein-protein or protein-ligand interactions.[7] For natural products, this often involves immobilizing the compound on beads and using it as "bait" to capture its binding partners from a cell lysate.
Experimental Protocol: GST Pull-Down Assay
-
Bait Preparation: A known or suspected target protein is expressed as a fusion protein with Glutathione-S-Transferase (GST). This GST-tagged "bait" protein is then immobilized on glutathione-agarose beads.[8]
-
Lysate Preparation: Prepare a protein lysate from cells of interest, which contains the potential "prey" proteins.
-
Binding: Incubate the immobilized GST-bait protein with the cell lysate to allow for the formation of bait-prey protein complexes.[9]
-
Washing: Wash the beads multiple times with a suitable buffer to remove non-specifically bound proteins.[10]
-
Elution: Elute the bait protein and its interacting partners from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, followed by protein staining (e.g., Coomassie blue) or Western blotting with an antibody against a suspected interacting protein. Interacting proteins can be further identified by mass spectrometry.[9]
Kinase Profiling
Since many signaling pathways are regulated by protein kinases, and numerous drugs target these enzymes, kinase profiling is a valuable tool to determine if a compound inhibits the activity of a panel of kinases.
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a multi-well plate, incubate a panel of purified, active kinases with the test compound (e.g., this compound) at various concentrations.[11]
-
Initiation: Start the kinase reaction by adding a substrate and ATP (often radiolabeled, e.g., ³³P-γ-ATP).[12]
-
Incubation: Allow the reaction to proceed for a specified time at an optimal temperature.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done through various methods, including radiometric filter-binding assays or fluorescence-based assays.[12]
-
Data Analysis: Determine the inhibitory concentration (IC₅₀) of the compound for each kinase in the panel.
Case Study: Molecular Targets of Sophoraflavanone G
Sophoraflavanone G has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties.[2] Its mechanism of action is multi-targeted, affecting several key signaling pathways.
Quantitative Data for Sophoraflavanone G
| Target/Process | Cell Line | Assay Type | IC₅₀ / Effect |
| Fatty Acid Synthase (FAS) | Purified enzyme | FAS inhibitory assay | IC₅₀: 6.7 ± 0.2 μM[13] |
| Cytotoxicity | Human myeloid leukemia HL-60 | MTT assay | Exhibits cytotoxic activity[14] |
| Anti-inflammatory | RAW 264.7 macrophages | NO production | Inhibition of LPS-induced NO[15] |
| Antimicrobial | Methicillin-resistant S. aureus | Broth microdilution | MIC: 3.13-6.25 µg/mL[14] |
Signaling Pathways Modulated by Sophoraflavanone G
Sophoraflavanone G has been demonstrated to inhibit inflammatory responses by modulating the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways.[1][16]
-
MAPK Pathway: Sophoraflavanone G can suppress the phosphorylation of key MAPK members like ERK, p38, and JNK, which are crucial for the production of pro-inflammatory mediators.[17][18]
-
JAK/STAT Pathway: It has been shown to attenuate the phosphorylation of JAK/STAT proteins, thereby inhibiting the inflammatory cascade.[16]
Conclusion
While the specific molecular target of this compound awaits discovery, the methodologies outlined in this guide provide a robust framework for its identification and validation. Techniques such as CETSA, affinity-based pull-down assays, and kinase profiling offer complementary approaches to unravel the mechanism of action of novel natural products. The well-documented multi-target activity of the related compound, Sophoraflavanone G, underscores the importance of employing a comprehensive suite of assays to fully characterize the bioactivity of such molecules. Future research focused on applying these methods to this compound will be crucial for advancing its potential as a therapeutic agent.
References
- 1. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. goldbio.com [goldbio.com]
- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 9. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 10. cube-biotech.com [cube-biotech.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. In silico investigation of lavandulyl flavonoids for the development of potent fatty acid synthase-inhibitory prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 15. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sophoraflavanone G prevents Streptococcus mutans surface antigen I/II-induced production of NO and PGE2 by inhibiting MAPK-mediated pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Sophoraflavanone Analogs
For Researchers, Scientists, and Drug Development Professionals
Sophoraflavanone H, a complex polyphenol with a distinctive hybrid structure, and its analogs have emerged as promising candidates in the quest for novel antimicrobial and antitumor agents.[1] This guide provides an objective comparison of the biological activities of this compound analogs, supported by available experimental data, to elucidate their structure-activity relationships (SAR). The focus is on how structural modifications, particularly to the flavanone (B1672756) core and its substituents, influence their therapeutic potential.
Comparative Biological Activity of Sophoraflavanone Analogs
The biological activity of flavanones isolated from Sophora species, which serve as natural analogs of this compound, has been evaluated against various cancer cell lines and bacterial strains. The following table summarizes the available quantitative data, primarily focusing on cytotoxic and antimicrobial activities. These compounds share the core flavanone structure but differ in their substitution patterns, particularly the nature and position of prenyl-derived groups like lavandulyl.
| Compound Name | Structure | Biological Activity | IC50 / MIC (µM) | Target | Reference |
| Sophoraflavanone G | (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(lavandulyl)-2,3-dihydro-4H-chromen-4-one | Fatty Acid Synthase Inhibition | 6.7 ± 0.2 | FAS | [2] |
| Cytotoxicity | 11.3 | HL-60 | [3] | ||
| Cytotoxicity | 13.3 | HepG2 | [3] | ||
| Antimicrobial | 0.5 - 8 µg/mL | MRSA | [4] | ||
| (2S)-2'-Methoxykurarinone | (2S)-2-(2,4-dihydroxy-3-methoxyphenyl)-5,7-dihydroxy-8-(lavandulyl)-2,3-dihydro-4H-chromen-4-one | Cytotoxicity | 13.7 | HL-60 | [3][5] |
| Cytotoxicity | 21.1 | HepG2 | [3] | ||
| (-)-Kurarinone | (2R)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(lavandulyl)-2,3-dihydro-4H-chromen-4-one | Cytotoxicity | 18.5 | HL-60 | [3][5] |
| Cytotoxicity | 36.2 | HepG2 | [3] | ||
| Leachianone A | (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(lavandulyl)-2,3-dihydro-4H-chromen-4-one | Cytotoxicity | - | HL-60 | [5] |
| (2S)-7-Methoxyl-4",5"-dihydroxynorkurarinone | (2S)-2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-8-(4,5-dihydroxynorkurarinonyl)-2,3-dihydro-4H-chromen-4-one | Cytotoxicity | - | HeLa | [6] |
| (2S)-6"-Hydroxynorkurarinone-7-O-beta-D-galactoside | (2S)-2-(2,4-dihydroxyphenyl)-5-hydroxy-8-(6-hydroxynorkurarinonyl)-7-O-beta-D-galactoside-2,3-dihydro-4H-chromen-4-one | Cytotoxicity | More active than the above | HeLa | [6] |
Note: The presented data is for naturally occurring lavandulyl flavanones from Sophora flavescens, which are close structural analogs of this compound. Direct SAR studies on a synthetic library of this compound analogs are limited in the current literature.
Structure-Activity Relationship Insights
The analysis of the biological activities of these Sophoraflavanone analogs reveals several key SAR trends:
-
The Lavandulyl/Prenyl Moiety is Crucial for Activity: The presence of a lavandulyl or other prenyl-derived side chain is consistently associated with potent biological activity.[3] This lipophilic group is thought to enhance the interaction of the molecule with cellular membranes, thereby increasing its bioavailability and efficacy.[2]
-
Hydroxylation Pattern on the B-Ring Influences Potency: The degree of hydroxylation on the B-ring appears to be proportional to the inhibitory activity against certain targets like fatty acid synthase (FAS).[2]
-
Substitution on the A-Ring Modulates Activity: Modifications on the A-ring, such as methoxylation or glycosylation, can significantly alter the cytotoxic profile of these flavanones. For instance, the addition of a galactose moiety at the 7-position in (2S)-6"-Hydroxynorkurarinone-7-O-beta-D-galactoside resulted in higher cytotoxicity against HeLa cells compared to its aglycone counterpart.[6]
-
Stereochemistry Can Impact Efficacy: The stereochemistry of the flavanone core can influence biological activity, as suggested by the differing cytotoxicities of (-)-Kurarinone (2R) and Sophoraflavanone G (2S).[3][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Sophoraflavanone analogs.
1. Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HL-60, HepG2, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (Sophoraflavanone analogs) and incubated for a specified period (e.g., 48 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
2. Antimicrobial Activity Assay (Broth Microdilution Method)
-
Bacterial Strains: Clinically relevant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), are used.
-
Assay Procedure:
-
The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
A standardized inoculum of the bacterial suspension is added to each well.
-
The plates are incubated at 37°C for 24 hours.
-
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
3. Fatty Acid Synthase (FAS) Inhibition Assay
-
Enzyme Source: Purified fatty acid synthase enzyme.
-
Assay Procedure:
-
The assay is typically performed by measuring the incorporation of [3H]acetyl-CoA into palmitate.
-
The reaction mixture contains the FAS enzyme, acetyl-CoA, malonyl-CoA, NADPH, and the test compound at various concentrations.
-
The reaction is initiated by the addition of the enzyme and incubated at 37°C.
-
The reaction is stopped, and the fatty acids are extracted.
-
The radioactivity of the extracted fatty acids is measured using a scintillation counter.
-
-
Data Analysis: The inhibitory activity is expressed as the percentage of inhibition of FAS activity compared to a control without the inhibitor. The IC50 value is calculated from the dose-response curve.[2]
Visualizing the SAR Workflow
The following diagram illustrates the general workflow for a structure-activity relationship study of this compound analogs.
Caption: Workflow for SAR studies of this compound analogs.
References
- 1. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico investigation of lavandulyl flavonoids for the development of potent fatty acid synthase-inhibitory prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic lavandulyl flavanones from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two new lavandulyl flavonoids from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
Sophoraflavanone G: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Sophoraflavanone G (SFG), a prenylated flavonoid isolated from the roots of Sophora flavescens, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Extensive research, spanning both laboratory cell cultures (in vitro) and animal models (in vivo), has demonstrated its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent. This guide provides a comprehensive comparison of the in vitro and in vivo findings for Sophoraflavanone G, supported by experimental data and detailed methodologies, to aid in its evaluation for future therapeutic development.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from various studies, offering a direct comparison of Sophoraflavanone G's efficacy in different experimental settings.
Table 1: In Vitro Anti-Cancer Activity of Sophoraflavanone G
| Cell Line | Cancer Type | Assay | Key Findings | Reference |
| HL-60 | Human Myeloid Leukemia | MTT Assay | IC50: 20 μM at 48 hours | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay | Dose-dependent decrease in cell viability | [4] |
Table 2: In Vitro Antimicrobial Activity of Sophoraflavanone G
| Microorganism | Type | Assay | Key Findings | Reference |
| Riemerella anatipestifer | Gram-negative bacteria | Broth microdilution | MIC: 2 μg/mL; MBC: 4 μg/mL | [5] |
| Mutans streptococci (16 strains) | Gram-positive bacteria | Broth microdilution | MBC: 0.5-4 μg/mL | [6] |
| Listeria monocytogenes | Gram-positive bacteria | Not specified | MIC: 0.98 µg/mL | [7] |
| Pseudomonas aeruginosa | Gram-negative bacteria | Not specified | MIC > 1000 µg/mL | [7] |
Table 3: In Vivo Anti-Inflammatory Activity of Sophoraflavanone G
| Animal Model | Condition | Administration | Key Findings | Reference |
| Mice | Croton oil-induced ear edema | Topical (10-250 µ g/ear ) | Dose-dependent reduction in edema | [8] |
| Rats | Carrageenan-induced paw edema | Oral (2-250 mg/kg) | Dose-dependent reduction in paw volume | [8] |
| Mice (Asthma model) | Allergic airway inflammation | Intraperitoneal injection | Reduced airway hyper-responsiveness and eosinophil infiltration | [9][10] |
Table 4: In Vivo Antibacterial Activity of Sophoraflavanone G
| Animal Model | Infection | Administration | Key Findings | Reference |
| Ducklings | Riemerella anatipestifer peritonitis | Intramuscular (5 and 10 mg/kg) | Significant reduction in bacterial load in brain, liver, lungs, and kidneys.[5] At 10 mg/kg, a >3.3-log10 CFU/g reduction in kidney bacterial load was observed.[5] | [5] |
Experimental Protocols
This section details the methodologies employed in the cited studies to obtain the presented data.
In Vitro Methodologies
-
Cell Viability (MTT) Assay: Human cancer cell lines (e.g., HL-60, MDA-MB-231) are seeded in 96-well plates and treated with varying concentrations of Sophoraflavanone G for specified durations (e.g., 48 hours).[3] Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. The viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then dissolved in a solvent. The absorbance is measured using a microplate reader to determine cell viability, and the half-maximal inhibitory concentration (IC50) is calculated.[3]
-
Antimicrobial Susceptibility Testing (Broth Microdilution): The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined using the broth microdilution method.[5][6] Serial dilutions of Sophoraflavanone G are prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of Sophoraflavanone G that visibly inhibits microbial growth.[5] To determine the MBC, aliquots from the wells showing no growth are sub-cultured on agar (B569324) plates. The MBC is the lowest concentration that prevents any microbial growth on the subculture.[5][6]
In Vivo Methodologies
-
Carrageenan-Induced Paw Edema in Rats: Acute inflammation is induced by injecting a solution of carrageenan into the sub-plantar region of the rat's hind paw.[8] Sophoraflavanone G is administered orally at various doses (e.g., 2-250 mg/kg) prior to the carrageenan injection.[8] The volume of the paw is measured at different time points after the injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[8]
-
Murine Model of Allergic Airway Inflammation: A murine model of asthma is established by sensitizing mice with ovalbumin (OVA).[9][10] Following sensitization, the mice are challenged with OVA aerosol to induce an allergic airway response. Sophoraflavanone G is administered to the test group of mice, typically via intraperitoneal injection, before the OVA challenge.[9] Airway hyper-responsiveness, inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF), and lung histology are assessed to evaluate the anti-inflammatory effects of the compound.[9][10]
-
Duckling Peritonitis Model: A model of peritonitis is induced in ducklings by intraperitoneal injection of a bacterial suspension of Riemerella anatipestifer.[5] Sophoraflavanone G is administered intramuscularly at different doses (e.g., 5 and 10 mg/kg) post-infection.[5] After a specified period, the animals are euthanized, and various organs (brain, liver, lungs, kidneys) are collected to determine the bacterial load by counting colony-forming units (CFU) on agar plates.[5]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by Sophoraflavanone G and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Anti-Tumor Activities of Bioactive Phytochemicals in Sophora flavescens for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sophoraflavanone G Ameliorates Riemerella anatipestifer infection in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sophoraflavanone G from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Properties of Sophoraflavanone H and Related Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the anti-inflammatory properties of Sophoraflavanone H is limited in publicly available scientific literature. This guide utilizes data from its close structural analog, Sophoraflavanone G, and other related flavonoids isolated from Sophora species to provide a comparative analysis of their potential anti-inflammatory effects. The structural similarities between this compound and Sophoraflavanone G suggest they may share comparable biological activities, a hypothesis that warrants further investigation.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Flavonoids, a class of polyphenolic secondary metabolites in plants, have garnered significant attention for their potential therapeutic effects, including potent anti-inflammatory activities. This compound, a polyphenol with a hybrid structure containing 2,3-diaryl-2,3-dihydrobenzofuran and flavanone (B1672756) ring moieties, is a promising candidate for anti-inflammatory drug development.[1][2] This guide provides a comparative overview of the anti-inflammatory properties of Sophoraflavanone G, a closely related compound, and other flavonoids from Sophora flavescens, benchmarked against established anti-inflammatory drugs.
Comparative Analysis of In Vitro Anti-inflammatory Activity
The following table summarizes the inhibitory activities of Sophoraflavanone G and other relevant compounds against key inflammatory mediators.
| Compound | Assay | Cell Line | Stimulant | IC50 / Inhibition | Reference |
| Sophoraflavanone G | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | IC50: 4.6 - 14.4 µM (range for various flavonoids from S. flavescens) | [3] |
| Prostaglandin E2 (PGE2) Release | RAW 264.7 Macrophages | LPS | Potent inhibition at 1-50 µM | ||
| TNF-α Production | RAW 264.7 Macrophages | LPS | Significant inhibition | ||
| IL-6 Production | RAW 264.7 Macrophages | LPS | Significant inhibition | ||
| Trifolirhizin | TNF-α Expression | J774A.1 Macrophages | LPS | Dose-dependent inhibition | [4][5] |
| IL-6 Expression | J774A.1 Macrophages | LPS | Dose-dependent inhibition | [4][5] | |
| COX-2 Expression | J774A.1 Macrophages | LPS | Dose-dependent inhibition | [4][5] | |
| Indomethacin (B1671933) | PGE2 Release | Human Synovial Cells | IL-1α | IC50: 5.5 ± 0.1 nM | [6] |
| COX-1 | Enzyme Assay | - | IC50: 18 nM | [7] | |
| COX-2 | Enzyme Assay | - | IC50: 26 nM | [7] | |
| Dexamethasone (B1670325) | Glucocorticoid Receptor Binding | - | - | IC50: 38 nM, Ki: 6.7 nM | |
| Lymphocyte Proliferation | Human PBMC | Concanavalin A | IC50 < 10⁻⁶ M in sensitive subjects | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vitro experiments commonly used to assess anti-inflammatory properties.
Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Sophoraflavanone G) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium and incubating for 24 hours.
-
Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.
Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement
This protocol quantifies the effect of a test compound on the secretion of pro-inflammatory cytokines.
-
Cell Culture and Treatment: Similar to the NO production assay, RAW 264.7 cells are pre-treated with the test compound followed by stimulation with LPS.
-
Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentrations of TNF-α and IL-6 in the supernatant are determined using commercially available ELISA kits, following the manufacturer's instructions.
-
Analysis: The inhibitory effect is expressed as the percentage reduction in cytokine concentration in the treated groups compared to the LPS-stimulated control group.
Western Blot Analysis for Inflammatory Proteins (iNOS, COX-2)
This technique is used to determine the effect of a compound on the expression levels of key inflammatory proteins.
-
Cell Lysis: After treatment and stimulation, cells are washed with phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the expression levels of the target proteins are normalized to the loading control.
Signaling Pathways
Sophoraflavanone G has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The diagrams below illustrate the proposed mechanisms of action.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Modulation of the MAPK signaling pathway.
Conclusion
While direct experimental validation of this compound's anti-inflammatory properties is still needed, the available data on its close analog, Sophoraflavanone G, and other flavonoids from Sophora flavescens are highly promising. These compounds demonstrate significant inhibitory effects on key pro-inflammatory mediators and modulate critical signaling pathways such as NF-κB and MAPK. The presented comparative data and detailed experimental protocols provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this class of natural compounds. Further investigation into the specific activities and mechanisms of this compound is warranted to fully elucidate its potential as a novel anti-inflammatory agent.
References
- 1. Total Synthesis of this compound and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory and antiproliferative activities of trifolirhizin, a flavonoid from Sophora flavescens roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sophoraflavanone H and Sophoraflavanone G: A Guide for Researchers
This guide provides a detailed comparative analysis of two prenylated flavonoids, Sophoraflavanone H (SFH) and Sophoraflavanone G (SFG). While both compounds are derived from species of the Sophora genus, the available body of research is significantly more extensive for Sophoraflavanone G. This document summarizes the current state of knowledge on their respective biological activities, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their work.
Chemical Structures
Sophoraflavanone G (SFG) , also known as kushenin, is a lavandulyl flavanone (B1672756). Its structure is characterized by a (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-chromen-4-one backbone with a lavandulyl group attached at the 8-position.
This compound (SFH) is described as a flavonostilbene, featuring a hybrid structure that incorporates both a flavanone and a stilbene (B7821643) (resveratrol) moiety on the B ring. This structural difference is significant and likely underlies the variations in their biological activities.
Comparative Biological Activities: A Data-Driven Overview
The following tables summarize the available quantitative data on the cytotoxic and antimicrobial activities of this compound and Sophoraflavanone G.
Table 1: Comparative Cytotoxic Activity (CC₅₀/IC₅₀)
| Compound | Cell Line | Cell Type | CC₅₀/IC₅₀ (µg/mL) | CC₅₀/IC₅₀ (µM) | Reference |
| This compound (YS09) | HSC-2 | Human Squamous Carcinoma | 14.0 | ~30.9 | [1] |
| HSG | Human Submandibular Gland Carcinoma | 21.0 | ~46.3 | [1] | |
| HGF | Human Gingival Fibroblast (Normal) | >100 | >220 | [1] | |
| "Sophoflavanone H" | 5 Human Tumor Cell Lines | Not specified | Not specified | < 20 | [2] |
| Sophoraflavanone G | A549 | Human Lung Carcinoma | 0.78 | ~1.84 | [3] |
| HeLa | Human Cervical Carcinoma | 1.57 | ~3.70 | [3] | |
| K562 | Human Myelogenous Leukemia | 2.14 | ~5.04 | [3] | |
| L1210 | Mouse Lymphocytic Leukemia | 8.59 | ~20.2 | [3] | |
| HL-60 | Human Promyelocytic Leukemia | - | ~3-30 (Effective Range) | [4] | |
| MDA-MB-231 | Human Breast Cancer | - | - | [5] |
Note on "Sophoflavanone H": A 2020 study by Long et al. identified a new compound they named "sophoflavanone H" and reported potent cytotoxic activity (IC₅₀ < 20 mM) against five human tumor cell lines, comparable to cisplatin[2]. However, specific data points and whether this compound is identical to the "this compound (YS09)" from earlier studies requires further clarification.
Table 2: Comparative Antimicrobial Activity (MIC)
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| This compound (YS09) | Staphylococcus aureus | 6571 | 25 | [1] |
| Staphylococcus aureus | 8530 | 50 | [1] | |
| Staphylococcus aureus | 8531 | 50 | [1] | |
| Shigella dysenteriae | 1 | >100 | [1] | |
| Escherichia coli | R832 | >100 | [1] | |
| Vibrio cholerae | 865 | >100 | [1] | |
| Helicobacter pylori | ATCC43504 | 12.5 | [1] | |
| Sophoraflavanone G | Methicillin-Resistant S. aureus | 21 strains | 3.13 - 6.25 | [6] |
| Methicillin-Resistant S. aureus | 10 clinical isolates | 0.5 - 8 | [7] | |
| Mutans streptococci | 16 strains | 0.5 - 4 (MBC) | [7] |
Mechanism of Action: A Tale of Two Flavonoids
A significant disparity exists in the scientific literature regarding the mechanistic understanding of these two compounds. Sophoraflavanone G has been the subject of extensive investigation, revealing a multi-targeted approach to modulating cellular signaling, particularly in the context of inflammation. In contrast, the molecular mechanisms underpinning the biological activities of this compound remain largely unelucidated.
Sophoraflavanone G: A Multi-Pathway Modulator of Inflammation
Sophoraflavanone G exerts its potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and various pro-inflammatory cytokines. It achieves this by targeting multiple critical intracellular signaling pathways.[8]
-
NF-κB Pathway: SFG has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[9][10]
-
MAPK Pathway: SFG can suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK. These kinases are crucial for signal transduction from the cell surface to the nucleus, leading to inflammatory responses.[4][5][7]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, critical for cytokine signaling, is another target of SFG. It has been shown to attenuate the phosphorylation of JAK and STAT proteins.[2][8]
-
PI3K/Akt Pathway: SFG can downregulate the phosphorylation of phosphoinositide 3-kinase (PI3K) and Akt, a pathway involved in cell survival, proliferation, and inflammation.[2][8]
-
Enzymatic Inhibition: Early studies identified SFG as a potent inhibitor of cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX), enzymes directly involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.[11]
The diagram below illustrates the known signaling pathways targeted by Sophoraflavanone G in mediating its anti-inflammatory effects.
Caption: Signaling pathways modulated by Sophoraflavanone G.
This compound: An Area for Future Research
Currently, there is a notable absence of published research detailing the specific molecular mechanisms or signaling pathways affected by this compound. Its cytotoxic and antimicrobial activities have been quantified, but the underlying processes remain to be discovered. This represents a significant knowledge gap and a promising area for future investigation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays used to generate the data presented in this guide.
Cytotoxicity Testing: MTT Assay
The cytotoxic activity of both this compound and G was primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HSC-2, HSG, A549) are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound or G). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC₅₀ or IC₅₀ value, the concentration of the compound that inhibits cell viability by 50%, is then determined from the dose-response curve.
It is important to note that flavonoids can sometimes interfere with the MTT assay by directly reducing the MTT reagent. Alternative assays like the SRB (Sulphorhodamine B) assay may be considered for validation.[12][13]
The workflow for a typical cytotoxicity assay is depicted below.
Caption: General workflow for an MTT-based cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) for both compounds was determined using the broth microdilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A standardized bacterial inoculum is prepared from an overnight culture to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: The test compounds are serially diluted two-fold in the broth medium across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 16-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that results in the complete inhibition of visible bacterial growth.
Conclusion and Future Directions
This guide consolidates the available experimental data for this compound and Sophoraflavanone G. The findings indicate that while both compounds possess cytotoxic and antimicrobial properties, the current body of research is heavily skewed towards Sophoraflavanone G.
Sophoraflavanone G has emerged as a well-characterized anti-inflammatory agent with a sophisticated, multi-pronged mechanism of action that involves the modulation of several key signaling pathways, including NF-κB, MAPK, JAK/STAT, and PI3K/Akt. Its efficacy against various cancer cell lines and a broad range of bacteria, particularly resistant strains, is well-documented.
This compound , in contrast, remains a comparatively enigmatic molecule. While preliminary data suggest it possesses promising cytotoxic and anti-H. pylori activity, there is a clear and urgent need for further research. Future studies should focus on:
-
Elucidating its mechanisms of action for its cytotoxic and antimicrobial effects.
-
Investigating its potential anti-inflammatory properties and comparing them to those of SFG.
-
Exploring its effects on the signaling pathways known to be modulated by other flavonoids.
A deeper understanding of this compound will not only allow for a more complete head-to-head comparison with its better-known counterpart but also potentially unveil a new therapeutic agent with a unique pharmacological profile.
References
- 1. Genus Sophora: a comprehensive review on secondary chemical metabolites and their biological aspects from past achievements to future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. worldscientific.com [worldscientific.com]
- 5. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Sophoraflavanone G prevents Streptococcus mutans surface antigen I/II-induced production of NO and PGE2 by inhibiting MAPK-mediated pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory activity of flavonoids and alkaloids from Sophora flavescens alleviates psoriasiform lesions: Prenylation and methoxylation beneficially enhance bioactivity and skin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells [mdpi.com]
- 11. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sdiarticle4.com [sdiarticle4.com]
- 13. researchgate.net [researchgate.net]
Independent Verification of Published Findings on Sophoraflavanone H: A Comparative Guide
An Important Note on a Promising but Understudied Compound: Sophoraflavanone H
Initial research into the biological activities of this compound reveals a significant gap in published literature. While its total synthesis has been successfully documented, suggesting it as a promising candidate for antimicrobial and antitumor drug development, there is a notable absence of comprehensive studies detailing its specific biological effects, mechanism of action, and quantitative performance data. The existing body of research is not yet sufficient to construct a detailed comparative guide as requested.
In light of this, and to provide valuable insights for researchers in this field, this guide will focus on the closely related and extensively studied compound, Sophoraflavanone G (SG) . The information presented herein for Sophoraflavanone G can serve as a foundational resource for formulating hypotheses and designing future studies to investigate the potential of this compound.
A Comparative Guide to the Biological Activity of Sophoraflavanone G
This guide provides an objective comparison of the anticancer and anti-inflammatory properties of Sophoraflavanone G against other well-known flavonoids, supported by experimental data from published literature.
Data Presentation
The following tables summarize the quantitative data on the efficacy of Sophoraflavanone G and comparable flavonoids, Quercetin (B1663063) and Genistein, in various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: Anticancer Activity (IC50 Values) of Sophoraflavanone G and Alternative Flavonoids
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Sophoraflavanone G | HL-60 (Leukemia) | ~20 (48h) | [1] |
| Sophoraflavanone G | MDA-MB-231 (Breast) | Not explicitly stated, but showed significant apoptosis | [2] |
| Quercetin | A549 (Lung) | 8.65 (24h), 7.96 (48h), 5.14 (72h) | [3] |
| Quercetin | H69 (Lung) | 14.2 (24h), 10.57 (48h), 9.18 (72h) | [3] |
| Quercetin | HL-60 (Leukemia) | ~7.7 (96h) | [4] |
| Quercetin | MCF-7 (Breast) | 73 (48h) | [5] |
| Quercetin | MDA-MB-231 (Breast) | 85 (48h) | [5] |
| Genistein | MDA-468 (Breast) | 6.5 - 12.0 µg/mL | [6][7] |
| Genistein | MCF-7 (Breast) | 6.5 - 12.0 µg/mL | [6][7] |
Table 2: Anti-inflammatory Activity of Sophoraflavanone G
| Activity | Cell Line | Concentration | Effect | Reference |
| Inhibition of PGE2 production | RAW 264.7 | 1-50 µM | Down-regulation of COX-2 | [8] |
| Inhibition of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | RAW 264.7 | 2.5-20 µM | Inhibition of production | [9] |
| Inhibition of nitric oxide (NO) | RAW 264.7 | 2.5-20 µM | Inhibition of production | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for assessing the biological activity of Sophoraflavanone G and similar compounds are provided below.
1. Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
-
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., Sophoraflavanone G) and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.
-
Incubate the plate for 1 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Record the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.[10][11]
-
2. Protein Expression Analysis (Western Blot)
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell extract.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Sample Preparation: Lyse cells in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescence substrate and visualize the protein bands using an imaging system.[12][13][14][15]
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways modulated by Sophoraflavanone G in cancer cells and inflammatory responses.
Caption: Sophoraflavanone G anticancer signaling pathways.
Caption: Sophoraflavanone G anti-inflammatory signaling.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Pathways of Genistein Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genistein inhibition of the growth of human breast cancer cells: independence from estrogen receptors and the multi-drug resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot Protocols | Antibodies.com [antibodies.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. cdn.bcm.edu [cdn.bcm.edu]
Safety Operating Guide
Navigating the Safe Disposal of Sophoraflavanone H: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Sophoraflavanone H, a natural product of interest for its potential therapeutic properties, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory safety protocols and chemical waste management principles.
Core Safety and Handling Principles
Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. Based on available safety data for similar compounds, users should:
-
Utilize Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety goggles, gloves, and a lab coat.
-
Ensure Proper Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Direct Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.
-
Prevent Ingestion: Do not eat, drink, or smoke in areas where this compound is handled. If swallowed, seek immediate medical attention.
Hazard Classification and Environmental Impact
A Safety Data Sheet (SDS) for Sophora angustifolia root extract, which contains this compound, indicates the following hazards:
This high aquatic toxicity necessitates that this compound not be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure
The disposal of this compound should be treated as hazardous chemical waste. The following procedure outlines the necessary steps for its proper disposal:
-
Identification and Classification:
-
Clearly identify the waste as "this compound, solid" or "this compound, solution in [solvent name]."
-
Classify it as a hazardous chemical waste due to its aquatic toxicity.
-
-
Segregation:
-
Do not mix this compound waste with other waste streams unless they are compatible.
-
Keep it separate from non-hazardous laboratory waste.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible waste container. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Ensure the container is in good condition with a secure, tight-fitting lid.[2]
-
Keep the container closed except when adding waste.[2]
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.[2]
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and solvent (if in solution)
-
The associated hazards (e.g., "Toxic to Aquatic Life")
-
The date of waste accumulation
-
The name of the generating laboratory and a contact person
-
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated secondary containment area.[2]
-
This area should be away from drains and sources of ignition.
-
-
Professional Disposal:
Disposal of Contaminated Materials
Any materials that come into direct contact with this compound, such as pipette tips, gloves, and weighing paper, should also be considered hazardous waste.
-
Solid Waste: Collect contaminated solid materials in a designated, labeled hazardous waste bag or container.
-
Glassware: Triple-rinse contaminated glassware with a suitable solvent. The first two rinses should be collected as hazardous waste. After the third rinse, the glassware can typically be washed and reused. Empty containers that held the pure compound should also be triple-rinsed, with the rinsate collected as hazardous waste, before being discarded or reused.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
Essential Safety and Operational Guide for Handling Sophoraflavanone H
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sophoraflavanone H. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on available safety data for related compounds and general best practices for laboratory chemical safety.
Hazard Identification and Classification
Based on the available data for related extracts, this compound should be handled as a substance with the following potential hazards:
| Hazard Classification (GHS) | Description |
| H302 | Harmful if swallowed.[1] |
| H410 | Very toxic to aquatic life with long lasting effects.[1] |
Physical State: Solid, powder.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | ANSI Z87.1 certified |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile). | ASTM F739 |
| Laboratory coat. | --- | |
| Respiratory Protection | Use in a well-ventilated area or in a fume hood. If dust is generated and ventilation is inadequate, a NIOSH-approved N95 (or better) particulate respirator is recommended. | NIOSH approved |
Always inspect PPE before use and ensure it is in good condition.
Operational Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.
| Procedure | Guideline |
| Handling | - Avoid generating dust. Handle in a chemical fume hood. - Avoid contact with skin, eyes, and clothing.[1] - Wash hands thoroughly after handling.[1] - Do not eat, drink, or smoke in the work area.[1] |
| Storage | - Store in a tightly sealed container. - Store in a cool, dry, and well-ventilated area. - Recommended storage temperature is -20°C.[2] |
Emergency Procedures
In the event of an exposure or spill, follow these immediate steps.
| Incident | First-Aid/Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1] |
| Spill | - Evacuate the area. - Wear appropriate PPE. - Sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal. - Clean the spill area with a suitable decontaminating agent. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous waste at an approved waste disposal facility.[1] |
| Contaminated Labware/PPE | Collect in a sealed, labeled container and dispose of as hazardous waste. |
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
